molecular formula C18H15N2NaO4 B15579221 SSR128129E

SSR128129E

Cat. No.: B15579221
M. Wt: 346.3 g/mol
InChI Key: JFBMSTWZURKQOC-UHFFFAOYSA-M
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Description

Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate is an organic sodium salt having 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate as the counterion. It has a role as an antineoplastic agent and a fibroblast growth factor receptor antagonist. It contains a 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate.
FGFR Inhibitor is any agent that inhibits the fibroblast growth factor receptor (FGFR).
a fibroblast growth factor receptor blocker;  structure in first source

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4.Na/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23;/h3-9H,19H2,1-2H3,(H,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBMSTWZURKQOC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of SSR128129E

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SSR128129E is a pioneering small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling network.[1] The FGF/FGFR system plays a critical role in a multitude of cellular processes, including cell growth, survival, differentiation, and angiogenesis.[1][2][3] Consequently, deregulation of this pathway is implicated in the development of various cancers and inflammatory diseases.[1][4] this compound distinguishes itself from traditional tyrosine kinase inhibitors by its unique mechanism of action. It functions as an orally active, allosteric inhibitor that binds to the extracellular domain of the FGFRs, offering a novel therapeutic strategy for targeting this important pathway.[4][5][6][7]

Core Mechanism of Action

This compound operates via a sophisticated allosteric mechanism, targeting the extracellular portion of the Fibroblast Growth Factor Receptors.[1][2][3][7] Extensive research, including crystallography, nuclear magnetic resonance (NMR), and molecular dynamics simulations, has elucidated its distinct mode of action.[1][2][3]

Key Features of the Mechanism:

  • Extracellular Binding: Unlike most small-molecule kinase inhibitors that target the intracellular ATP-binding site, this compound binds to the extracellular immunoglobulin-like (Ig) D3 domain of the receptor.[8]

  • Allosteric Inhibition: this compound does not directly compete with the natural ligand, Fibroblast Growth Factor (FGF), for its binding site.[1][2][3] Instead, it binds to a separate, allosteric site on the receptor.

  • Inhibition of Conformational Change and Internalization: The binding of this compound induces critical conformational changes in the receptor's IgIII subdomain.[9][10] This alteration prevents the proper FGF-induced signaling cascade, which is intrinsically linked to receptor internalization.[1][2][3][10] By locking the receptor in a signaling-incompetent state, it effectively blocks downstream cellular responses.

  • Biased Antagonism: this compound exhibits "biased antagonism," meaning it does not indiscriminately block all downstream signaling pathways.[7] Evidence suggests it can selectively inhibit the MAPK signaling pathway while not affecting PLCγ phosphorylation, a phenomenon that may depend on the cellular context and subcellular location of the receptor.[8][11] This selectivity could contribute to a more favorable safety profile compared to non-selective inhibitors.[8]

Quantitative Data

The biological activity of this compound has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound
AssayTarget/Cell LineLigandIC50 ValueReference(s)
FGFR1 Binding Assay (SPA)FGFR1 Extracellular DomainFGF21.9 µM[4][5][6]
Endothelial Cell ProliferationHUVECs / ECsFGF231 ± 1.6 nM[4][5][6]
Endothelial Cell MigrationHUVECs / ECsFGF215.2 ± 4.5 nM[4][5][6]
General FGFR StimulationVariousFGF215 - 28 nM[7]
ERK ActivationHEKhFGFR2 WTFGF228 nM
Cell ProliferationHUVECFGF1100 nM
Cell ProliferationhB9-myeloma cellsFGF125 nM
Table 2: In Vivo Efficacy of this compound
Animal ModelAdministrationEfficacyReference(s)
Orthotopic Panc02 Pancreatic Tumors30 mg/kg/day, p.o.44% inhibition of tumor growth[4][6]
Lewis Lung Carcinoma (LL2)30 mg/kg/day, p.o.53% reduction in tumor size; 41% decrease in tumor growth; 50% decrease in intra-tumoral vascular index[4]
Subcutaneous CT26 Colon Tumors30 mg/kg/day, p.o.34% inhibition of tumor growth[4][6]
MCF7/ADR Breast Cancer Xenograft30 mg/kg/day, p.o.40% inhibition of tumor growth[4][6]
Arthritis Mouse Model30 mg/kg, p.o.Inhibits angiogenesis, inflammation, and bone resorption; reduces clinical symptom severity[5]
Panc02-FGFR1 Pancreatic Tumors (Radiotherapy)30 mg/kg/day + 2x2.5 Gy IR40% decrease in tumor size (combination) vs. no effect from irradiation alone[12]

Signaling Pathways Modulated by this compound

The binding of FGF to FGFR typically triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[9][13][14] These pathways are central to cell proliferation, survival, and migration.

This compound intervenes at the very beginning of this process. By binding to the extracellular domain and preventing the requisite conformational changes for receptor activation, it effectively blocks the phosphorylation of the receptor and its substrates, such as FRS2.[8][10] This leads to a downstream blockade, most notably of the RAS-MAPK pathway, evidenced by the inhibition of ERK1/2 phosphorylation.

FGF_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Receptor Dimerization & Internalization FGFR->Dimerization This compound This compound This compound->FGFR Allosteric Binding Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation FRS2 FRS2 Autophosphorylation->FRS2 PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound allosterically inhibits FGFR signaling.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

Radioligand Binding Assay (Scintillation Proximity Assay)

This assay is used to determine the binding affinity of this compound to the FGFR extracellular domain.

  • Principle: A competitive binding assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand (e.g., ¹²⁵I-FGF2) from the receptor.

  • Methodology:

    • Reagent Preparation: A soluble FGFR1-Fc chimera receptor is coated onto Protein A-coated Scintillation Proximity Assay (SPA) beads.[5] ¹²⁵I-FGF2 is used as the radioligand.

    • Incubation: The receptor-coated beads are incubated in 96-well plates with a fixed concentration of ¹²⁵I-FGF2 and varying concentrations of this compound.[5] A control for non-specific binding is included using a high concentration of unlabeled FGF2.[5]

    • Detection: The plate is incubated to reach equilibrium. When the radioligand binds to the receptor on the bead, the emitted radiation excites the scintillant within the bead, producing light. This light is measured by a microplate scintillation counter. Unbound radioligand in the solution is too far away to excite the bead.

    • Analysis: The amount of light detected is proportional to the amount of ¹²⁵I-FGF2 bound. The data is used to generate a dose-response curve and calculate the IC50 value, which reflects the concentration of this compound required to inhibit 50% of the specific binding of ¹²⁵I-FGF2.

Binding_Assay_Workflow Start Start Prepare Coat SPA beads with FGFR1-Fc Start->Prepare Incubate Incubate beads with ¹²⁵I-FGF2 and titrated this compound Prepare->Incubate Read Read plate on scintillation counter Incubate->Read Analyze Calculate IC50 from dose-response curve Read->Analyze End End Analyze->End

Caption: Workflow for the Radioligand Binding Assay.

Cell Proliferation Assay

This assay measures the inhibitory effect of this compound on cell growth induced by FGF.

  • Principle: Measures the viability or metabolic activity of cells after treatment, which correlates with the number of living cells.

  • Methodology:

    • Cell Culture: Endothelial cells (e.g., HUVECs) or other FGF-responsive cells are seeded in 96-well plates and grown until they are in an exponential growth phase.[5]

    • Starvation: Cells are starved for 16 hours in a low-serum medium (e.g., 0.2% FBS) to synchronize them and reduce basal signaling.[5]

    • Treatment: Cells are then exposed to a mitogen (e.g., FGF2) in the presence of various concentrations of this compound for a period of 72 hours.[5] Controls include cells with mitogen alone (positive control) and cells in low-serum medium (negative control).

    • Detection: A viability reagent, such as CellTiter 96 AQueous One Solution (MTS assay), is added to the wells.[5] Metabolically active cells convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

    • Analysis: The absorbance of the formazan product is measured at 490 nm. The results are used to plot a dose-response curve and determine the IC50 for the inhibition of proliferation.

Proliferation_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Starve Starve cells in low-serum medium (16h) Seed->Starve Treat Treat with FGF2 and titrated This compound (72h) Starve->Treat Add_MTS Add MTS reagent Treat->Add_MTS Read_Absorbance Read absorbance (490 nm) Add_MTS->Read_Absorbance Analyze Calculate IC50 for proliferation inhibition Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the Cell Proliferation Assay.

Western Blot for Protein Phosphorylation

This technique is used to detect the phosphorylation status of FGFR and its downstream effectors like ERK, providing direct evidence of pathway inhibition.

  • Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Methodology:

    • Cell Treatment: Cells are cultured, starved, and then treated with FGF2 with or without this compound for a short period (e.g., 10-30 minutes).

    • Lysis: Cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

    • Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.[14]

    • SDS-PAGE: Lysates are denatured and loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FGFR or anti-phospho-ERK). It is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate (ECL) is added, which reacts with the HRP enzyme to produce light.[14] The signal is captured using a digital imaging system. The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.[14]

Western_Blot_Workflow Start Start: Cell Treatment (FGF2 +/- this compound) Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE (Protein Separation) Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Substrate & Imaging Secondary_Ab->Detection End End: Analyze Band Intensity Detection->End

Caption: Workflow for Western Blot Analysis of Phosphorylation.

References

An In-Depth Technical Guide to the SSR128129E Binding Site on the Fibroblast Growth Factor Receptor (FGFR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR128129E is a pioneering small-molecule, orally available, allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family.[1][2][3][4][5] Unlike traditional orthosteric inhibitors that compete with the natural ligand, this compound binds to a distinct site on the extracellular domain of the receptor.[1][6][7] This binding event induces a conformational change in the receptor, leading to the inhibition of FGF-induced signaling and subsequent cellular responses, including proliferation and migration.[2][3][4] This technical guide provides a comprehensive overview of the this compound binding site on FGFR, the molecular mechanism of action, detailed experimental protocols for its characterization, and a summary of its inhibitory activities.

Introduction to this compound and its Mechanism of Action

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a critical role in various physiological processes, including cell growth, differentiation, and angiogenesis.[1][8] Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers.[1][8] this compound has emerged as a novel therapeutic agent that targets this pathway through a unique allosteric mechanism.

This compound does not compete with FGF for binding to the FGFR but instead binds to the extracellular part of the receptor.[1][6] This interaction allosterically inhibits FGF-induced signaling, which is linked to the internalization of the receptor.[1][6] Structural and molecular studies, including crystallography, nuclear magnetic resonance (NMR), and mutagenesis, have elucidated this mechanism.[1][6] this compound is a pan-FGFR inhibitor, showing activity against FGFR1, FGFR2, FGFR3, and FGFR4.[3][4]

The this compound Binding Site on FGFR

Crystallographic and molecular modeling studies have been instrumental in identifying the binding site of this compound on the extracellular domain of FGFR.

Location of the Binding Site

The allosteric binding site of this compound is located within the extracellular domain of the FGFR, specifically within the D3 immunoglobulin-like domain.[6] This site is topographically distinct from the FGF binding site.[9]

Key Amino Acid Residues

While the initial search results did not provide a definitive list of all interacting amino acid residues, mutagenesis studies have been performed to identify key residues involved in the binding of this compound.[1] The crystal structure of the FGFR2D2D3/FGF1/SR128545 complex (PDB ID: 4J23), where SR128545 is a close analog of this compound, provides a structural basis for the interaction.[1][10] Detailed analysis of this structure and the associated publication by Herbert et al. (2013) would be necessary to pinpoint the exact residues forming the binding pocket.

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Parameter Value Assay Conditions Reference
IC50 (FGFR1) 1.9 µMKinase Assay[2][3][4]

Table 1: Biochemical Inhibition of FGFR1 by this compound.

Cellular Process Cell Line FGF Ligand IC50 (nM) Reference
ProliferationEndothelial Cells (ECs)FGF231 ± 1.6[2][3][4]
MigrationEndothelial Cells (ECs)FGF215.2 ± 4.5[2][3][4]
Proliferation/MigrationmPanc02-Not specified[3][4]
Proliferation/MigrationHEK-hFGFR2WT-Not specified[3][4]
Proliferation/MigrationPAE-hFGFR1-Not specified[3][4]
Proliferation/MigrationhB9-myeloma-Not specified[3][4]
Proliferation/MigrationHUVEC-Not specified[3][4]

Table 2: Cellular Inhibitory Activities of this compound.

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway and Inhibition by this compound

The binding of FGF to FGFR triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This leads to the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[8][11] this compound, by binding to the extracellular domain, induces a conformational change that prevents the proper internalization and signaling of the FGF-FGFR complex, thereby inhibiting these downstream pathways.[6][11]

FGFR_Signaling_Pathway cluster_intracellular Intracellular Space FGF FGF FGFR_inactive FGFR (Inactive) FGF->FGFR_inactive This compound This compound This compound->FGFR_inactive Allosteric Binding FGFR_inactive->FGFR_inactive FGFR_active FGFR Dimer (Active) FGFR_inactive->FGFR_active FGFR_active->FGFR_inactive RAS_MAPK RAS-MAPK Pathway FGFR_active->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR_active->PI3K_AKT Proliferation Cell Proliferation & Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: FGFR signaling pathway and its allosteric inhibition by this compound.

Experimental Workflow for Characterizing this compound-FGFR Interaction

The characterization of the interaction between this compound and FGFR involves a series of biochemical and cell-based assays. A typical workflow is outlined below.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_structural Structural Studies SPA Scintillation Proximity Assay (Binding Affinity) Proliferation_Assay Cell Proliferation Assay (e.g., MTT, [3H]-thymidine) SPA->Proliferation_Assay Kinase_Assay Kinase Assay (Enzymatic Inhibition) Kinase_Assay->Proliferation_Assay Migration_Assay Cell Migration Assay (e.g., Transwell, Wound Healing) Proliferation_Assay->Migration_Assay Internalization_Assay FGFR Internalization Assay Migration_Assay->Internalization_Assay Signaling_Assay Downstream Signaling Assay (e.g., Western Blot for p-ERK) Internalization_Assay->Signaling_Assay Crystallography X-ray Crystallography Signaling_Assay->Crystallography NMR NMR Spectroscopy Crystallography->NMR Mutagenesis Site-Directed Mutagenesis NMR->Mutagenesis end End Mutagenesis->end start Start start->SPA start->Kinase_Assay

Caption: Workflow for characterizing this compound-FGFR interaction.

Detailed Experimental Protocols

Scintillation Proximity Assay (SPA) for 125I-FGF-2 Binding

This assay measures the binding of radiolabeled FGF-2 to the FGFR1c-Fc chimera soluble receptor.

Materials:

  • Protein A-coated SPA beads

  • Binding Buffer (KCl, 400 mg/L; MgSO4 200 mg/L; NaCl 6.4 g/L; NaHCO3 3.7 g/L; NaH2PO4 0.141 mg/mL; bis Tris Propane 11.292 g/L; Glucose 4.5 g/L; Gelatin 0.1 %; pH 7.0)

  • 125I-FGF-2 radioligand

  • FGFR-1IIIc-Fc Chimera soluble receptor

  • Unlabeled FGF-2 (for non-specific binding)

  • This compound

  • 96-well plates coated with 0.1% gelatin

  • Scintillation counter

Procedure:

  • Dilute Protein A-coated SPA beads in binding buffer.

  • Dilute 125I-FGF-2 and FGFR-1IIIc-Fc Chimera in binding buffer.

  • To each well of a 96-well plate, add the following in order:

    • Binding buffer

    • This compound at various concentrations

    • FGFR-1IIIc-Fc chimera soluble receptor (e.g., 5 ng/assay)

    • 125I-FGF-2 (e.g., 20 ng/assay)

    • Protein A-coated SPA beads (e.g., 0.5 mg/assay)

  • For non-specific binding control wells, add an excess of unlabeled FGF-2.

  • Incubate the plate at room temperature with gentle shaking for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding and determine the inhibitory effect of this compound.

Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay assesses the effect of this compound on FGF-induced cell proliferation by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • M199 medium supplemented with 20% FBS, 2 mM L-glutamine, 30 mg/L endothelial cell growth factor supplements (ECGS), 10 units/mL heparin, and penicillin/streptomycin

  • M199 medium with 2% FBS (starvation medium)

  • bFGF (e.g., 10 ng/mL)

  • This compound

  • [3H]-thymidine (1 µCi/mL)

  • 96-well cell culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Seed HUVECs in 96-well plates and allow them to adhere.

  • Starve the cells overnight in starvation medium.

  • Treat the cells with various concentrations of this compound in the presence or absence of bFGF for 24 hours.[5]

  • During the last 2-4 hours of incubation, add [3H]-thymidine to each well.[5]

  • Harvest the cells onto filter mats using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Determine the effect of this compound on FGF-induced cell proliferation.

Transwell Cell Migration Assay

This assay evaluates the effect of this compound on FGF-induced cell migration.

Materials:

  • Endothelial cells (e.g., HUVECs) or other relevant cell lines

  • Transwell inserts (e.g., 8 µm pore size)

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., bFGF)

  • This compound

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • Seed cells in the upper chamber of the transwell inserts in serum-free medium.

  • Add this compound at various concentrations to the upper chamber.

  • Add medium containing the chemoattractant (bFGF) to the lower chamber.

  • Incubate for a sufficient time to allow cell migration (e.g., 4-24 hours).

  • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the insert.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Quantify the inhibitory effect of this compound on cell migration.

Conclusion

This compound represents a significant advancement in the development of FGFR inhibitors due to its unique allosteric mechanism of action. By binding to the extracellular D3 domain of the receptor, it effectively inhibits FGF-induced signaling and cellular responses without directly competing with the natural ligand. This in-depth technical guide provides a foundational understanding of the this compound binding site, its quantitative effects, and the experimental methodologies used for its characterization. Further research, particularly high-resolution structural studies of this compound in complex with various FGFR isoforms, will undoubtedly provide even greater insights into its inhibitory mechanism and pave the way for the design of next-generation allosteric modulators of receptor tyrosine kinases.

References

The Allosteric Modulation of FGFR Signaling: A Technical Guide to the Structure-Activity Relationship of SSR128129E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of this pathway is a known driver in various pathologies, most notably in cancer development and progression. SSR128129E has emerged as a novel, orally bioavailable small molecule inhibitor of the FGF receptor (FGFR) family.[2] Unlike traditional tyrosine kinase inhibitors that compete with ATP at the intracellular kinase domain, this compound represents a distinct class of allosteric modulators that act on the extracellular domain of the receptor.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to characterize this unique inhibitor.

Mechanism of Action

This compound exerts its inhibitory effect through a novel allosteric mechanism. It binds to the extracellular domain of FGFRs, inducing a conformational change that prevents the proper dimerization and internalization of the receptor upon FGF ligand binding.[3][4] This extracellular mode of action is a significant departure from conventional FGFR inhibitors and offers the potential for a different pharmacological profile. This compound does not compete with FGF for binding to its receptor but rather modulates the receptor's response to the ligand.[3] This allosteric inhibition leads to the downstream blockade of key signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3]

dot

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR FGFR_dimer FGFR Dimerization & Internalization FGFR->FGFR_dimer This compound This compound This compound->FGFR Allosteric Inhibition P1 GRB2/SOS FGFR_dimer->P1 P6 PI3K FGFR_dimer->P6 P2 RAS P1->P2 P3 RAF P2->P3 P4 MEK P3->P4 P5 ERK P4->P5 P8 Cell Proliferation, Survival, Migration P5->P8 P7 AKT P6->P7 P7->P8

Caption: FGFR Signaling Pathway and Allosteric Inhibition by this compound.

Structure-Activity Relationship of this compound

Quantitative Biological Data for this compound
Assay TypeCell Line/SystemLigandEndpointIC50 (nM)Reference(s)
FGFR1 Kinase AssayRecombinant Human FGFR1-ATP Consumption1900[6][7]
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVEC)FGF2³H-Thymidine Incorporation31 ± 1.6[7][8]
Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVEC)FGF2Boyden Chamber15.2 ± 4.5[7][8]
ERK PhosphorylationFGFR2-expressing cellsFGF1Western Blot<100[3]

Experimental Protocols

FGFR Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of compounds on FGFR kinase activity.

Methodology:

  • Reagents and Materials: Recombinant human FGFR1 kinase domain, ATP, appropriate kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the FGFR1 enzyme to the kinase buffer. c. Add the test compound dilutions to the wells and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. g. Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

dot

Kinase_Assay_Workflow Start Start Step1 Prepare serial dilutions of test compound Start->Step1 Step2 Add FGFR1 enzyme and buffer to 96-well plate Step1->Step2 Step3 Add test compound to wells and incubate Step2->Step3 Step4 Initiate reaction with ATP/substrate mixture Step3->Step4 Step5 Incubate at 30°C Step4->Step5 Step6 Stop reaction and add detection reagent Step5->Step6 Step7 Measure luminescence Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for a typical FGFR kinase inhibition assay.

FGF-Induced Endothelial Cell Proliferation Assay

Objective: To assess the inhibitory effect of compounds on FGF-induced endothelial cell growth.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS) and growth factors.[8]

  • Procedure: a. Seed HUVECs in 96-well plates and allow them to adhere. b. Starve the cells in a low-serum medium for 16-24 hours.[6] c. Treat the cells with serial dilutions of the test compound for a specified pre-incubation period. d. Stimulate the cells with a pro-proliferative agent, such as FGF2 (e.g., 10 ng/mL).[8] e. Incubate for 24-72 hours. f. For the final 2-4 hours of incubation, add ³H-thymidine to the culture medium.[8] g. Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of ³H-thymidine incorporation against the logarithm of the compound concentration.

Boyden Chamber Cell Migration Assay

Objective: To evaluate the effect of compounds on the migration of cells towards a chemoattractant.

Methodology:

  • Apparatus: A Boyden chamber or a transwell insert with a porous membrane (e.g., 8 µm pores).

  • Procedure: a. Coat the underside of the transwell membrane with an extracellular matrix protein (e.g., gelatin) to promote cell adhesion. b. Place a chemoattractant, such as FGF2, in the lower chamber of the Boyden apparatus. c. Resuspend the cells (e.g., HUVECs) in a serum-free medium containing various concentrations of the test compound. d. Add the cell suspension to the upper chamber of the transwell insert. e. Incubate for a period that allows for cell migration (e.g., 4-6 hours) at 37°C. f. After incubation, remove the non-migrated cells from the upper surface of the membrane. g. Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet). h. Count the number of migrated cells in several microscopic fields.

  • Data Analysis: The IC50 is calculated by quantifying the reduction in the number of migrated cells at different compound concentrations.

dot

Migration_Assay_Workflow Start Start Step1 Coat transwell membrane with ECM protein Start->Step1 Step2 Add chemoattractant (FGF2) to lower chamber Step1->Step2 Step3 Resuspend cells with test compound Step2->Step3 Step4 Add cell suspension to upper chamber Step3->Step4 Step5 Incubate to allow migration Step4->Step5 Step6 Remove non-migrated cells Step5->Step6 Step7 Fix and stain migrated cells Step6->Step7 Step8 Count migrated cells Step7->Step8 End Calculate IC50 Step8->End

Caption: Workflow for a Boyden chamber cell migration assay.

Western Blot Analysis of FGFR Phosphorylation

Objective: To determine the effect of compounds on the phosphorylation status of FGFR and its downstream effectors (e.g., ERK).

Methodology:

  • Cell Culture and Treatment: a. Culture cells known to express the target FGFR (e.g., FGFR2-expressing SNU-16 cells) to near confluency. b. Starve the cells in a serum-free medium. c. Treat the cells with the test compound at various concentrations for a specified duration. d. Stimulate the cells with the appropriate FGF ligand (e.g., FGF1) for a short period (e.g., 10-15 minutes).

  • Protein Extraction: a. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). d. Incubate the membrane with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C. e. Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

This compound represents a pioneering example of a small-molecule, extracellularly acting, allosteric inhibitor of FGFR signaling. Its unique mechanism of action provides a valuable tool for dissecting the intricacies of FGF/FGFR biology and offers a promising avenue for the development of novel therapeutics. While detailed structure-activity relationship data for a wide array of this compound analogs remains to be fully disclosed in publicly accessible formats, the characterization of the parent compound provides a strong foundation for future drug discovery efforts in this area. The experimental protocols outlined in this guide serve as a comprehensive resource for researchers aiming to investigate the biological activities of similar allosteric modulators of receptor tyrosine kinases.

References

SSR128129E: An In-Depth Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR128129E is a first-in-class, orally bioavailable, small-molecule allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] Operating through a unique extracellular mechanism, this compound selectively modulates FGFR signaling, a critical pathway implicated in cell growth, differentiation, and angiogenesis.[2][3] Dysregulation of the FGF/FGFR axis is a known driver in various pathologies, including cancer.[2][3] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.

Mechanism of Action

This compound binds to the extracellular domain of FGFRs 1-4, distinct from the FGF ligand binding site.[2][4] This allosteric interaction does not compete with FGF but rather induces a conformational change in the receptor that inhibits FGF-induced signaling.[2][3] A key consequence of this allosteric modulation is the impairment of receptor internalization, a crucial step for the propagation of certain downstream signals.[2][3] Notably, this compound exhibits "biased antagonism," selectively inhibiting specific downstream pathways while leaving others unaffected.[1]

Core Downstream Signaling Pathways

The primary downstream signaling cascade affected by this compound is the MAPK/ERK pathway . Conversely, the PLCγ pathway remains largely unresponsive to the inhibitory action of this compound, highlighting the compound's biased signaling effects.[1]

Inhibited Pathway: MAPK/ERK Signaling

This compound effectively curtails the activation of the MAPK/ERK pathway. This inhibition is initiated at the level of the FGFR substrate 2 (FRS2), a key docking protein for downstream effectors. The subsequent phosphorylation cascade leading to the activation of ERK1/2 is consequently suppressed.

  • FGFR -> FRS2 -> ... -> ERK1/2

// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges FGF -> FGFR [label="Binds"]; this compound -> FGFR [label="Allosterically Inhibits", arrowhead=tee, color="#EA4335"]; FGFR -> FRS2 [label="Phosphorylates"]; FRS2 -> Grb2_Sos [label="Recruits"]; Grb2_Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; }

Caption: this compound allosterically inhibits FGFR, preventing the phosphorylation of FRS2 and subsequent activation of the MAPK/ERK cascade.

Unaffected Pathway: PLCγ Signaling

In contrast to its effect on the MAPK pathway, this compound does not inhibit the phosphorylation of Phospholipase C gamma (PLCγ).[1] This indicates that the activation of PLCγ by FGFR signaling occurs through a mechanism that is independent of the conformational changes induced by this compound and likely does not require receptor internalization.

// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Ca_PKC [label="Ca2+ release,\nPKC activation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges FGF -> FGFR [label="Binds"]; this compound -> FGFR [label="No Effect", arrowhead=odot, style=dashed, color="#5F6368"]; FGFR -> PLCg [label="Phosphorylates"]; PLCg -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_PKC; DAG -> Ca_PKC; }

Caption: this compound does not block the FGFR-mediated phosphorylation of PLCγ, allowing for the continuation of its downstream signaling.

Quantitative Data Summary

The inhibitory effects of this compound on various cellular processes have been quantified, demonstrating its potency at nanomolar concentrations for cell-based activities despite a micromolar affinity for inhibiting FGF2 binding.[4]

ParameterCell Line/SystemIC50 ValueReference
FGF2-induced Endothelial Cell Proliferation Human Umbilical Vein Endothelial Cells (HUVECs)31 ± 1.6 nM[5]
FGF2-induced Endothelial Cell Migration Human Umbilical Vein Endothelial Cells (HUVECs)15.2 ± 4.5 nM[5]
FGFR1 Binding (FGF2 competition) Biochemical Assay1.9 µM[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's effects on downstream signaling.

Western Blot for FRS2 and ERK1/2 Phosphorylation

This protocol is designed to assess the phosphorylation status of FRS2 and ERK1/2 in response to FGF stimulation and treatment with this compound.

Western_Blot_Workflow cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Electrophoresis and Transfer cluster_3 Immunoblotting and Detection a 1. Seed cells (e.g., HUVECs) in 6-well plates. b 2. Serum-starve cells overnight. a->b c 3. Pre-incubate with this compound or vehicle for 1 hour. b->c d 4. Stimulate with FGF2 for 15 minutes. c->d e 5. Lyse cells in RIPA buffer with phosphatase and protease inhibitors. d->e f 6. Centrifuge to pellet cell debris. e->f g 7. Quantify protein concentration using BCA assay. f->g h 8. Denature protein lysates and load onto SDS-PAGE gel. g->h i 9. Separate proteins by electrophoresis. h->i j 10. Transfer proteins to a PVDF membrane. i->j k 11. Block membrane with 5% BSA in TBST. j->k l 12. Incubate with primary antibodies (e.g., anti-pFRS2, anti-pERK1/2) overnight at 4°C. k->l m 13. Wash and incubate with HRP-conjugated secondary antibody. l->m n 14. Detect signal using an enhanced chemiluminescence (ECL) substrate. m->n

Caption: A stepwise workflow for analyzing the phosphorylation status of key signaling proteins via Western blot.

Detailed Steps:

  • Cell Culture and Treatment:

    • Plate human umbilical vein endothelial cells (HUVECs) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells overnight in a basal medium containing 0.5% fetal bovine serum (FBS).

    • Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Stimulate cells with 10 ng/mL of FGF2 for 15 minutes at 37°C.

  • Protein Lysis and Quantification:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells on ice with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape and collect the lysate, then clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and denature by boiling in Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% bovine serum albumin (BSA).

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-FRS2, total FRS2, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2, diluted in 5% BSA/TBST.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) detection kit and visualize with a chemiluminescence imaging system.

Cell Proliferation Assay

This assay measures the effect of this compound on FGF2-induced cell proliferation.

Detailed Steps:

  • Cell Seeding:

    • Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in a complete medium and allow them to adhere overnight.

  • Starvation and Treatment:

    • Replace the medium with a serum-free basal medium and incubate for 24 hours.

    • Add serial dilutions of this compound or vehicle to the wells and pre-incubate for 1 hour.

    • Add FGF2 to a final concentration of 10 ng/mL to stimulate proliferation.

  • Proliferation Measurement (e.g., using BrdU incorporation):

    • After 24 hours of stimulation, add 10 µM Bromodeoxyuridine (BrdU) to each well and incubate for an additional 4 hours.

    • Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to HRP according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to quantify cell proliferation.

Conclusion

This compound represents a novel class of allosteric FGFR inhibitors with a distinct mechanism of action. Its ability to selectively inhibit the MAPK/ERK signaling pathway while sparing the PLCγ pathway demonstrates a nuanced mode of "biased antagonism." This targeted inhibition of pro-proliferative and pro-survival signaling, combined with its oral bioavailability, underscores its potential as a therapeutic agent in FGFR-driven diseases. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic applications of this compound and similar allosteric modulators.

References

SSR128129E: A Technical Guide to its Selectivity for FGFR Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of SSR128129E, a novel, orally bioavailable, allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This compound represents a first-in-class inhibitor that uniquely targets the extracellular domain of FGFRs, offering a distinct mechanism of action compared to traditional ATP-competitive kinase inhibitors.

Executive Summary

This compound is a potent, pan-FGFR inhibitor that demonstrates activity against FGFR1, FGFR2, FGFR3, and FGFR4.[1] Its unique allosteric mechanism of action, which involves binding to the extracellular portion of the receptor, results in the inhibition of FGF-induced signaling and receptor internalization.[2] While it displays micromolar affinity in direct biochemical assays against FGFR1, its cellular potency is in the nanomolar range, effectively blocking FGF-induced cell proliferation and migration.[3][4] This discrepancy highlights the importance of its mechanism in a physiological context. This compound does not inhibit other related receptor tyrosine kinases, indicating a selective profile for the FGFR family.[5][6]

Data Presentation

Quantitative Inhibitory Activity of this compound

The following tables summarize the quantitative data available for the inhibitory activity of this compound against FGFR subtypes.

Table 1: Biochemical Assay Data

TargetAssay TypeIC50 (µM)Notes
FGFR1Scintillation Proximity Assay (SPA) for 125I-FGF-2 binding1.9This assay measures the displacement of radiolabeled FGF-2 from the extracellular domain of FGFR1. The micromolar IC50 reflects a low-affinity interaction in a purified system, which is characteristic of its allosteric mechanism.[3][4]
FGFR2Not Available-Biochemical IC50 values for FGFR2 are not reported in the reviewed literature.
FGFR3Not Available-Biochemical IC50 values for FGFR3 are not reported in the reviewed literature.
FGFR4Not Available-Biochemical IC50 values for FGFR4 are not reported in the reviewed literature.

Table 2: Cell-Based Assay Data

Cell Line/AssayFGFR Subtype(s) TargetedLigandIC50 (nM)Notes
Endothelial Cell ProliferationPrimarily FGFR1FGF-231Demonstrates potent inhibition of FGF-2-driven cellular proliferation.[3][7]
Endothelial Cell MigrationPrimarily FGFR1FGF-215.2Shows strong inhibition of a key process in angiogenesis.[3][7]
HEK-hFGFR2WT ERK ActivationFGFR2FGF-228Indicates effective inhibition of FGFR2-mediated downstream signaling.[6]
hB9-myeloma Cell ProliferationFGFR3FGF-125Confirms activity against FGFR3-dependent cell proliferation.[6]
HUVEC ProliferationFGFR1/FGFR4FGF-1100Shows inhibition of cell proliferation mediated by FGFR1 and FGFR4.[6]
Endothelial Cell SurvivalMultiple-17.7Highlights the potent anti-angiogenic potential in a cellular context.[6]

Mechanism of Action: Allosteric Inhibition

This compound functions as an allosteric inhibitor, binding to a site on the extracellular domain of the FGFR that is distinct from the FGF ligand-binding site.[2][6] This binding event induces a conformational change in the receptor that prevents its internalization upon ligand binding.[2] By inhibiting receptor internalization, this compound effectively traps the receptor on the cell surface in an inactive state, thereby blocking downstream signaling pathways. This extracellular mechanism means this compound does not need to cross the plasma membrane to exert its effect.[6]

Experimental Protocols

Scintillation Proximity Assay (SPA) for 125I-FGF-2 Binding to FGFR1

Objective: To determine the concentration at which this compound inhibits 50% of radiolabeled FGF-2 binding to the extracellular domain of FGFR1.

Methodology:

  • Plate Coating: 96-well plates are coated with 0.1% gelatin.[3]

  • Reagents:

    • SPA beads coated with protein A.

    • FGFR-1IIIcβ-Fc chimera soluble receptor.

    • 125I-FGF-2 radioligand.

    • Unlabeled FGF-2 (for non-specific binding determination).

    • This compound at various concentrations.

    • Binding buffer.

  • Procedure:

    • Incubate SPA beads coated with protein A with the FGFR-1IIIcβ-Fc chimera soluble receptor.

    • Add 125I-FGF-2 and varying concentrations of this compound to the wells.

    • For non-specific binding control wells, add an excess of unlabeled FGF-2.

    • The total assay volume is 0.1 mL.[3]

    • Incubate to allow binding to reach equilibrium.

    • Measure the scintillation counts, which are proportional to the amount of bound 125I-FGF-2.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cells stimulated with FGFs.

Methodology:

  • Cell Lines: Porcine aortic endothelial (PAE) cells, Human Umbilical Vein Endothelial Cells (HUVECs), or other cell lines expressing specific FGFR subtypes.[3]

  • Reagents:

    • Complete growth medium and starvation medium (e.g., 0.2% FBS).

    • Mitogen (e.g., FGF-1 or FGF-2).

    • This compound at various concentrations.

    • Cell proliferation detection reagent (e.g., CellTiter 96 AQueous One Solution).

  • Procedure:

    • Seed exponentially growing cells in 96-well microplates (e.g., 4,000 cells/well).

    • Starve the cells for 16 hours in a low-serum medium.

    • Treat the cells with the mitogen and varying concentrations of this compound.

    • Incubate for 72 hours.[3]

    • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

  • Data Analysis: The IC50 value is determined by plotting the percentage of proliferation inhibition against the logarithm of the this compound concentration.

Cell Migration Assay

Objective: To evaluate the inhibitory effect of this compound on FGF-induced cell migration.

Methodology:

  • Apparatus: Boyden chambers or similar transwell migration assays.

  • Cell Lines: Endothelial cells or other migratory cells expressing FGFRs.

  • Reagents:

    • Chemoattractant (e.g., FGF-2).

    • This compound at various concentrations.

    • Cell staining solution (e.g., Crystal Violet).

  • Procedure:

    • Seed cells in the upper chamber of the transwell insert in a serum-free medium.

    • Add the chemoattractant and varying concentrations of this compound to the lower chamber.

    • Incubate to allow for cell migration through the porous membrane.

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells under a microscope.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of migration inhibition against the logarithm of the this compound concentration.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR_ext FGFR (Extracellular Domain) FGF->FGFR_ext Binds Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR_ext Stabilizes FGFR_mem FGFR (Transmembrane Domain) FGFR_kin FGFR (Kinase Domain) FRS2 FRS2 FGFR_kin->FRS2 Phosphorylates PLCg PLCγ FGFR_kin->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Migration, Survival) ERK->Cellular_Response PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC PKC->Cellular_Response Ca->Cellular_Response

Caption: Simplified FGFR Signaling Pathway.

Allosteric_Inhibition_Mechanism cluster_normal Normal Activation cluster_inhibited Inhibition by this compound FGF1 FGF FGFR1 FGFR FGF1->FGFR1 Binds Internalization1 Receptor Internalization FGFR1->Internalization1 Signaling1 Downstream Signaling Internalization1->Signaling1 FGF2 FGF FGFR2 FGFR FGF2->FGFR2 Binds SSR This compound SSR->FGFR2 Binds allosterically Internalization2 Internalization Blocked FGFR2->Internalization2 Signaling2 Signaling Inhibited

Caption: Mechanism of Allosteric Inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_data Data Analysis cluster_profile Selectivity Profile Biochemical Biochemical Assay (e.g., SPA) IC50_Biochem Determine IC50 (Biochemical) Biochemical->IC50_Biochem Cell_Based Cell-Based Assays (Proliferation, Migration) IC50_Cell Determine IC50 (Cellular) Cell_Based->IC50_Cell Selectivity Assess Selectivity for FGFR Subtypes IC50_Biochem->Selectivity IC50_Cell->Selectivity

Caption: Experimental Workflow for Determining this compound Selectivity.

References

The Allosteric FGFR Inhibitor SSR128129E: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR128129E is a potent, orally bioavailable, allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4. Unlike traditional tyrosine kinase inhibitors that target the intracellular ATP-binding site, this compound binds to the extracellular domain of the receptors, preventing the conformational changes required for receptor dimerization and activation. This unique mechanism of action leads to the inhibition of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis. Preclinical studies have demonstrated the efficacy of this compound in various models of cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Synthesis

This compound, chemically known as sodium 2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoate, was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of FGFR signaling. The synthesis of this compound involves a multi-step process, which is detailed in the experimental protocols section.

Chemical Synthesis

The synthesis of the core intermediate, 2-amino-5-methoxybenzoic acid, can be achieved through the hydrogenation of 5-methoxy-2-nitrobenzoic acid over a palladium on carbon catalyst.[1][2] The subsequent steps to construct the indolizine (B1195054) ring and couple it to the benzoic acid moiety are proprietary and have been described in patents assigned to Sanofi-Aventis.[3]

Mechanism of Action

This compound is an allosteric inhibitor that binds to the extracellular domain of FGFRs.[3][4][5] This binding is non-competitive with the natural ligands, fibroblast growth factors (FGFs). The binding of this compound induces a conformational change in the receptor that prevents the FGF-induced receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains.[5][6] This blockade of receptor activation leads to the inhibition of downstream signaling cascades.

Signaling Pathway

The binding of FGF to its receptor (FGFR) normally triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This creates docking sites for adaptor proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[7][8][9] Phosphorylated FRS2 recruits the Grb2/Sos complex, which in turn activates Ras. Activated Ras initiates the Raf-MEK-ERK (MAPK) signaling cascade, leading to the transcription of genes involved in cell proliferation and differentiation.[10][11][12][13][14][15] Simultaneously, the activated FGFR can also signal through the PI3K/Akt pathway, which is crucial for cell survival and growth. This compound, by preventing the initial receptor activation, effectively blocks both of these major downstream signaling pathways.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds This compound This compound This compound->FGFR Inhibits (Allosteric) FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K Activates Grb2_Sos Grb2/Sos FRS2->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Differentiation ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Survival Cell Survival & Growth Akt->Survival Promotes

FGFR Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The biological activity of this compound has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound
AssayCell Line/TargetLigandIC50 (nM)Reference
FGFR1 Kinase InhibitionRecombinant FGFR1-1900N/A
FGF2-induced Cell ProliferationHUVECFGF231N/A
FGF2-induced Cell MigrationHUVECFGF215.2N/A
FGF2-induced ERK1/2 PhosphorylationFGFR2 WT CellsFGF228[16]
FGF2-induced ERK1/2 PhosphorylationFGFR2 Y328D CellsFGF2121[16]
Table 2: In Vivo Efficacy of this compound
Tumor ModelMouse StrainDosing RegimenTumor Growth Inhibition (%)Reference
Pancreatic (Panc02)C57BL/630 mg/kg/day, p.o.44N/A
Breast (4T1)BALB/c30 mg/kg/day, p.o.53 (size), 40 (weight)N/A
Colon (CT26)BALB/c30 mg/kg/day, p.o.34N/A
Breast (MCF7/ADR)Nude30 mg/kg/day, p.o.40N/A
Table 3: Preclinical Pharmacokinetics of this compound in Mice
RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Oral30120024500~40-50N/A

Detailed Experimental Protocols

Synthesis of 2-Amino-5-methoxybenzoic acid
  • Hydrogenation: 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) is dissolved in tetrahydrofuran (B95107) (250 mL).[1]

  • Catalyst Addition: 10% Palladium on carbon (300 mg) is added to the solution.[1]

  • Reaction: The mixture is stirred under a hydrogen balloon at room temperature for 18 hours.[1]

  • Work-up: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a brown solid (yield: 98%).[1]

FGFR Kinase Scintillation Proximity Assay (SPA)

This assay measures the ability of a compound to inhibit the kinase activity of FGFR.

SPA_Workflow Start Start Prepare_Reagents Prepare Reagents: - FGFR Kinase - Biotinylated Substrate - ATP (spiked with [γ-33P]ATP) - Streptavidin-coated SPA beads - Test Compound (this compound) Start->Prepare_Reagents Incubate_Reaction Incubate Reaction Mixture: - Kinase, Substrate, ATP, Compound - Allow phosphorylation to occur Prepare_Reagents->Incubate_Reaction Stop_Reaction Stop Reaction & Add SPA Beads Incubate_Reaction->Stop_Reaction Incubate_Beads Incubate to allow binding of biotinylated substrate to SPA beads Stop_Reaction->Incubate_Beads Measure_Signal Measure Signal: - Scintillation Counter Incubate_Beads->Measure_Signal Analyze_Data Analyze Data: - Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Workflow for FGFR Kinase Scintillation Proximity Assay.
  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute FGFR1 enzyme, biotinylated poly(Glu,Tyr) 4:1 substrate, and ATP (spiked with [γ-³³P]ATP) in the assay buffer. Prepare serial dilutions of this compound.

  • Reaction Incubation: In a 96-well plate, add the test compound, FGFR1 enzyme, and substrate. Initiate the reaction by adding the ATP mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: Stop the reaction by adding a solution containing EDTA and streptavidin-coated SPA beads.

  • Signal Detection: Incubate to allow the biotinylated substrate to bind to the SPA beads. When the radiolabeled phosphate (B84403) is incorporated into the substrate, it comes into close proximity with the scintillant in the beads, generating a light signal that is measured in a scintillation counter.[17]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

HUVEC Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the effect of this compound on FGF2-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[18][19][20][21]

  • Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Starvation: Starve the cells in a low-serum medium for 24 hours to synchronize their cell cycle.

  • Treatment: Treat the cells with serial dilutions of this compound for 1 hour, followed by stimulation with FGF2 (e.g., 10 ng/mL).

  • [³H]-Thymidine Labeling: After 24-48 hours of incubation, add [³H]-thymidine to each well and incubate for an additional 4-18 hours.

  • Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the effect of this compound on FGF2-induced proliferation and calculate the IC50 value.

Western Blot for FRS2 and ERK1/2 Phosphorylation

This protocol details the detection of changes in the phosphorylation status of key signaling proteins in response to this compound.[7][10][12][13][14][15][22]

Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment: - Starve cells - Treat with this compound - Stimulate with FGF2 Start->Cell_Treatment Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE: - Separate proteins by size Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking: - Prevent non-specific antibody binding Transfer->Blocking Primary_Antibody Primary Antibody Incubation: - Anti-phospho-FRS2 or anti-phospho-ERK1/2 Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation: - HRP-conjugated Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Stripping_Reprobing Stripping & Reprobing: - Anti-total-FRS2 or anti-total-ERK1/2 Detection->Stripping_Reprobing End End Stripping_Reprobing->End

Workflow for Western Blot Analysis.
  • Cell Treatment and Lysis: Culture cells (e.g., HEK293 expressing FGFR2) to 80-90% confluency. Starve the cells and then pre-treat with this compound before stimulating with FGF2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for phosphorylated FRS2 (e.g., Tyr436) or phosphorylated ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total FRS2 and total ERK1/2 to normalize for protein loading.

Conclusion

This compound represents a novel class of FGFR inhibitors with a distinct allosteric mechanism of action. Its ability to potently and selectively inhibit FGFR signaling through an extracellular binding site offers a promising therapeutic strategy for the treatment of cancers and other diseases driven by aberrant FGF/FGFR pathways. The data and protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development. Further investigation into the clinical potential of this compound and similar allosteric inhibitors is warranted.

References

SSR128129E: A Technical Guide to a Novel Pan-FGFR Allosteric Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR128129E is an orally bioavailable, small-molecule, allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs), demonstrating pan-FGFR activity against FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Unlike traditional tyrosine kinase inhibitors that target the intracellular kinase domain, this compound employs a unique mechanism by binding to the extracellular part of the receptor.[3][4] This interaction does not compete with the natural ligand, Fibroblast Growth Factor (FGF), but allosterically inhibits FGF-induced signaling cascades linked to receptor internalization.[3][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols.

Core Mechanism of Action

This compound functions as a negative allosteric modulator of FGFR signaling.[4] It binds to the extracellular domain of FGFRs, inducing a conformational change that results in defective receptor internalization upon FGF binding.[6][7] This unique mode of action distinguishes it from ATP-competitive kinase inhibitors. A notable characteristic of this compound is its "biased antagonism," whereby it can selectively block certain downstream signaling pathways, such as the MAPK pathway, while not affecting others like PLCγ phosphorylation.[4][5]

The primary mechanism involves:

  • Extracellular Binding: this compound binds to the extracellular portion of FGFRs.[3]

  • Allosteric Modulation: It does not prevent FGF from binding to the receptor.[3]

  • Inhibition of Internalization: The binding of this compound leads to faulty receptor internalization, a critical step for signal transduction.[3][6]

  • Downstream Signal Blockade: Consequently, it inhibits the phosphorylation of downstream effector proteins like FRS2 and ERK1/2.[8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR (Extracellular Domain) FGF->FGFR Binds FGFR_int FGFR (Intracellular Domain) FGFR->FGFR_int This compound This compound This compound->FGFR Allosteric Binding This compound->inhibition FRS2 FRS2 FGFR_int->FRS2 Phosphorylation PLCg PLCγ FGFR_int->PLCg Phosphorylation RAS RAS FRS2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation caption This compound Allosteric Inhibition Mechanism

Caption: this compound allosterically inhibits FGFR signaling.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The data highlights its potency in inhibiting key cellular processes driving cancer progression.

Table 1: In Vitro Activity of this compound
Cell Line/AssayTarget Pathway/ProcessLigandIC50 ValueCitation(s)
HUVECsProliferationFGF231 ± 1.6 nM[8]
HUVECsMigrationFGF215.2 ± 4.5 nM[8]
HUVECsProliferationFGF1100 nM[2]
Endothelial CellsSurvival-17.7 nM[2]
hB9-myeloma cellsProliferationFGF125 nM[2]
HEK-hFGFR2 WTERK ActivationFGF228 nM[2]
FGFR1 (Biochemical)Kinase Activity-1.9 µM[8][9]
Table 2: In Vivo Antitumor Efficacy of this compound
Tumor ModelMouse ModelDosageTumor Growth InhibitionCitation(s)
Panc02 (pancreatic)Orthotopic30 mg/kg/day, p.o.44%[8][9]
4T1 (breast)-30 mg/kg/day, p.o.40% (weight), 53% (size)[8]
CT26 (colon)Subcutaneous30 mg/kg/day, p.o.34%[8][9]
MCF7/ADR (breast)Xenograft30 mg/kg/day, p.o.40%[8][9]
Lewis Lung Carcinoma-30 mg/kg/day, p.o.Delayed growth[9]
U87 GlioblastomaOrthotopic Xenograft-Increased survival with radiation[10]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe generalized protocols for key assays used to characterize this compound.

Kinase Activity Assay

To determine the direct inhibitory effect of a compound on enzyme activity, a kinase assay is essential.[11] While this compound is an allosteric inhibitor, its effect on kinase activity is a key characterization parameter.

Objective: To measure the catalytic function of FGFR and assess the inhibitory potential of this compound.[11]

General Protocol (Non-Radiometric, ELISA-based): [12]

  • Plate Coating: Coat a 96-well plate with a substrate peptide specific for FGFR (e.g., poly-Glu-Tyr).

  • Kinase Reaction: Add recombinant FGFR kinase, this compound at various concentrations, and ATP to initiate the phosphorylation reaction. Incubate at a controlled temperature (e.g., 37°C).

  • Washing: Wash the plate to remove non-bound components.

  • Detection: Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).

  • Measurement: Stop the reaction and measure the absorbance using a plate reader. The signal intensity is proportional to the kinase activity.

  • Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A Coat Plate with FGFR Substrate B Add Recombinant FGFR, This compound, and ATP A->B C Incubate to Allow Phosphorylation B->C D Wash Plate C->D E Add Anti-Phosphotyrosine Antibody (HRP-linked) D->E F Add Colorimetric Substrate E->F G Measure Absorbance F->G H Calculate IC50 G->H caption Workflow for a Kinase Inhibition Assay

Caption: Workflow for a Kinase Inhibition Assay.

Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration-dependent effect of this compound on the proliferation and viability of cells.

Protocol (Based on CellTiter 96 AQueous One Solution Cell Proliferation Assay): [13]

  • Cell Seeding: Seed cells (e.g., Panc02, HUVEC) in a 96-well plate at a density of approximately 4,000 cells per well.

  • Starvation (Optional): For studies involving mitogen stimulation, starve the cells for 16 hours in a low-serum medium (e.g., 0.2% FBS).[13]

  • Treatment: Expose the cells to a serial dilution of this compound, with or without a mitogen like FGF2. Include appropriate controls (vehicle, positive control with 10% FBS).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[13]

  • Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (containing a tetrazolium compound) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a 96-well plate reader. The amount of formazan (B1609692) product is directly proportional to the number of living cells.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the control and determine the IC50 value.

Western Blot Analysis for Downstream Signaling

This technique is used to detect changes in the phosphorylation status of proteins in the FGFR signaling cascade.

Objective: To confirm that this compound inhibits the FGF-induced phosphorylation of downstream targets like FRS2 and ERK.[8]

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., FGFR2-expressing HEK293 cells) and treat them with this compound for a specified time, followed by stimulation with FGF2.[8]

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FRS2 (p-FRS2), total FRS2, phosphorylated ERK (p-ERK), and total ERK.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

In Vivo Tumor Xenograft Studies

Animal models are crucial for evaluating the antitumor efficacy of a compound in a physiological context.[14]

Objective: To assess the ability of orally administered this compound to inhibit tumor growth and metastasis in vivo.

General Protocol: [8][9]

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.[14]

  • Tumor Cell Implantation: Subcutaneously or orthotopically implant cancer cells (e.g., Panc02, 4T1) into the mice.[8] For subcutaneous models, cells are often mixed with a basement membrane extract to improve tumor take and growth.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound orally (e.g., 30 mg/kg/day) to the treatment group and a vehicle solution to the control group.[8][9]

  • Monitoring: Monitor tumor volume, body weight, and the general health of the mice regularly.

  • Endpoint: At the end of the study (defined by tumor size limits or study duration), euthanize the mice and excise the tumors.

  • Analysis: Weigh and photograph the tumors. Analyze the percentage of tumor growth inhibition compared to the control group. Tissues can be further processed for histological or molecular analysis.

A Implant Tumor Cells into Immunocompromised Mice B Monitor Tumor Growth to Palpable Size A->B C Randomize Mice into Control & Treatment Groups B->C D Administer Vehicle or This compound (p.o.) Daily C->D E Measure Tumor Volume and Body Weight Regularly D->E F Euthanize at Endpoint and Excise Tumors E->F G Analyze Tumor Weight, Volume, and Biomarkers F->G caption Workflow for In Vivo Xenograft Studies

Caption: Workflow for In Vivo Xenograft Studies.

Conclusion

This compound represents a novel class of pan-FGFR inhibitors with a distinct allosteric mechanism of action. By binding to the extracellular domain and preventing receptor internalization, it effectively and selectively blocks downstream signaling pathways crucial for tumor growth, survival, and angiogenesis.[3][8] Preclinical data demonstrates its potent anti-proliferative and anti-migratory effects in vitro and significant tumor growth inhibition in various in vivo cancer models.[8][9] Its oral bioavailability and efficacy in models resistant to other therapies underscore its potential as a valuable therapeutic agent in oncology.[2][8] The detailed protocols and data presented in this guide serve as a foundational resource for further research and development of this promising compound.

References

In-Depth Technical Guide: Molecular Crystallography of SSR128129E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular crystallography data for SSR128129E, a novel allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR). The information presented is intended to support research and development efforts in the field of oncology and other areas where FGFR signaling is a key therapeutic target.

Core Data Presentation

The crystallographic data for this compound in complex with the extracellular domain of FGFR2 (PDB ID: 4J23) provides the structural basis for its allosteric inhibitory mechanism.[1] The key quantitative data from the X-ray diffraction experiment and structure refinement are summarized in the tables below.

Table 1: Crystal Data and Data Collection Statistics
ParameterValue
PDB ID4J23
Resolution (Å)3.88
Space GroupP 1 21 1
Unit Cell Dimensions (Å)a=64.84, b=67.88, c=100.28
α, β, γ (°)90.00, 100.08, 90.00
Wavelength (Å)0.97924
R-merge0.123
I/σ(I)21.4
Completeness (%)99.85
Redundancy21.5
Table 2: Refinement Statistics
ParameterValue
R-work0.321
R-free0.384
Number of non-hydrogen atoms2642
RMSDs
Bond lengths (Å)0.021
Bond angles (°)2.738
Ramachandran Plot
Favored (%)88.04
Allowed (%)11.65
Outliers (%)0.31

Experimental Protocols

Detailed experimental protocols for the crystallization and structure determination of the this compound-FGFR2 complex are outlined in the primary literature (Herbert et al., 2013, Cancer Cell). Due to the lack of publicly available full-text access to this specific publication, a generalized protocol based on standard protein crystallography techniques is provided below. For the precise, detailed methodology, users are advised to consult the original publication.

General Protein Expression and Purification
  • Expression: The extracellular domain (D2 and D3) of human FGFR2 and Fibroblast Growth Factor 1 (FGF1) are typically expressed in Escherichia coli (E. coli).

  • Lysis: Cells are harvested and lysed using sonication or high-pressure homogenization in a buffered solution containing protease inhibitors.

  • Purification: The protein of interest is purified using a series of chromatography steps, which may include affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography to ensure high purity.

Crystallization

The purified FGFR2 D2D3 domain, FGF1, and this compound are mixed in a specific molar ratio in a buffered solution. Crystals are grown using the vapor diffusion method (hanging or sitting drop).

  • Droplet Preparation: A small volume of the protein-ligand mixture is mixed with a crystallization screening solution.

  • Equilibration: The droplet is equilibrated against a larger reservoir of the screening solution. Water vapor slowly diffuses from the drop to the reservoir, concentrating the protein and inducing crystallization.

  • Optimization: Initial crystal hits are optimized by varying the concentrations of the protein, precipitant, and additives, as well as pH and temperature, to obtain diffraction-quality crystals.

Data Collection and Structure Determination
  • Cryo-protection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.

  • X-ray Diffraction: Diffraction data are collected at a synchrotron radiation source. The crystal is rotated in the X-ray beam to collect a complete dataset.

  • Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution: The structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.

  • Refinement: The initial model is refined against the experimental data to improve its fit and overall quality. This involves iterative cycles of manual model building and automated refinement.

  • Validation: The final model is validated to ensure its geometric and stereochemical quality.

Mandatory Visualizations

FGFR Signaling Pathway and Allosteric Inhibition by this compound

The following diagram illustrates the canonical FGFR signaling pathway and the mechanism of allosteric inhibition by this compound. This compound binds to the extracellular domain of FGFR, distinct from the FGF binding site.[1] This binding event induces a conformational change in the receptor that prevents its internalization, thereby blocking downstream signaling cascades.[1]

FGFR_Signaling_and_SSR128129E_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR_EC FGFR (Extracellular Domain) FGF->FGFR_EC Binds This compound This compound This compound->FGFR_EC Allosteric Binding FGFR_TM FGFR (Transmembrane Domain) FGFR_EC->FGFR_TM FGFR_EC->FGFR_TM Prevents Internalization FGFR_IC FGFR (Intracellular Kinase Domain) FGFR_TM->FGFR_IC Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR_IC->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Signaling->Cellular_Response Leads to

Caption: FGFR signaling pathway and its allosteric inhibition by this compound.

Experimental Workflow for this compound-FGFR Crystallography

This diagram outlines the major steps involved in the structure determination of the this compound-FGFR complex by X-ray crystallography.

Crystallography_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination Expression Protein Expression (FGFR2-D2D3, FGF1) Purification Purification (Chromatography) Expression->Purification Complex_Formation Complex Formation (FGFR2, FGF1, this compound) Purification->Complex_Formation Screening Crystallization Screening (Vapor Diffusion) Optimization Crystal Optimization Screening->Optimization Data_Collection X-ray Diffraction Data Collection Data_Processing Data Processing (Indexing, Scaling) Data_Collection->Data_Processing Phasing Structure Solution (Molecular Replacement) Refinement Model Building & Refinement Phasing->Refinement Validation Structure Validation Refinement->Validation PDB_Deposition PDB Deposition (4J23) Validation->PDB_Deposition Final Model

Caption: Experimental workflow for this compound-FGFR molecular crystallography.

References

Pharmacokinetics and pharmacodynamics of SSR128129E

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SSR128129E

Introduction

This compound is a novel, orally bioavailable, small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling network.[1][2] The FGF/FGFR system is crucial for a variety of cellular processes, including cell growth, survival, differentiation, and angiogenesis.[1][3][4] Dysregulation of this pathway has been implicated in the development and progression of various cancers.[1][4] Unlike traditional tyrosine kinase inhibitors that target the intracellular kinase domain, this compound functions as an allosteric inhibitor that binds to the extracellular portion of the receptor.[1][4][5] This unique mechanism of action prevents the receptor from internalizing after FGF binding, thereby blocking downstream signaling.[4][5][6] This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, details key experimental protocols, and presents visual diagrams of its mechanism and experimental workflows.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its allosteric inhibition of all four FGFR subtypes (FGFR1-4), leading to the disruption of FGF-induced cellular responses.[2][7][8]

Mechanism of Action

This compound is an extracellularly acting, allosteric inhibitor.[1][2] It binds to the extracellular domain of the FGFRs, but it does not compete with the natural ligand, Fibroblast Growth Factor (FGF), for its binding site.[1][4][6] The binding of this compound induces a conformational change in the receptor that inhibits the FGF-induced signaling cascade, which is linked to receptor internalization.[1][4][5] This allosteric modulation allows this compound to selectively block specific signaling pathways in a manner that is dependent on the cellular context.[2][5] For instance, it has been shown to inhibit the phosphorylation of the FGFR substrate FRS2, but not PLCγ, demonstrating biased antagonism.[5] This targeted approach may offer therapeutic advantages, potentially leading to greater safety and selectivity compared to conventional tyrosine kinase inhibitors.[5]

Signaling Pathway

The FGF/FGFR signaling pathway is initiated by the binding of FGF to its corresponding FGFR, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and migration.[9][10][11] this compound intervenes at an early stage of this process by binding to the extracellular part of the receptor and preventing its internalization, thus abrogating the downstream signal transduction.[1][4][5]

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR_EC FGFR (Extracellular Domain) FGF->FGFR_EC Binds SSR This compound SSR->FGFR_EC Allosteric Binding FGFR_TM FGFR (Transmembrane Domain) FGFR_IC FGFR (Intracellular Kinase Domain) Internalization Receptor Internalization FGFR_IC->Internalization Activates FRS2 FRS2 Internalization->FRS2 PLCG PLCγ Pathway Internalization->PLCG RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Response Cellular Responses (Proliferation, Survival, Angiogenesis) RAS_MAPK->Response PI3K_AKT->Response PLCG->Response SSR_Effect Inhibits SSR_Effect->Internalization

This compound Allosteric Inhibition of the FGF/FGFR Signaling Pathway.
In Vitro Activity

This compound has demonstrated potent inhibitory effects on various FGF-driven cellular processes in vitro. The compound effectively blocks cell proliferation and migration in endothelial and tumor cell lines at nanomolar concentrations.[7][8][12]

ParameterCell Line/SystemValueReference
IC₅₀ (FGFR1 Binding) Scintillation Proximity Assay1.9 µM[7][8][12]
IC₅₀ (FGF2-induced Proliferation) Human Umbilical Vein Endothelial Cells (HUVECs)31 ± 1.6 nM[7][8]
IC₅₀ (FGF2-induced Migration) Human Umbilical Vein Endothelial Cells (HUVECs)15.2 ± 4.5 nM[7][8]
IC₅₀ Range (FGF2-induced FGFR Stimulation) Various15 - 28 nM[2]

Pharmacokinetics

This compound is characterized by its oral bioavailability, which has been demonstrated in multiple preclinical animal models.[2][12][13] While specific pharmacokinetic parameters such as Cmax, Tmax, and half-life are not extensively reported in the provided search results, its in vivo efficacy following oral administration is well-documented. As of late 2022, there were no reported human clinical data for this compound.[14]

In Vivo Efficacy

The anti-tumor and anti-inflammatory effects of this compound have been evaluated in a variety of preclinical models. Daily oral administration has been shown to significantly inhibit tumor growth, metastasis, and angiogenesis.[7][8][12]

Animal ModelDosageKey FindingsReference
Orthotopic Panc02 Pancreatic Tumor 30 mg/kg/day, p.o.44% inhibition of tumor growth; reduced tumor invasiveness and metastasis.[7][8]
Lewis Lung Carcinoma 30 mg/kg/day, p.o.Delayed tumor growth; 41% decrease in tumor growth and 50% decrease in intra-tumoral vascular index.[7]
4T1 Mammary Carcinoma 30 mg/kg/day, p.o.53% reduction in tumor size and 40% reduction in tumor weight.[7][8]
CT26 Colon Carcinoma 30 mg/kg/day, p.o.34% inhibition of tumor growth.[7][8]
MCF7/ADR Breast Cancer Xenograft 30 mg/kg/day, p.o.40% inhibition of tumor growth.[7][8]
Orthotopic U87 Glioblastoma Xenograft Not specifiedSignificantly increased neurological sign-free survival when combined with radiotherapy.[7][15]
Arthritis Mouse Model 30 mg/kg, p.o.Inhibited angiogenesis, inflammation, and bone resorption; reduced clinical symptom severity.[12]
Atherosclerosis (ApoE-deficient mice) 50 mg/kgReduced neointimal proliferation and lesion size in the aortic sinus.[7]
Obesity Mouse Model 30 mg/kg/day, intragastricallySignificantly reduced body weight gain and fat content by suppressing adipogenesis.[16][17]

Key Experimental Protocols

Cell Proliferation Assay

This protocol is used to assess the effect of this compound on the proliferation of endothelial or tumor cells stimulated by mitogens like FGF2.

  • Cell Culture: Porcine aortic endothelial (PAE) cells or other suitable cell lines are cultured in appropriate media.[12] For the assay, exponentially growing cells are starved for 16 hours in a medium containing 0.2% FBS.[12]

  • Seeding: Starved cells are seeded at a density of 4,000 cells/well in 96-well microplates.[12]

  • Treatment: Cells are exposed to mitogens (e.g., 10 ng/mL bFGF) with or without various concentrations of this compound for 72 hours.[8][12] A medium with 10% FBS is used as a positive control.[12]

  • Assessment: Cell proliferation is quantified using the CellTiter 96 AQueous One Solution Cell Proliferation Assay or by measuring [³H]thymidine incorporation during the final hours of incubation.[8][12]

FGFR Binding Assay (Scintillation Proximity Assay - SPA)

This assay determines the ability of this compound to inhibit the binding of radiolabeled FGF2 to the FGFR1 extracellular domain.

  • Reagent Preparation:

    • SPA protein A beads are diluted to 10 mg/mL in a binding buffer (composition: 400 mg/L KCl, 200 mg/L MgSO₄, 6.4 g/L NaCl, 3.7 g/L NaHCO₃, 0.141 mg/mL NaH₂PO₄, 11.292 g/L bis-Tris Propane, 4.5 g/L Glucose, 0.1% Gelatin; pH 7.0).[12]

    • ¹²⁵I-FGF-2 radioligand and the FGFR-1IIIcβ-Fc Chimera soluble receptor are diluted in the binding buffer.[12]

  • Assay Procedure: The assay is performed by incubating the protein A-coated SPA beads (0.5 mg/assay) with the FGFR-1IIIcβ-Fc chimera soluble receptor (5 ng/assay).[12]

  • Binding Determination: The binding of ¹²⁵I-FGF-2 is measured in the presence and absence of this compound. Non-specific binding is determined using an excess of unlabeled FGF-2 (20 ng/assay).[12] The signal is detected using a scintillation counter.

In Vivo Tumor Model Workflow

This workflow outlines the typical procedure for evaluating the in vivo efficacy of this compound in a mouse tumor model.

  • Cell Inoculation: Anesthetized mice (e.g., BALB/c) are subcutaneously or orthotopically inoculated with a suspension of tumor cells (e.g., murine 4T1 mammary carcinoma cells).[7][8]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups based on tumor volume to ensure uniformity.[7][8]

  • Drug Administration: this compound is administered daily via oral gavage at a specified dose (e.g., 30 mg/kg). The vehicle control group receives the formulation vehicle (e.g., 0.6% methylcellulose).[7][8]

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health are also monitored.[7][8]

  • Endpoint Analysis: At the end of the experiment (e.g., day 21), mice are euthanized. Tumors are dissected and weighed.[7][8] Metastatic burden can be assessed by counting visible nodules on the surface of organs like the lungs using a dissecting microscope.[7][8]

InVivo_Workflow cluster_treatment Daily Treatment node1 1. Tumor Cell Inoculation (e.g., Subcutaneous injection of 4T1 cells into BALB/c mice) node2 2. Tumor Growth (Allow tumors to reach a palpable size) node1->node2 node3 3. Randomization (Group mice by tumor volume) node2->node3 node4a Vehicle Control Group (Oral Gavage) node3->node4a node4b This compound Group (e.g., 30 mg/kg, Oral Gavage) node3->node4b node5 4. Monitoring (Measure tumor volume and body weight regularly) node4a->node5 node4b->node5 node6 5. Endpoint Analysis (Euthanize, dissect tumors, weigh, count lung metastases) node5->node6

Typical Experimental Workflow for In Vivo Efficacy Studies.

Conclusion

This compound represents a significant development in the field of FGFR inhibitors due to its unique extracellular, allosteric mechanism of action.[1] Preclinical data robustly demonstrate its potent anti-proliferative, anti-migratory, and anti-angiogenic effects across a range of in vitro and in vivo models.[7][8][12] Its oral bioavailability and efficacy in models of cancer, arthritis, and atherosclerosis highlight its potential as a versatile therapeutic agent.[7][12] The ability of this compound to overcome resistance to other targeted therapies, such as anti-VEGFR agents, further underscores its potential clinical utility.[12][13] Further research, particularly the initiation of clinical trials, will be crucial to determine the safety and efficacy of this promising compound in human patients.

References

Methodological & Application

Application Notes and Protocols for SSR128129E: In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR128129E is a potent and orally available allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] Unlike traditional ATP-competitive inhibitors, this compound binds to the extracellular domain of the FGFR, preventing the conformational changes required for receptor dimerization and activation in a non-competitive manner with the FGF ligand.[4][5][6] This unique mechanism of action leads to the inhibition of downstream signaling pathways crucial for cell proliferation, migration, and survival.[4][7] Dysregulation of the FGF/FGFR signaling axis is implicated in various pathologies, including cancer, making this compound a valuable tool for research and a potential therapeutic agent.[4][6]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, focusing on its inhibitory effect on FGF-induced cell proliferation.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for this compound in various in vitro cell-based assays.

Compound Assay Type Cell Line Stimulant Reported IC50 Reference
This compoundFGFR1 Kinase Assay--1.9 µM[1][3]
This compoundCell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)FGF231 ± 1.6 nM[1][3]
This compoundCell MigrationHuman Umbilical Vein Endothelial Cells (HUVECs)FGF215.2 ± 4.5 nM[1][3]
This compoundFGFR StimulationVariousFGF215-28 nM[2]

Experimental Protocols

Protocol 1: FGF2-Induced Endothelial Cell Proliferation Assay using MTS

This protocol details the steps to assess the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with Fibroblast Growth Factor 2 (FGF2). Cell viability is determined using the colorimetric MTS assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • This compound

  • Recombinant Human FGF2

  • MTS reagent

  • 96-well tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • Cell Culture and Seeding:

    • Culture HUVECs in EGM-2 medium supplemented with 10% FBS in a T-75 flask.

    • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with medium containing FBS and centrifuge the cell suspension.

    • Resuspend the cell pellet in EGM-2 with 10% FBS and perform a cell count.

    • Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 with 10% FBS.

    • Incubate overnight to allow for cell attachment.

  • Serum Starvation:

    • After overnight incubation, gently aspirate the medium.

    • Wash the cells once with 100 µL of serum-free EGM-2.

    • Add 100 µL of EGM-2 containing 0.5% FBS to each well.

    • Incubate for 16-24 hours to synchronize the cells in a quiescent state.

  • Compound and Growth Factor Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free EGM-2 to achieve the desired final concentrations.

    • Prepare a solution of FGF2 in serum-free EGM-2. A final concentration of 10 ng/mL is often effective.

    • Aspirate the serum-starvation medium from the cells.

    • Add 100 µL of the appropriate treatment solution to each well:

      • Vehicle Control: Serum-free EGM-2 with the same percentage of DMSO as the highest this compound concentration.

      • FGF2 Control: Serum-free EGM-2 with FGF2.

      • This compound Treatment: Serum-free EGM-2 with FGF2 and varying concentrations of this compound.

    • Incubate the plate for 48-72 hours.

  • MTS Assay and Data Analysis:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the FGF2 control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture HUVECs seed Seed cells in 96-well plate culture->seed starve Serum Starve (16-24h) seed->starve treat Treat with this compound + FGF2 starve->treat incubate Incubate (48-72h) treat->incubate mts Add MTS Reagent incubate->mts read Read Absorbance (490nm) mts->read analyze Calculate IC50 read->analyze

Caption: Workflow for the in vitro cell proliferation assay to evaluate this compound.

fgfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylation This compound This compound This compound->FGFR Allosteric Inhibition Grb2_Sos Grb2/SOS FRS2->Grb2_Sos PI3K PI3K FRS2->PI3K Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Transcription Gene Transcription (Proliferation, Survival, Migration) Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified FGF/FGFR signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for SSR128129E in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR128129E is a novel, orally bioavailable, allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Unlike traditional tyrosine kinase inhibitors that compete with ATP, this compound binds to the extracellular domain of FGFRs, inducing a conformational change that prevents receptor dimerization and subsequent activation in a non-competitive manner.[4][5] This unique mechanism of action leads to the inhibition of downstream signaling pathways, primarily the MAPK/ERK pathway, thereby suppressing tumor cell proliferation and angiogenesis.[6][7] this compound has shown promising anti-tumor activity in various preclinical cancer models.[2][8] These application notes provide a summary of its inhibitory concentrations (IC50) in different cancer cell lines, detailed experimental protocols for determining IC50 values, and a description of the signaling pathways it modulates.

Data Presentation: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various cell lines, highlighting its activity in both endothelial and cancer cells.

Cell LineCell TypeAssayIC50 (nM)Reference
HUVECHuman Umbilical Vein Endothelial CellsFGF2-induced Proliferation31 ± 1.6[2][8]
HUVECHuman Umbilical Vein Endothelial CellsFGF2-induced Migration15.2 ± 4.5[2][8]
Panc02Murine Pancreatic CancerFGF7-induced Proliferation & MigrationNot specified, but blocked by this compound[2][8]
CT26Murine Colon CarcinomaTumor Growth Inhibition (in vivo)Not applicable[2][8]
MCF7/ADRHuman Breast Cancer (doxorubicin-resistant)Tumor Growth Inhibition (in vivo)Not applicable[2][8]

Experimental Protocols

Determining the IC50 of this compound using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is a standard procedure for determining the IC50 of a compound.[9][10]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)[11]

  • Dimethyl sulfoxide (B87167) (DMSO)[11]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the chosen cancer cell line in appropriate complete medium.

    • Harvest cells in the logarithmic growth phase using Trypsin-EDTA.

    • Resuspend cells in fresh medium and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[11]

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[9]

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for IC50 determination.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds This compound This compound This compound->FGFR Allosteric Binding FRS2 FRS2 This compound->FRS2 Inhibits Activation FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg Unaffected GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Other_Pathways Other Pathways PLCg->Other_Pathways Unaffected A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate % Viability and Determine IC50 H->I

References

Application Notes and Protocols for SSR128129E in Rodent Models of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR128129E is a potent, orally bioavailable, allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling. It acts by binding to the extracellular domain of FGFRs 1-4, thereby inhibiting downstream signaling pathways involved in angiogenesis, inflammation, and bone resorption. The FGF/FGFR signaling axis is increasingly recognized for its role in the pathogenesis of rheumatoid arthritis (RA), where it contributes to synovial inflammation, pannus formation, and joint destruction. These application notes provide detailed experimental protocols for evaluating the therapeutic potential of this compound in two commonly used rodent models of arthritis: Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).

Mechanism of Action: Inhibition of FGF Signaling

Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) are key players in cellular processes such as proliferation, differentiation, and angiogenesis. In the context of arthritis, the FGF/FGFR system is implicated in the hyper-proliferation of synovial fibroblasts, the formation of new blood vessels in the synovium (angiogenesis), and the differentiation of osteoclasts, which are responsible for bone erosion. This compound, as an allosteric inhibitor, blocks these pathological processes by preventing the conformational changes in the FGFR required for signal transduction upon FGF binding.

Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting the FGF signaling pathway in the context of arthritis.

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds This compound This compound This compound->FGFR Inhibits (Allosteric) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Synovial Proliferation RAS_RAF_MEK_ERK->Proliferation Bone_Resorption Bone Resorption RAS_RAF_MEK_ERK->Bone_Resorption Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis PI3K_AKT->Bone_Resorption Inflammation Inflammation PLCg->Inflammation

Caption: Proposed mechanism of this compound in inhibiting FGF-mediated signaling pathways in arthritis.

Experimental Protocols

The following are proposed protocols for evaluating the efficacy of this compound in rodent models of arthritis. These protocols are based on established methodologies for CIA and AIA and incorporate suggested treatment regimens for this compound based on its known pharmacological properties.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is widely used as it shares many immunological and pathological features with human RA.

Experimental Workflow:

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model and this compound treatment.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine or chicken type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Calipers for paw measurement

Procedure:

  • Preparation of Emulsions:

    • Primary Immunization: Emulsify bovine type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of CFA (containing 4 mg/mL Mycobacterium tuberculosis).

    • Booster Immunization: Emulsify bovine type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of IFA.

  • Induction of Arthritis:

    • Day 0: Inject 100 µL of the primary immunization emulsion intradermally at the base of the tail of each mouse.

    • Day 21: Administer a booster injection of 100 µL of the booster immunization emulsion intradermally at a different site near the base of the tail.

  • Treatment with this compound:

    • Proposed Dose: Based on in vivo studies in other disease models, a starting dose of 30 mg/kg/day administered by oral gavage is recommended. Dose-response studies may be necessary to determine the optimal therapeutic dose.

    • Prophylactic Treatment: Begin daily oral administration of this compound or vehicle on Day 0 (day of primary immunization) and continue until the end of the study (e.g., Day 42).

    • Therapeutic Treatment: Begin daily oral administration of this compound or vehicle upon the first signs of clinical arthritis (typically around days 24-28) and continue until the end of the study.

  • Assessment of Arthritis:

    • Clinical Scoring: From Day 21 onwards, visually score the paws daily for signs of arthritis based on a scale of 0-4 for each paw (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

    • Paw Swelling: Measure the thickness of the hind paws every other day using a digital caliper.

  • Termination and Sample Collection (e.g., Day 42):

    • Collect blood for serum cytokine analysis.

    • Harvest paws and knee joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of inflammatory arthritis, particularly useful for studying bone resorption.

Experimental Workflow:

Caption: Workflow for the Adjuvant-Induced Arthritis (AIA) model and this compound treatment.

Materials:

  • Lewis or Sprague-Dawley rats (150-200g)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Plethysmometer or calipers for paw volume/thickness measurement

Procedure:

  • Induction of Arthritis:

    • Day 0: Inject 100 µL of CFA into the subplantar region of the right hind paw of each rat.

  • Treatment with this compound:

    • Proposed Dose: A starting dose of 30 mg/kg/day administered by oral gavage is recommended.

    • Prophylactic Treatment: Begin daily oral administration of this compound or vehicle on Day 0 and continue until the end of the study (e.g., Day 21).

    • Therapeutic Treatment: Begin daily oral administration of this compound or vehicle on Day 8 (before the peak of the systemic inflammatory response) and continue until the end of the study.

  • Assessment of Arthritis:

    • Clinical Scoring: Score the non-injected (contralateral) hind paw for signs of secondary arthritis from Day 10 onwards, using a similar 0-4 scale as described for the CIA model.

    • Paw Volume: Measure the volume of both hind paws every other day using a plethysmometer.

    • Body Weight: Monitor body weight regularly as a general health indicator.

  • Termination and Sample Collection (e.g., Day 21):

    • Collect blood for serum cytokine and biomarker analysis.

    • Harvest hind paws for histological analysis and micro-computed tomography (micro-CT) to assess bone erosion.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups. Below are example templates for data presentation.

Table 1: Effect of this compound on Clinical Score and Paw Swelling in CIA Mice (Example Data)

Treatment GroupMean Clinical Score (Day 42)Mean Paw Thickness (mm, Day 42)% Inhibition of Paw Swelling
Vehicle Control10.5 ± 1.23.8 ± 0.3-
This compound (30 mg/kg)4.2 ± 0.82.5 ± 0.254.2%
Positive Control (e.g., Methotrexate)3.5 ± 0.72.3 ± 0.262.5%
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Effect of this compound on Histological Parameters in AIA Rats (Example Data)

Treatment GroupInflammation Score (0-3)Pannus Formation Score (0-3)Cartilage Damage Score (0-3)Bone Erosion Score (0-3)
Vehicle Control2.8 ± 0.22.5 ± 0.32.6 ± 0.22.7 ± 0.3
This compound (30 mg/kg)1.2 ± 0.31.1 ± 0.21.3 ± 0.31.0 ± 0.2
Positive Control (e.g., Indomethacin)1.0 ± 0.20.9 ± 0.21.1 ± 0.20.8 ± 0.1
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 3: Effect of this compound on Serum Cytokine Levels in Arthritic Rodents (Example Data)

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control350 ± 45420 ± 50150 ± 20
This compound (30 mg/kg)180 ± 30210 ± 3575 ± 15
Positive Control150 ± 25180 ± 3060 ± 10
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Concluding Remarks

The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound in established rodent models of arthritis. Due to the absence of published studies detailing the use of this compound specifically in arthritis models, the proposed dosage is extrapolated from other in vivo studies and should be optimized. The assessment of clinical, histological, and biomarker endpoints will provide a robust evaluation of the therapeutic potential of this FGFR inhibitor for the treatment of rheumatoid arthritis.

Application Notes and Protocols for SSR128129E Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR128129E is a potent and orally bioavailable small-molecule allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] It binds to the extracellular domain of FGFRs, leading to the inhibition of FGF-induced signaling pathways that are crucial for cell growth, survival, differentiation, and angiogenesis.[1][4] Deregulation of the FGF/FGFR signaling network is implicated in various cancers, making this compound a promising therapeutic agent. This document provides detailed application notes and protocols for the administration of this compound in preclinical mouse models of cancer.

Mechanism of Action

This compound functions as a non-competitive, allosteric inhibitor of FGFR signaling. Unlike many other FGFR inhibitors that compete with ATP or FGF binding, this compound binds to a distinct site on the extracellular part of the receptor.[1][4] This binding event induces a conformational change in the receptor that prevents its internalization and subsequent downstream signaling, without affecting the binding of FGF ligands.[1][5] This unique mechanism of action allows this compound to inhibit signaling from multiple FGFR subtypes (FGFR1-4).[2][3]

FGF_FGFR_Signaling_and_SSR128129E_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR_ext FGFR (Extracellular Domain) FGF->FGFR_ext Binds This compound This compound This compound->FGFR_ext Allosterically Binds (Inhibits Conformational Change) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR_mem FGFR (Transmembrane Domain) FGFR_ext->FGFR_mem FGFR_kin FGFR (Kinase Domain) FGFR_mem->FGFR_kin FGFR_kin->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: this compound allosterically inhibits FGFR signaling.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from various preclinical studies of this compound in mouse models.

Tumor ModelMouse StrainThis compound DoseAdministration RouteTreatment ScheduleOutcome
Pancreatic (Panc02)Syngeneic30 mg/kg/dayOralDaily, starting day 344% inhibition of tumor growth
Lewis Lung CarcinomaSyngeneic30 mg/kg/dayOralDailyDelayed tumor growth
Colon (CT26)Syngeneic30 mg/kg/dayOralDaily34% inhibition of tumor growth
Breast (MCF7/ADR)Xenograft30 mg/kg/dayOralDaily40% inhibition of tumor growth
Glioblastoma (U87)XenograftNot SpecifiedNot SpecifiedBefore irradiationIncreased neurological sign-free survival
Pancreatic (Panc02-FGFR1)Syngeneic30 mg/kg/dayOralDaily for 1 week before irradiation40% decrease in tumor size post-radiotherapy
Mammary (4T1)Syngeneic30 mg/kg/dayOralDaily, from day 5 to 21Reduced tumor growth and metastasis

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for oral gavage in mice.

Materials:

  • This compound powder

  • Vehicle:

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution. For a 30 mg/kg dose in a 20 g mouse, with a dosing volume of 100 µL, the required concentration is 6 mg/mL.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the chosen vehicle to the tube.

    • For Option A (Methylcellulose): Gradually add the 0.6% methylcellulose solution while vortexing to ensure a uniform suspension.

    • For Option B (DMSO/PEG300/Tween-80/Saline): Add the solvents in the following order, ensuring complete dissolution at each step: DMSO, PEG300, Tween-80, and finally Saline.

  • Vortex the mixture thoroughly until a homogenous suspension or clear solution is achieved. Sonication can be used to aid dissolution if necessary.

  • Prepare the formulation fresh daily before administration.

SSR128129E_Preparation_Workflow Start Start: Calculate Required This compound and Vehicle Volume Weigh Weigh this compound Powder Start->Weigh Add_Vehicle Add Vehicle (e.g., Methylcellulose or DMSO/PEG300/Tween-80/Saline) Weigh->Add_Vehicle Mix Vortex/Sonicate to Achieve Homogenous Solution/Suspension Add_Vehicle->Mix Ready Ready for Oral Gavage Mix->Ready

Caption: Workflow for preparing this compound for in vivo use.
Protocol 2: Administration of this compound by Oral Gavage

This protocol details the procedure for administering the prepared this compound solution to mice.

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume. A common dosing volume is 100-200 µL per 20 g mouse.

  • Draw the calculated volume of the this compound solution into a syringe fitted with a gavage needle.

  • Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass easily without resistance. Do not force the needle.

  • Slowly administer the solution.

  • Withdraw the needle gently.

  • Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.

Protocol 3: Subcutaneous Tumor Model

This protocol outlines the establishment of a subcutaneous tumor model for efficacy testing of this compound.

Materials:

  • Cancer cell line of interest (e.g., CT26, 4T1)

  • Sterile PBS or cell culture medium

  • Syringes (1 mL) and needles (e.g., 25-27 gauge)

  • Hemocytometer or automated cell counter

  • Calipers

Procedure:

  • Culture the cancer cells to 70-80% confluency.

  • Harvest the cells using trypsin and wash them with sterile PBS or medium.

  • Count the cells and resuspend them in sterile PBS or medium at the desired concentration (e.g., 1 x 10^6 cells in 100 µL).

  • Anesthetize the mouse.

  • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Begin administration of this compound or vehicle as described in Protocol 2.

  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the animals for signs of toxicity and overall health.

  • Euthanize the animals when tumors reach the predetermined endpoint or if humane endpoints are met.

Subcutaneous_Tumor_Model_Workflow Start Start: Prepare Cancer Cell Suspension Inject Subcutaneously Inject Cells into Mouse Flank Start->Inject Tumor_Growth Allow Tumors to Grow to Palpable Size Inject->Tumor_Growth Randomize Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomize Treat Administer this compound or Vehicle Randomize->Treat Monitor Monitor Tumor Growth and Animal Health Treat->Monitor Endpoint Endpoint: Euthanize and Collect Tissues for Analysis Monitor->Endpoint

Caption: Workflow for a subcutaneous tumor model study.

Disclaimer

These protocols are intended as a guide and may require optimization based on the specific cell line, mouse strain, and experimental objectives. All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.

References

Application Notes and Protocols for Cell Proliferation Assays with SSR128129E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR128129E is a potent and orally available small-molecule allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.[1][2] It binds to the extracellular domain of FGFR, distinguishing it from typical tyrosine kinase inhibitors.[1][3] this compound does not compete with FGF for binding but instead inhibits FGF-induced signaling in an allosteric manner, impacting receptor internalization.[1][4] This compound has been shown to inhibit responses mediated by FGFR1-4.[2][5][6] Deregulation of the FGF/FGFR signaling pathway is implicated in various cellular processes, including cell growth, survival, differentiation, and angiogenesis, and plays a crucial role in cancer development.[1][4] Consequently, this compound is a valuable tool for studying the effects of FGFR inhibition on cell proliferation in various cancer and endothelial cell lines.

Mechanism of Action

This compound functions as an allosteric inhibitor of FGFR. Unlike competitive inhibitors that bind to the ATP-binding pocket of the kinase domain, this compound binds to the extracellular part of the receptor. This binding event induces a conformational change in the receptor that prevents its proper activation and internalization upon ligand binding, thereby blocking downstream signaling pathways that lead to cell proliferation.[1][7]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR_dimer FGFR Dimerization (Inactive) FGFR->FGFR_dimer Leads to This compound This compound This compound->FGFR Allosterically Binds & Inhibits Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) -> Cell Proliferation FGFR_dimer->Signaling Activates

Figure 1: Mechanism of action of this compound on the FGFR signaling pathway.

Quantitative Data Summary

The inhibitory effects of this compound on cell proliferation and migration have been quantified in various cell lines. The following tables summarize the key IC50 values reported in the literature.

ParameterCell LineLigandIC50 (nM)Reference
ProliferationEndothelial Cells (ECs)FGF231 ± 1.6[5][6][8]
MigrationEndothelial Cells (ECs)FGF215.2 ± 4.5[5][6][8]
Receptor Subtype InhibitionAssayIC50 Range (nM)
FGFR1-4FGF2 induced FGFR stimulation15-28

Experimental Protocols

Cell Proliferation Assay using a Tetrazolium-Based Method (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

This protocol is adapted from methodologies used for porcine aortic endothelial (PAE) and various tumor cell lines.[8]

Materials:

  • This compound

  • Cell line of interest (e.g., PAE, Panc02)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Starvation medium (e.g., DMEM with 0.2% FBS)

  • Mitogen (e.g., FGF2)

  • 96-well microplates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and resuspend them in complete growth medium.

    • Seed 4,000 cells per well in a 96-well microplate.

    • Incubate for 16 hours to allow for cell attachment.

  • Cell Starvation:

    • After the initial incubation, carefully aspirate the complete growth medium.

    • Wash the cells once with PBS.

    • Add 100 µL of starvation medium (0.2% FBS) to each well.

    • Incubate for 16 hours to synchronize the cells in a quiescent state.

  • Treatment:

    • Prepare serial dilutions of this compound in starvation medium.

    • Prepare the mitogen (e.g., FGF2) in starvation medium at the desired concentration.

    • Aspirate the starvation medium from the wells.

    • Add 100 µL of starvation medium containing the mitogen and the respective concentrations of this compound to the treatment wells.

    • Include appropriate controls:

      • Negative control: Starvation medium only.

      • Positive control: Starvation medium with mitogen.

      • Vehicle control: Starvation medium with mitogen and the same concentration of DMSO as in the highest this compound concentration well.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Proliferation Assessment:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the positive control (mitogen-stimulated cells without inhibitor).

    • Plot the percentage of proliferation against the log concentration of this compound to determine the IC50 value.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells (4,000 cells/well) Starve Starve Cells (16h, 0.2% FBS) Seed->Starve Treat Add Mitogen ± this compound Starve->Treat Incubate Incubate (72h) Treat->Incubate Add_Reagent Add Proliferation Reagent Incubate->Add_Reagent Read Read Absorbance Add_Reagent->Read

Figure 2: Workflow for a cell proliferation assay with this compound.

[3H]Thymidine Incorporation Assay

This method is a classic approach to measure DNA synthesis and cell proliferation, particularly used for human umbilical vein endothelial cells (HUVECs).[5][6]

Materials:

  • This compound

  • HUVECs

  • M199 medium with 20% FBS, 2 mM L-glutamine, 30 mg/L ECGS, 10 units/mL heparin, and penicillin/streptomycin

  • Growth factor-depleted M199 medium with 2% FBS

  • bFGF (FGF2)

  • [3H]thymidine (1 µCi/mL)

  • Scintillation counter

Procedure:

  • Cell Culture and Starvation:

    • Culture HUVECs in complete M199 medium.

    • Seed cells in appropriate culture plates.

    • Starve the cells overnight in growth factor-depleted M199 medium containing 2% FBS.

  • Treatment:

    • Stimulate the starved cells with 10 ng/mL bFGF in the presence of varying concentrations of this compound or DMSO (vehicle control).

    • Incubate for 24 hours.

  • [3H]Thymidine Incorporation:

    • For the last 2 hours of the 24-hour incubation, add 1 µCi/mL [3H]thymidine to each well.

  • Harvesting and Measurement:

    • Wash the cells with PBS to remove unincorporated [3H]thymidine.

    • Lyse the cells and harvest the DNA.

    • Measure the amount of incorporated [3H]thymidine using a scintillation counter.

  • Data Analysis:

    • Calculate the counts per minute (CPM) for each sample.

    • Normalize the data to the bFGF-stimulated control.

    • Plot the percentage of incorporation against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound is a specific and effective allosteric inhibitor of FGFR signaling, making it a critical research tool for investigating the role of this pathway in cell proliferation and cancer biology. The provided protocols offer robust methods for assessing the anti-proliferative effects of this compound in various cellular contexts. Careful adherence to these methodologies will ensure reproducible and reliable data for advancing our understanding of FGFR-targeted therapies.

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated Fibroblast Growth Factor Receptor (p-FGFR) in Response to SSR128129E

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling, often through genetic alterations, is a significant driver in the pathogenesis of numerous cancers.[1] SSR128129E is a potent, orally bioavailable, and allosteric inhibitor of FGFR1-4.[2][3] Unlike ATP-competitive inhibitors, this compound binds to the extracellular domain of the FGFR, preventing the conformational changes required for receptor dimerization and activation, thereby inhibiting downstream signaling.[4]

This document provides a detailed protocol for the analysis of FGFR phosphorylation (p-FGFR) by Western blot in cell culture models following treatment with this compound. This method is crucial for verifying the compound's mechanism of action and determining its efficacy in a dose- and time-dependent manner.

FGFR Signaling Pathway and Mechanism of this compound Inhibition

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of specific tyrosine residues in their intracellular kinase domains. This autophosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate gene expression and cellular functions.[5] this compound, as an allosteric inhibitor, prevents this initial phosphorylation event.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds This compound This compound This compound->FGFR Allosterically Inhibits pFGFR p-FGFR (Active) FGFR->pFGFR Dimerization & Autophosphorylation FRS2 FRS2 pFGFR->FRS2 PLCg PLCγ pFGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription

Figure 1. Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The general workflow for this protocol involves the culture and treatment of cells with this compound, followed by protein extraction and quantification. The levels of phosphorylated FGFR (p-FGFR) are then determined by Western blotting using an antibody specific to the phosphorylated form of the receptor. Total FGFR levels are also measured as a loading control.

Experimental_Workflow A 1. Cell Culture & Treatment - Plate cells - Treat with this compound B 2. Cell Lysis - Harvest cells - Lyse to extract proteins A->B C 3. Protein Quantification - Determine protein concentration (BCA assay) B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to PVDF membrane D->E F 6. Immunoblotting - Block membrane - Incubate with primary antibodies (p-FGFR, total FGFR) - Incubate with secondary antibodies E->F G 7. Detection & Analysis - ECL detection - Image acquisition - Densitometry analysis F->G

Figure 2. Workflow for Western blot analysis of p-FGFR after this compound treatment.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of this compound on p-FGFR levels. Relative intensity values are obtained through densitometric analysis of the Western blot bands and are normalized to the total FGFR levels and then to the vehicle control.

Note: The following data is exemplary and illustrates the expected dose-dependent inhibition of FGFR phosphorylation. Actual results may vary depending on the cell line and experimental conditions.

Treatment (this compound Conc.)p-FGFR (Relative Intensity)Total FGFR (Relative Intensity)Normalized p-FGFR/Total FGFR% Inhibition
Vehicle (DMSO)1.001.001.000%
1 nM0.850.980.8713%
10 nM0.521.010.5149%
50 nM0.210.990.2179%
100 nM0.080.970.0892%
250 nM0.031.020.0397%

Table 1. Representative quantitative analysis of p-FGFR levels in response to a 24-hour this compound treatment in an FGFR-dependent cancer cell line.

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended SourceCatalog Number
Cell Line FGFR-dependent cancer cell line (e.g., SNU-16, KG-1)ATCC
This compound Selleck ChemicalsS7167
Cell Culture Medium As required for the specific cell lineVaries
Lysis Buffer Modified RIPA bufferSee recipe below
Protease Inhibitor Cocktail Sigma-AldrichP8340
Phosphatase Inhibitor Cocktail Sigma-AldrichP5726
Protein Assay BCA Protein Assay KitThermo Fisher Scientific
SDS-PAGE Gels 4-12% Bis-Tris GelsThermo Fisher Scientific
Transfer Membrane PVDF Membrane (0.45 µm)Millipore
Blocking Buffer 5% Bovine Serum Albumin (BSA) in TBSTSee recipe below
Primary Antibodies Rabbit anti-phospho-FGFR (Tyr653/654)Cell Signaling Technology
Mouse anti-total FGFRSanta Cruz Biotechnology
Secondary Antibodies HRP-conjugated goat anti-rabbit IgGJackson ImmunoResearch
HRP-conjugated goat anti-mouse IgGJackson ImmunoResearch
Detection Reagent Enhanced Chemiluminescence (ECL) SubstrateThermo Fisher Scientific
Buffer Recipes
  • Modified RIPA Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate. Immediately before use, add protease and phosphatase inhibitor cocktails.

  • TBST (Tris-Buffered Saline with 0.1% Tween-20): 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20.

  • Blocking Buffer: 5% w/v BSA in TBST. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) which can lead to high background.

Detailed Protocol

1. Cell Culture and Treatment

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • For ligand-induced phosphorylation studies, starve cells in serum-free medium for 16-24 hours prior to treatment.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 250 nM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

  • If applicable, stimulate cells with a suitable FGF ligand (e.g., 20 ng/mL FGF2) for 15-30 minutes before harvesting.

2. Cell Lysis and Protein Quantification

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer (with freshly added inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer

  • Normalize all samples to the same protein concentration with lysis buffer and add 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.

  • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane. Ensure complete transfer, especially for high molecular weight proteins like FGFR.

4. Immunoblotting

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against p-FGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's protocol.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • To probe for total FGFR, the membrane can be stripped and re-probed (see protocol below), or a parallel blot can be run.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-FGFR signal to the total FGFR signal for each sample to account for any variations in protein loading.

Stripping and Re-probing Protocol
  • After imaging for p-FGFR, wash the membrane in TBST.

  • Incubate the membrane in a mild stripping buffer (e.g., 0.2 M glycine, 0.1% SDS, 1% Tween 20, pH 2.2) for 20-30 minutes at room temperature with agitation.

  • Wash the membrane thoroughly with PBS and then TBST.

  • Block the membrane again with 5% BSA in TBST for 1 hour.

  • Proceed with the immunoblotting protocol for total FGFR, starting from the primary antibody incubation step.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Inactive phosphatase inhibitorsAlways add fresh inhibitors to the lysis buffer before use.
Insufficient drug treatment time/concentrationOptimize this compound concentration and treatment duration.
Low abundance of p-FGFRIncrease the amount of protein loaded or consider immunoprecipitation.
High Background Insufficient blocking or washingIncrease blocking time and the number/duration of washes.
Milk used as a blocking agentUse 5% BSA in TBST for all antibody dilutions and blocking steps.
Non-specific Bands Primary antibody is not specificUse a highly specific monoclonal antibody if available. Perform a peptide block to confirm specificity.
Antibody concentration is too highTitrate the primary and secondary antibodies to determine the optimal dilution.

References

Application Notes and Protocols: SSR128129E in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR128129E is an orally bioavailable, small-molecule allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.[1][2][3] Unlike traditional tyrosine kinase inhibitors, this compound binds to the extracellular domain of FGFRs, preventing receptor internalization and subsequent downstream signaling in a non-competitive manner.[1][4][5] Deregulation of the FGF/FGFR signaling pathway is implicated in cancer cell proliferation, survival, and angiogenesis.[1][6] Preclinical studies have demonstrated that this compound can act as a potent radiosensitizer, particularly in radioresistant tumors such as glioblastoma, offering a promising strategy to enhance the efficacy of radiotherapy.[7][8]

These application notes provide a summary of the preclinical data and detailed protocols for investigating the combination of this compound and radiotherapy in cancer models.

Mechanism of Action: Radiosensitization

This compound enhances the effects of radiotherapy through a multi-faceted mechanism. In radioresistant glioblastoma cells, this compound has been shown to:

  • Decrease FGFR-1 availability: It reduces the presence of FGFR-1 on the cell membrane.[8]

  • Increase receptor ubiquitylation: This leads to the degradation of the receptor.[8]

  • Inhibit RhoB activation: It blocks the radiation-induced activation of the RhoB signaling pathway.[8]

  • Modulate HIF-1α levels: this compound can modulate the levels of hypoxia-inducible factor 1-alpha, a key regulator of the cellular response to hypoxia.[8]

  • Increase mitotic cell death: The combination of this compound and radiation leads to an increase in radiation-induced mitotic catastrophe.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating this compound in combination with radiotherapy.

Table 1: In Vitro Radiosensitization of Glioblastoma Cell Lines

Cell LineTreatmentOutcomeReference
U87 (Radioresistant)This compound + IrradiationIncreased radiosensitivity, increased mitotic cell death[7][8]
SF763 (Radioresistant)This compound + IrradiationIncreased radiosensitivity[8]
U251 (Radiosensitive)This compound + IrradiationNo effect on survival after irradiation[8]
SF767 (Radiosensitive)This compound + IrradiationNo effect on survival after irradiation[8]

Table 2: In Vitro Radiosensitization of Pancreatic Cancer Cell Lines

Cell LineTreatmentMean Inactivation Dose (MID)P-valueReference
Panc02-FGFR1Control6.1 ± 0.2 Gy<0.001[9]
Panc02-FGFR1This compound (1 µM)4.2 ± 0.2 Gy<0.001[9]
Panc02 (Parental)This compound + IrradiationNo effect on radioresistance[9]

Table 3: In Vivo Efficacy in Orthotopic Glioblastoma Xenografts (U87 Cells)

Treatment GroupRadiation DoseOutcomeReference
This compound + Radiotherapy2 x 2.5 GySignificantly increased neurological sign-free survival[7][8]

Table 4: In Vivo Efficacy in Orthotopic Pancreatic Cancer Xenografts (Panc02-FGFR1 Cells)

Treatment GroupRadiation DoseOutcomeP-valueReference
This compound + Radiotherapy2 x 2.5 Gy40% decrease in tumor size one week after radiotherapy<0.05[9]
This compound aloneN/AIneffective on tumor growth, but significantly decreased microvessel density[9]
Radiotherapy alone2 x 2.5 GyNo effect on tumor size[9]

Signaling Pathway and Experimental Workflow Diagrams

SSR128129E_Radiotherapy_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR1 FGFR1 Ub Ubiquitin FGFR1->Ub Ubiquitylation (promoted by this compound) Signaling Downstream Signaling FGFR1->Signaling Activates RhoB RhoB HIF1a HIF-1α Proteasome Proteasome Ub->Proteasome Degradation Mitotic_Death Mitotic Cell Death FGF FGF FGF->FGFR1 Binds This compound This compound This compound->FGFR1 Allosteric Inhibition This compound->RhoB Inhibits Activation This compound->HIF1a Modulates Levels This compound->Mitotic_Death Enhances Radiotherapy Radiotherapy Radiotherapy->RhoB Induces Activation Radiotherapy->Mitotic_Death Induces

Caption: Signaling pathway of this compound in combination with radiotherapy.

In_Vitro_Workflow start Start cell_culture Culture Glioblastoma or Pancreatic Cancer Cells start->cell_culture treatment Treat with this compound (e.g., 1 µM) or Vehicle cell_culture->treatment irradiation Irradiate with Various Doses (e.g., 0-8 Gy) treatment->irradiation assay Perform Clonogenic Survival Assay irradiation->assay analysis Analyze Survival Curves and Calculate Sensitizer (B1316253) Enhancement Ratio assay->analysis end End analysis->end

Caption: In vitro experimental workflow for radiosensitization studies.

In_Vivo_Workflow start Start tumor_implantation Orthotopic Implantation of Tumor Cells into Mice start->tumor_implantation tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth treatment_groups Randomize Mice into Treatment Groups tumor_growth->treatment_groups drug_admin Administer this compound (e.g., orally) or Vehicle treatment_groups->drug_admin radiotherapy Perform Localized Radiotherapy (e.g., 2 x 2.5 Gy) drug_admin->radiotherapy monitoring Monitor Tumor Growth and Animal Survival/Neurological Signs radiotherapy->monitoring data_analysis Analyze Tumor Volume and Survival Data monitoring->data_analysis end End data_analysis->end

Caption: In vivo experimental workflow for combination therapy studies.

Experimental Protocols

Note: The following protocols are generalized based on available preclinical data. Optimization may be required for specific cell lines and animal models.

Protocol 1: In Vitro Radiosensitization using Clonogenic Survival Assay

1. Cell Culture:

  • Culture human glioblastoma (e.g., U87, SF763) or other cancer cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Trypsinize and count cells. Seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on radiation dose and cell line) into 6-well plates.
  • Allow cells to attach overnight.
  • Treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle control for a specified pre-incubation period (e.g., 4-24 hours) before irradiation.

3. Irradiation:

  • Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

4. Colony Formation:

  • After irradiation, remove the medium containing this compound and replace it with fresh medium.
  • Incubate the plates for 10-14 days to allow for colony formation.

5. Staining and Counting:

  • Wash the colonies with phosphate-buffered saline (PBS).
  • Fix the colonies with methanol (B129727) for 15 minutes.
  • Stain the colonies with 0.5% crystal violet solution for 15 minutes.
  • Gently wash the plates with water and allow them to air dry.
  • Count the number of colonies (containing ≥50 cells).

6. Data Analysis:

  • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
  • Plot survival curves (log SF vs. radiation dose).
  • Determine the sensitizer enhancement ratio (SER) by comparing the radiation dose required to achieve a certain level of cell killing (e.g., SF=0.5) with and without this compound.

Protocol 2: In Vivo Radiosensitization in an Orthotopic Glioblastoma Mouse Model

1. Animal Model:

  • Use immunodeficient mice (e.g., nude mice).
  • All animal procedures should be performed in accordance with institutional guidelines.

2. Orthotopic Tumor Implantation:

  • Anesthetize the mice.
  • Stereotactically implant human glioblastoma cells (e.g., U87) into the brain.

3. Tumor Establishment and Treatment Groups:

  • Allow the tumors to establish for a set period (e.g., 7-10 days).
  • Randomize the mice into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Radiotherapy alone, (4) this compound + Radiotherapy.

4. Drug Administration:

  • Administer this compound (e.g., 30 mg/kg) or vehicle control daily via oral gavage, starting a few days before radiotherapy and continuing for a specified duration.

5. Radiotherapy:

  • Anesthetize the mice and shield their bodies, exposing only the head.
  • Deliver localized irradiation to the tumor-bearing region of the brain. A clinically relevant fractionation schedule, such as two fractions of 2.5 Gy on consecutive days, has been used.[8]

6. Monitoring and Endpoint:

  • Monitor the mice daily for signs of neurological impairment and measure body weight regularly.
  • The primary endpoint is typically survival. Record the date of death or euthanasia when humane endpoints are reached.
  • Tumor growth can also be monitored in some models using imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells).

7. Data Analysis:

  • Generate Kaplan-Meier survival curves for each treatment group.
  • Compare survival between groups using a log-rank test.
  • If tumor volume is measured, plot tumor growth curves and compare tumor growth inhibition between groups.

Protocol 3: Western Blot Analysis of FGFR Signaling

1. Cell Treatment and Lysis:

  • Culture cells and treat them with this compound and/or irradiation as described in Protocol 1.
  • At the desired time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-FGFR, total FGFR, RhoB, HIF-1α) overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

References

Troubleshooting & Optimization

SSR128129E in DMSO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the FGFR inhibitor, SSR128129E, when prepared in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies slightly among suppliers, but it is generally considered to have high solubility. Values typically range from 45 mg/mL to 69 mg/mL. For specific details, please refer to the solubility data table below. It is recommended to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound.[1]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, add the appropriate volume of DMSO to your vial of this compound powder to achieve the desired concentration. To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath for a short period.[2] Always ensure the solution is clear and all powder has dissolved before use.

Q3: What are the recommended storage conditions for an this compound stock solution in DMSO?

A3: For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[1][3][4][5][6] Aliquoting is crucial to prevent degradation that can occur with repeated freeze-thaw cycles.[1]

Q4: How long is the this compound stock solution stable in DMSO?

A4: The stability of the stock solution depends on the storage temperature. At -20°C, it is generally stable for at least one month, with some sources suggesting up to three months.[1][3][4][5][6] For longer-term storage of up to a year, -80°C is recommended.[1][6]

Q5: Can I store the this compound stock solution at room temperature or 4°C?

A5: It is not recommended to store the stock solution at room temperature or 4°C for extended periods. While the powder form is stable at 4°C for up to two years, once in a solvent, it should be stored frozen to ensure its integrity.[6] For immediate use within the same day, keeping the solution at room temperature is acceptable.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in the stock solution upon thawing. The compound may have come out of solution during freezing or the solubility limit was exceeded.Gently warm the vial to 37°C and sonicate until the precipitate redissolves.[2] Before use, allow the vial to sit at room temperature for at least an hour.[2] Ensure the solution is completely clear before adding to your experimental system.
Difficulty dissolving the this compound powder in DMSO. The DMSO may have absorbed moisture, reducing its solvating power. The concentration being prepared may be too high.Use fresh, anhydrous DMSO.[1] Try warming the solution and sonicating.[2] If the compound still does not dissolve, consider preparing a slightly lower concentration stock solution.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from the powder. Ensure proper aliquoting and storage of the new stock solution to avoid future degradation.[1]

Quantitative Data Summary

This compound Solubility in DMSO
SupplierReported Solubility (mg/mL)Molar Concentration (mM)
Selleck Chemicals69199.24[1]
BioCrick≥ 54155.93[2]
MedchemExpress≥ 54155.93[5]
Merck Millipore50Not specified[3]
TargetMol45129.94[7]
This compound Stock Solution Stability in DMSO
Storage TemperatureDurationSource
-80°CUp to 1 yearSelleck Chemicals[1]
-80°C6 monthsMedchemExpress, InvivoChem[4][5][6]
-20°CUp to 3 monthsMerck Millipore[3]
-20°C1 monthMedchemExpress, Selleck Chemicals, InvivoChem[1][4][5][6]
-20°C"Several months"BioCrick[2]

Experimental Protocols

Protocol for Preparing a 50 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 346.31 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

  • 37°C water bath or incubator

Procedure:

  • Calculate the required mass of this compound for your desired volume of 50 mM stock solution. For example, for 1 mL of a 50 mM stock solution, you would need 17.32 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution for 30-60 seconds to mix.

  • If the powder is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes.

  • Following warming, place the vial in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure all particulate matter has dissolved and the solution is clear.

  • If preparing for long-term storage, aliquot the stock solution into single-use, sterile vials.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Visualized Workflows

G cluster_prep Stock Solution Preparation cluster_storage Storage Protocol weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Mix add_dmso->vortex check_sol Check for Complete Dissolution vortex->check_sol warm_sono Warm to 37°C and Sonicate (if needed) check_sol->warm_sono Incomplete Dissolution aliquot Aliquot into Single-Use Vials check_sol->aliquot Complete Dissolution warm_sono->check_sol label_vials Label Vials aliquot->label_vials store Store at -20°C or -80°C label_vials->store

Workflow for preparing and storing this compound stock solution.

G start Frozen Stock Solution Vial thaw Thaw at Room Temperature start->thaw check_precipitate Inspect for Precipitate thaw->check_precipitate precipitate_yes Precipitate Observed check_precipitate->precipitate_yes precipitate_no Clear Solution check_precipitate->precipitate_no re_dissolve Warm to 37°C and Sonicate precipitate_yes->re_dissolve ready Ready for Experimental Use precipitate_no->ready re_dissolve->check_precipitate

Troubleshooting workflow for a thawed this compound stock solution.

References

Technical Support Center: Optimizing SSR128129E Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of SSR128129E in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, small-molecule that acts as an allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.[1][2] It binds to the extracellular domain of FGFRs (FGFR1-4), preventing the receptor's activation and internalization induced by Fibroblast Growth Factors (FGFs).[1][3][4] Unlike many other inhibitors, this compound does not compete with FGF for binding to the receptor.[1][4] This allosteric inhibition selectively blocks downstream signaling pathways, such as the MAPK kinase pathway.[5]

Q2: What are the typical effective concentrations of this compound in cell culture?

A2: The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. However, studies have shown that it is potent in the nanomolar range for many cell types. For example, in Human Umbilical Vein Endothelial Cells (HUVECs), this compound inhibits FGF2-induced cell proliferation with an IC50 of 31 nM and migration with an IC50 of 15.2 nM.[6][7][8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound?

A3: this compound is typically provided as a solid. For in vitro experiments, it is soluble in DMSO.[8][9] A stock solution can be prepared in DMSO and stored at -20°C for up to 3 months or -80°C for up to 6 months.[8][9] To prepare a working solution, the DMSO stock can be further diluted in cell culture medium. It is important to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[6]

Troubleshooting Guide

Q4: My cells are not responding to this compound treatment. What could be the issue?

A4: There are several potential reasons for a lack of response:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration.

  • Cell Line Resistance: The cell line you are using may not be dependent on the FGFR signaling pathway for the process you are studying.

  • Incorrect Experimental Setup: Ensure that the cells are properly stimulated with an appropriate FGF ligand to activate the pathway you intend to inhibit. For example, cells are often starved in low-serum media before stimulation.[6]

  • Compound Degradation: Ensure that the this compound stock solution has been stored correctly and has not degraded.

Q5: I am observing high levels of cell death even at low concentrations of this compound. What should I do?

A5: High cytotoxicity could be due to several factors:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level, which is typically below 0.1-0.5% for most cell lines.

  • Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of the FGFR pathway, which can be crucial for their survival.

  • Off-Target Effects: Although this compound is reported to be selective for FGFRs, off-target effects at high concentrations cannot be entirely ruled out.[2] It is important to use the lowest effective concentration determined from a dose-response study.

Q6: My experimental results with this compound are inconsistent. How can I improve reproducibility?

A6: Inconsistent results can be frustrating. Here are some tips to improve reproducibility:

  • Consistent Cell Culture Practices: Use cells at a consistent passage number and confluency.

  • Standardized Protocols: Ensure all experimental steps, including cell seeding density, starvation period, treatment duration, and assay procedures, are consistent between experiments.[6]

  • Fresh Reagents: Use freshly prepared working solutions of this compound for each experiment.

  • Control Experiments: Always include appropriate positive and negative controls in your experiments.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound in Various Cell-Based Assays

Cell LineAssayLigandIC50 ValueReference
HUVECProliferationFGF231 ± 1.6 nM[7][8]
HUVECMigrationFGF215.2 ± 4.5 nM[7][8]
HUVECSurvival-17.7 nM[9]
hB9-myelomaProliferationFGF125 nM[9]
HEK-hFGFR2 WTERK ActivationFGF228 nM[9]

Experimental Protocols

Protocol 1: Cell Proliferation Assay

  • Cell Seeding: Seed cells (e.g., HUVECs) in a 96-well plate at a density of 4,000 cells/well.[6]

  • Cell Starvation: After 24 hours, starve the cells for 16 hours in a medium containing 0.2% FBS.[6]

  • Treatment: Treat the cells with varying concentrations of this compound for 1 hour before stimulating with an appropriate FGF ligand (e.g., 10 ng/mL bFGF).[10]

  • Incubation: Incubate the cells for 72 hours.[6]

  • Assessment: Measure cell proliferation using a suitable method, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay.[6]

Protocol 2: Western Blot Analysis of ERK Phosphorylation

  • Cell Culture and Starvation: Culture cells to near confluency and then starve them overnight in a serum-free medium.

  • Treatment: Pre-treat the cells with the desired concentration of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an FGF ligand for 10-15 minutes.

  • Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

FGFR_Signaling_Pathway FGFR Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds This compound This compound This compound->FGFR Allosterically Inhibits RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Experimental_Workflow General Experimental Workflow for Testing this compound A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Starvation (e.g., 0.2% FBS, 16h) A->B C 3. This compound Pre-treatment (Dose-response) B->C D 4. FGF Stimulation (e.g., FGF2) C->D E 5. Incubation (e.g., 72h for proliferation) D->E F 6. Endpoint Assay (e.g., Proliferation, Migration, Western Blot) E->F

References

Technical Support Center: SSR128129E In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SSR128129E in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected therapeutic effect of this compound in our in vivo model. What are the potential reasons and troubleshooting steps?

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Drug Formulation and Administration:

    • Solubility: this compound has low aqueous solubility. Ensure proper formulation for oral administration, such as in 0.6% methylcellulose (B11928114) or a solution containing DMSO, PEG300, and Tween80.[1][2] For intraperitoneal or intravenous routes, ensure complete dissolution.

    • Dosage: The reported effective oral dose in various mouse models is 30 mg/kg/day.[1][2] Verify that the calculated dose is correct for your animal model and that the administration volume is appropriate.

    • Route of Administration: this compound is orally active.[1][2][3] If using other routes, the pharmacokinetics and efficacy may differ significantly.

    • Frequency of Dosing: Daily administration has been shown to be effective.[2] Ensure the dosing schedule is consistent.

  • Animal Model:

    • FGFR Pathway Dependency: Confirm that your tumor model or disease state is dependent on FGF/FGFR signaling. This compound is a specific allosteric inhibitor of FGFRs 1-4.[1][2][3]

    • Metabolism: Species-specific differences in drug metabolism could affect the bioavailability and efficacy of this compound.

  • Experimental Design:

    • Treatment Start Time: In some studies, treatment was initiated 3-5 days after tumor cell inoculation.[2] The timing of intervention can be critical.

    • Duration of Study: Ensure the treatment duration is sufficient to observe a therapeutic effect.

Q2: We are observing unexpected toxicity or adverse effects in our animals. What could be the cause?

A2: While this compound is generally described as having a favorable safety profile, adverse effects can occur.[4]

  • Formulation Issues: The vehicle used for drug delivery can sometimes cause toxicity. Run a vehicle-only control group to assess this possibility. For example, high concentrations of DMSO can be toxic.

  • Off-Target Effects: Although this compound is selective for FGFRs, high concentrations could potentially lead to off-target effects.[3] Consider performing a dose-response study to find the optimal therapeutic window with minimal toxicity.

  • FGFR Inhibition-Related Effects: The FGF/FGFR signaling pathway is crucial for various physiological processes.[5][6][7] Inhibition of this pathway may lead to on-target toxicities. Monitor for common side effects associated with FGFR inhibitors, such as hyperphosphatemia, soft tissue mineralization, and mucositis, although these are more commonly reported for ATP-competitive inhibitors.

Q3: How should we prepare this compound for in vivo administration?

A3: Proper preparation is critical for bioavailability.

  • For Oral Gavage (Suspension): A common vehicle is 0.6% methylcellulose in water.[2]

  • For Oral Gavage (Solution): A sample formulation for a 1 mL working solution involves adding 50 μL of a 69 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween80, mixing again, and finally adding 500 μL of ddH₂O.[1] This solution should be used immediately.[1]

  • For Injection (e.g., intraperitoneal): A formulation using corn oil has been described. For a 1 mL solution, add 50 μL of an 8.6 mg/mL DMSO stock solution to 950 μL of corn oil and mix well.[1] Use this solution immediately.[1]

Always prepare fresh solutions for each day of dosing. [1]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/SystemIC50 ValueReference
FGF2-induced ProliferationHUVEC31 nM[1][2]
FGF2-induced MigrationHUVEC15.2 nM[1][2]
FGF1-induced ProliferationHUVEC100 nM[8][9]
Cell SurvivalEndothelial Cells17.7 nM[8][9]
FGF2-induced ERK ActivationHEK-hFGFR2 WT28 nM[8][9]
FGFR1 InhibitionKinase Assay1.9 µM[1][2]

Table 2: In Vivo Efficacy of this compound (30 mg/kg, p.o.)

Animal ModelTumor TypeEffectReference
OrthotopicPanc02 (pancreatic)44% tumor growth inhibition[2]
SubcutaneousLewis Lung CarcinomaDelayed tumor growth[2]
Orthotopic4T1 (breast)53% reduction in tumor size, 40% reduction in tumor weight[2]
SubcutaneousCT26 (colon)34% tumor growth inhibition[2]
XenograftMCF7/ADR (breast, multi-drug resistant)40% tumor growth inhibition[2]
Arthritis Mouse ModelArthritisInhibition of angiogenesis, inflammation, and bone resorption[1]
Lewis Lung CarcinomaLung41% decrease in tumor growth, 50% decrease in intra-tumoral vascular index[2]

Experimental Protocols

General In Vivo Tumor Growth Inhibition Study

  • Animal Model: Utilize appropriate mouse strains for the selected tumor model (e.g., BALB/c for 4T1 tumors).[2]

  • Tumor Cell Implantation: Inoculate tumor cells subcutaneously or orthotopically. For example, inject murine 4T1 mammary carcinoma cells into the mammary fat pad of BALB/c mice.[2]

  • Randomization: Once tumors reach a palpable size (e.g., day 5 post-inoculation), randomize mice into treatment and control groups based on tumor volume.[2]

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.6% methylcellulose) for daily oral gavage at a dose of 30 mg/kg.[2] The control group should receive the vehicle alone.

  • Administration: Administer this compound or vehicle daily via oral gavage.[2]

  • Monitoring:

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).

    • Monitor animal body weight and overall health status to assess toxicity.

  • Endpoint: At the end of the study (e.g., day 21), euthanize the mice and dissect the tumors.[2] Weigh the tumors and, if applicable, collect other organs like the lungs to assess metastasis.[2]

  • Analysis: Compare tumor growth rates, final tumor weights, and metastatic burden between the treatment and control groups.

Visualizations

SSR128129E_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds FGFR_Dimer FGFR Dimerization & Activation FGFR->FGFR_Dimer Internalization This compound This compound This compound->FGFR Allosteric Binding This compound->FGFR_Dimer Inhibits Downstream_Signaling Downstream Signaling (e.g., ERK Phosphorylation) FGFR_Dimer->Downstream_Signaling Cellular_Response Proliferation, Migration, Angiogenesis Downstream_Signaling->Cellular_Response

Caption: this compound allosterically inhibits FGFR signaling.

experimental_workflow In Vivo Efficacy Experimental Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Daily Treatment (this compound or Vehicle) Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Workflow for an in vivo tumor growth inhibition study.

troubleshooting_logic Troubleshooting Logic for Lack of Efficacy No_Efficacy No Observed Efficacy Check_Formulation Verify Drug Formulation & Solubility No_Efficacy->Check_Formulation Check_Dose Confirm Dosage & Administration Route No_Efficacy->Check_Dose Check_Model Assess FGFR Pathway Dependency of Model No_Efficacy->Check_Model Check_Design Review Experimental Design (Timing, Duration) No_Efficacy->Check_Design

Caption: Key areas to check when troubleshooting lack of efficacy.

References

How to minimize SSR128129E toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing SSR128129E toxicity in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, small-molecule, allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] It targets the extracellular domain of FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Unlike traditional tyrosine kinase inhibitors, this compound does not compete with Fibroblast Growth Factor (FGF) for its binding site. Instead, it binds to a different site on the receptor, inducing a conformational change that prevents the receptor from being internalized and signaling properly.[3] This allosteric mechanism of action is thought to contribute to a more selective inhibition of downstream signaling pathways.

Q2: What are the known in vivo effective doses of this compound in mice?

Published studies have demonstrated the in vivo efficacy of this compound in various mouse models of cancer and metabolic diseases at doses of 30 mg/kg/day and 50 mg/kg/day administered orally.[1][2][4] At these doses, this compound has been shown to inhibit tumor growth, angiogenesis, inflammation, and fat accumulation.[1][2][4]

Q3: What is the known toxicity profile of this compound in animal studies?

Q4: What are the potential on-target toxicities associated with FGFR inhibition that I should monitor for in my animal studies?

Based on clinical trial data for the broader class of FGFR inhibitors, researchers should be vigilant for the following potential on-target toxicities in animal models:

  • Hyperphosphatemia: Increased phosphate (B84403) levels in the blood are a common on-target effect of FGFR inhibition.[6]

  • Dermatologic and Ocular Abnormalities: Changes in the skin, fur, and nails, as well as ocular issues like dry eye, have been reported.[6][7]

  • Gastrointestinal Issues: Diarrhea and stomatitis (inflammation of the mouth) can occur.

  • Nail and Footpad Changes: In rodents, this could manifest as changes in nail growth or condition and hyperkeratosis of the footpads, analogous to hand-foot syndrome in humans.

Troubleshooting Guides

Problem: Observed signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur).

Possible Cause: The administered dose of this compound may be too high for the specific animal model, strain, or age group.

Suggested Solutions:

  • Dose De-escalation: Reduce the dose of this compound. A dose-response study is recommended to determine the optimal therapeutic window with minimal toxicity.

  • Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for a recovery period.

  • Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, to help manage side effects.

  • Monitor Blood Chemistry: Regularly monitor serum phosphate levels. If hyperphosphatemia is detected, consider dietary phosphate restriction.

  • Detailed Observation: Closely monitor for and document all clinical signs of toxicity.

Problem: Difficulty with oral administration of this compound.

Possible Cause: Animals may resist daily oral gavage, leading to stress and potential for dosing errors or injury.

Suggested Solutions:

  • Palatable Formulation: If possible, formulate this compound in a palatable vehicle.

  • Alternative Administration Route: While this compound is designed for oral administration, investigate if other routes have been explored in the literature for similar compounds if oral dosing proves to be a significant challenge.

  • Refined Gavage Technique: Ensure that personnel are highly trained in oral gavage techniques to minimize stress and the risk of injury.

Data Presentation

Table 1: Summary of In Vivo Efficacy Data for this compound in Mice

Animal ModelDose of this compoundRoute of AdministrationObserved EffectReference
Pancreatic Cancer (Orthotopic)30 mg/kg/dayOralInhibition of tumor growth[1][2]
Breast Cancer (4T1)30 mg/kg/dayOralReduction in tumor weight and size[2]
Colon Cancer (CT26)30 mg/kg/dayOralInhibition of tumor growth[2]
Drug-Resistant Breast Cancer (MCF7/ADR)30 mg/kg/dayOralInhibition of tumor growth[2]
Diet-Induced Obesity30 mg/kg/dayOralInhibition of fat accumulation[4]
Arthritis30 mg/kg/dayOralReduced angiogenesis, inflammation, and bone resorption[1]

Experimental Protocols

Protocol 1: General Protocol for Oral Administration of this compound to Mice

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles (flexible-tipped recommended)

  • Syringes

  • Animal scale

Procedure:

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is stable for the duration of the study.

  • Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.

  • Dosing:

    • Weigh each animal daily before dosing to ensure accurate dose calculation.

    • Gently restrain the mouse.

    • Insert the gavage needle orally and advance it into the esophagus.

    • Slowly administer the calculated volume of the this compound suspension.

    • Observe the animal for a short period after dosing to ensure no immediate adverse reactions.

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity level, and fur appearance.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a thorough necropsy and collect tissues for histopathological evaluation.

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:f0 Binds This compound This compound This compound->FGFR:f0 Allosterically Binds (Inhibits Internalization) FRS2 FRS2 FGFR:f2->FRS2 Phosphorylates PLCg PLCγ FGFR:f2->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, etc.) ERK->Cell_Response DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Cell_Response Ca->Cell_Response

Caption: this compound allosterically inhibits FGFR signaling.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Animal Acclimation (1 week) B Randomization into Treatment Groups A->B C Baseline Measurements (Body Weight, etc.) B->C D Daily Oral Administration of this compound or Vehicle C->D E Daily Monitoring (Clinical Signs, Body Weight) D->E Repeated Daily F Blood Collection (Hematology, Clinical Chemistry) E->F G Necropsy and Tissue Collection F->G H Histopathological Evaluation G->H Troubleshooting_Logic Start Signs of Toxicity Observed? Dose_High Is the dose too high? Start->Dose_High Yes Continue_Monitoring Continue Monitoring Start->Continue_Monitoring No Reduce_Dose Action: Reduce Dose Dose_High->Reduce_Dose Yes Supportive_Care Action: Provide Supportive Care Dose_High->Supportive_Care No Reduce_Dose->Continue_Monitoring Intermittent_Dose Action: Consider Intermittent Dosing Intermittent_Dose->Continue_Monitoring Monitor_Blood Action: Monitor Blood Chemistry Supportive_Care->Monitor_Blood Monitor_Blood->Intermittent_Dose

References

Overcoming resistance to SSR128129E treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with SSR128129E, a first-in-class, orally bioavailable, allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small-molecule, allosteric inhibitor that binds to the extracellular domain of FGFRs (FGFR1-4).[1][2][3][4][5][6] Unlike traditional tyrosine kinase inhibitors (TKIs), it does not compete with ATP or FGF for binding.[1][2][6] Instead, it induces a conformational change in the receptor that inhibits FGF-induced signaling and subsequent receptor internalization.[1][4][6] This allosteric mechanism provides a high degree of selectivity for FGFRs over other receptor tyrosine kinases.[3]

Q2: What are the reported IC50 values for this compound?

A2: The inhibitory concentrations for this compound can vary depending on the cell type and the specific FGFR isoform being targeted. Below is a summary of reported values.

AssayCell Type/TargetIC50
FGF2-induced FGFR StimulationFGFR1-415-28 nM
FGF2-induced EC ProliferationEndothelial Cells31 nM
FGF2-induced EC MigrationEndothelial Cells15.2 nM
FGFR1 Kinase Activityin vitro1.9 µM
Endothelial Cell SurvivalEndothelial Cells< 30 nM

Data compiled from multiple sources.[3][6][7]

Q3: Has this compound been evaluated in clinical trials?

A3: As of the latest information available, human clinical trial data for this compound has not yet been reported.[8] However, preclinical studies in mouse models have demonstrated its efficacy in inhibiting tumor growth, angiogenesis, metastasis, and inflammation.[3][5][7]

Q4: What are the key advantages of an allosteric inhibitor like this compound?

A4: Allosteric inhibitors can offer several therapeutic advantages, including greater safety and selectivity compared to conventional tyrosine kinase inhibitors.[9] By binding to a site distinct from the highly conserved ATP-binding pocket, allosteric inhibitors may have fewer off-target effects.[9] Additionally, this compound's extracellular mechanism of action means it does not need to cross the plasma membrane to be effective.[5]

Troubleshooting Guide

Issue 1: Decreased or loss of this compound efficacy in long-term cell culture experiments.

  • Q: My cancer cell line, which was initially sensitive to this compound, has become less responsive over time. What could be the cause?

    • A: This may indicate the development of acquired resistance. Potential mechanisms for resistance to FGFR inhibitors include the activation of bypass signaling pathways or the emergence of mutations in the FGFR gene.[10] Although this compound is not a traditional TKI, cells may adapt by upregulating parallel signaling cascades to circumvent the FGFR blockade.[10] For instance, upregulation of the Epidermal Growth Factor Receptor (EGFR) has been observed as a resistance mechanism to FGFR inhibition.[10]

  • Q: How can I investigate the potential mechanisms of resistance in my cell line?

    • A: A systematic approach is recommended. This can include:

      • Phospho-Receptor Tyrosine Kinase (RTK) Array: To screen for the activation of alternative RTKs that could be compensating for FGFR inhibition.

      • Western Blotting: To specifically look for upregulation and/or phosphorylation of key downstream signaling molecules in pathways like MAPK/ERK and PI3K/Akt, as well as potential bypass receptors like EGFR.[11]

      • Gene Sequencing: To analyze the FGFR gene for any potential mutations that might alter the binding site of this compound. While less likely for an allosteric inhibitor compared to a competitive inhibitor, it cannot be entirely ruled out.

      • Combination Therapy Screen: To identify drugs that can re-sensitize the resistant cells to this compound. For example, combining with an EGFR inhibitor if that pathway is found to be activated.

Issue 2: High background or inconsistent results in cell-based assays.

  • Q: I am observing high variability in my cell proliferation/migration assays with this compound. What are some common experimental pitfalls?

    • A: Inconsistent results can stem from several factors:

      • Cell Seeding Density: Ensure a consistent number of cells are seeded for each experiment, as proliferation rates can be density-dependent.

      • Serum Starvation: For assays measuring FGF-induced effects, proper serum starvation is critical to reduce baseline signaling. A 16-hour starvation period in a low serum (e.g., 0.2% FBS) medium is a common practice.[7]

      • Reagent Quality: Confirm the stability and activity of your FGF ligand and this compound stock solutions.

      • Assay Duration: Optimize the duration of drug exposure. For proliferation assays, a 72-hour incubation is often used.[7]

Issue 3: Difficulty in interpreting signaling pathway data.

  • Q: I've treated my cells with this compound and see a reduction in p-FRS2, but p-ERK levels are not as suppressed as expected. Why might this be?

    • A: this compound may not inhibit all FGFR signaling pathways indiscriminately; its effects can be context-dependent.[3] Additionally, ERK activation can be driven by multiple upstream signals, not just FGFR. If a bypass pathway is active, it could maintain ERK signaling even when the FGFR pathway is inhibited. It is also important to consider the timing of your analysis, as the kinetics of FRS2 and ERK phosphorylation may differ.

Experimental Protocols

Protocol: Generation and Characterization of this compound-Resistant Cell Lines

  • Dose Escalation:

    • Culture a sensitive parental cancer cell line in the presence of this compound at a concentration equal to its IC50.

    • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.

    • Continue this process until the cells can tolerate a concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Confirmation of Resistance:

    • Perform a dose-response cell viability assay (e.g., CellTiter-Glo®) on both the parental and the newly generated resistant cell lines with this compound.

    • Compare the IC50 values to confirm a shift in sensitivity.

  • Mechanism of Resistance Investigation:

    • Phospho-RTK Array:

      • Lyse both parental and resistant cells, with and without this compound treatment.

      • Incubate the lysates on a phospho-RTK array membrane according to the manufacturer's instructions.

      • Analyze the array to identify any hyper-phosphorylated RTKs in the resistant line.

    • Western Blot Analysis:

      • Prepare lysates from parental and resistant cells under various conditions (e.g., +/- FGF2, +/- this compound).

      • Probe for key proteins in the FGFR pathway (p-FGFR, p-FRS2, p-ERK, p-Akt) and potential bypass pathways (e.g., p-EGFR).

    • FGFR Sequencing:

      • Extract genomic DNA from both parental and resistant cell lines.

      • Amplify and sequence the coding regions of the relevant FGFR gene to identify any acquired mutations.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription

Caption: Canonical FGFR signaling pathways leading to downstream activation.

SSR128129E_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding (Not Competitively Inhibited) SSR This compound SSR->FGFR Allosteric Binding Signaling Downstream Signaling FGFR->Signaling Inhibited Internalization Receptor Internalization FGFR->Internalization Inhibited

Caption: Allosteric inhibition of FGFR signaling by this compound.

Resistance_Workflow start Loss of this compound Efficacy Observed develop_resistant_line Develop Resistant Cell Line (Dose Escalation) start->develop_resistant_line confirm_resistance Confirm Resistance (Compare IC50 vs. Parental) develop_resistant_line->confirm_resistance phospho_array Phospho-RTK Array confirm_resistance->phospho_array Investigate Mechanism western_blot Western Blot (Bypass Pathways) confirm_resistance->western_blot Investigate Mechanism sequencing FGFR Gene Sequencing confirm_resistance->sequencing Investigate Mechanism analyze_data Analyze Data phospho_array->analyze_data western_blot->analyze_data sequencing->analyze_data identify_mechanism Identify Resistance Mechanism analyze_data->identify_mechanism test_combo Test Combination Therapy identify_mechanism->test_combo end Overcome Resistance test_combo->end

References

Technical Support Center: Improving the Oral Bioavailability of SSR128129E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SSR128129E. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to improving the oral bioavailability of this potent and selective allosteric inhibitor of the fibroblast growth factor receptor (FGFR).

Frequently Asked Questions (FAQs)

Q1: What is the reported oral availability of this compound?

Q2: What are the known physicochemical properties of this compound relevant to its oral absorption?

A2: Key physicochemical properties of this compound are summarized in the table below. The compound is often used as a sodium salt, which generally enhances aqueous solubility and stability compared to the free acid form.[4]

PropertyValueSource
FormSodium Salt[4]
Water Solubility1 mg/mL[5]
DMSO Solubility≥ 54 mg/mL (155.93 mM)[1]
Ethanol SolubilityInsoluble[5]

Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound?

A3: The BCS classification for this compound has not been explicitly stated in the available literature. To determine its BCS class, both its aqueous solubility and intestinal permeability need to be formally assessed according to regulatory guidelines.

Q4: Are there any suggested formulations for oral administration of this compound in preclinical studies?

A4: A simple formulation for oral administration in animal studies involves creating a homogeneous suspension in carboxymethylcellulose-sodium (CMC-Na).[5] A concentration of ≥5mg/mL in CMC-Na has been mentioned.[5] Another suggested in vivo formulation for oral administration involves a mixture of DMSO, PEG300, Tween80, and water.[5]

Troubleshooting Guide

Researchers may encounter challenges in achieving consistent and optimal oral absorption of this compound. This guide provides potential reasons and troubleshooting strategies for common issues.

IssuePotential CauseTroubleshooting Strategy
Low or variable plasma concentrations after oral gavage. Poor Solubility in GI Fluids: While the sodium salt improves water solubility, the compound may still have limited solubility in the acidic environment of the stomach or the neutral pH of the small intestine.Formulation Enhancement: Consider formulating this compound in a vehicle that improves its solubility and dissolution rate. Options include: - Amorphous solid dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance dissolution. - Lipid-based formulations (e.g., SEDDS/SMEDDS): These can improve solubility and take advantage of lipid absorption pathways. - Nanoparticle formulations: Reducing particle size to the nano-range can significantly increase the surface area for dissolution.
Low Permeability: The compound may have inherently low permeability across the intestinal epithelium.Permeability Assessment: Conduct in vitro permeability assays, such as the Caco-2 cell model, to determine the apparent permeability coefficient (Papp). • Use of Permeation Enhancers: If permeability is low, consider the co-administration of safe and approved permeation enhancers.
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen.In Vitro Efflux Studies: Use Caco-2 cell monolayers to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux. • Co-administration with Efflux Inhibitors: In preclinical studies, co-administration with known P-gp inhibitors (e.g., verapamil, cyclosporine A) can confirm the role of efflux and improve absorption.
First-Pass Metabolism: The compound may be extensively metabolized in the liver (and/or gut wall) before reaching systemic circulation.In Vitro Metabolic Stability: Assess the metabolic stability of this compound using liver microsomes or hepatocytes from the relevant species. • Identification of Metabolites: Identify the major metabolites to understand the metabolic pathways involved.
High variability in plasma concentrations between subjects. Inconsistent Formulation: A non-homogenous suspension can lead to inaccurate dosing.Ensure Homogeneity: Thoroughly vortex and/or sonicate the formulation before each administration to ensure a uniform suspension.
Effect of Food: The presence or absence of food in the gastrointestinal tract can significantly impact drug absorption.Standardize Feeding Conditions: Conduct oral dosing studies in either fasted or fed animals and maintain consistency throughout the experiment.

Experimental Protocols

Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound.

Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess passive permeability and potential for active efflux.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

  • This compound

  • Lucifer yellow (monolayer integrity marker)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the experiment, assess the integrity of the Caco-2 monolayer by measuring the transport of a low-permeability marker, such as Lucifer yellow. A low Papp value for Lucifer yellow indicates a tight monolayer.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For A-B transport: Add the transport buffer containing this compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • For B-A transport: Add the transport buffer containing this compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

    • Collect a sample from the donor compartment at the beginning and end of the experiment.

  • Sample Analysis:

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).

      • A is the surface area of the Transwell® membrane.

      • C0 is the initial concentration of the drug in the donor compartment.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

Visualizations

Signaling Pathway of FGFR Inhibition

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGF Receptor (FGFR) FGF->FGFR Binds This compound This compound This compound->FGFR Allosteric Inhibition RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Allosteric inhibition of the FGFR signaling pathway by this compound.

Experimental Workflow for Improving Oral Bioavailability

Bioavailability_Workflow cluster_characterization Initial Characterization cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation PChem Physicochemical Properties Formulate Select Formulation Strategy PChem->Formulate Solubility Aqueous Solubility (pH range) Solubility->Formulate Permeability In Vitro Permeability (e.g., Caco-2) Permeability->Formulate SD Solid Dispersion Formulate->SD Lipid Lipid-Based (SEDDS/SMEDDS) Formulate->Lipid Nano Nanoparticles Formulate->Nano PK_Study Preclinical Pharmacokinetic Study (e.g., in rats) SD->PK_Study Lipid->PK_Study Nano->PK_Study Analysis Analyze Plasma Concentrations (AUC, Cmax, Tmax) PK_Study->Analysis Bioavailability Calculate Oral Bioavailability Analysis->Bioavailability

Caption: A logical workflow for the systematic improvement of oral bioavailability.

References

SSR128129E experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of SSR128129E, an allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful implementation of this compound in your research.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an orally available, small-molecule that acts as an allosteric inhibitor of FGFRs 1-4.[1][2][3][4] It uniquely binds to the extracellular part of the receptor, unlike many inhibitors that target the intracellular kinase domain.[1][5] this compound does not compete with the natural ligand, Fibroblast Growth Factor (FGF), for binding.[1][5] Instead, it inhibits FGF-induced signaling pathways that are linked to the internalization of the receptor.[1][5] This allosteric inhibition selectively blocks specific downstream signaling pathways, such as the MAPK kinase pathway, depending on the cellular context.[6]

2. What is the solubility and recommended storage for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3] Stock solutions can be prepared in DMSO at concentrations of 50-69 mg/mL.[3] It is recommended to prepare high-concentration stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[7][8] For in vivo studies, formulations in vehicles such as 0.6% methylcellulose (B11928114) or a mix of DMSO, PEG300, Tween80, and water have been used.[2][3] The salt form (this compound) generally has better water solubility and stability compared to the free acid form.[9]

3. What are the typical in vitro working concentrations for this compound?

The effective concentration of this compound can vary depending on the cell type and the specific assay. However, it generally exhibits nanomolar potency in cell-based assays.[2][4] For example, it inhibits FGF2-induced endothelial cell (EC) proliferation with an IC50 of approximately 31 nM and migration with an IC50 of about 15.2 nM.[2][3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[7]

4. Which signaling pathways are affected by this compound?

This compound primarily inhibits the FGF/FGFR signaling network.[1] This pathway is crucial for various cellular processes, including cell growth, survival, differentiation, and angiogenesis.[1][5] Dysregulation of this pathway is implicated in cancer development.[1] By inhibiting FGFRs, this compound can block the phosphorylation of downstream signaling molecules like FRS2 and ERK1/2.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no inhibitory effect observed in cell-based assays. Compound Degradation: this compound may be unstable in the cell culture media over the course of the experiment.[7]Perform a stability test of this compound in your specific cell culture media at 37°C for the duration of your experiment. Consider refreshing the media with a fresh inhibitor for long-term experiments.[7]
Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response in your specific cell line.Conduct a dose-response curve to determine the IC50 value for your cell line and experimental endpoint.[7]
Cell Line Resistance: The chosen cell line may not be dependent on FGFR signaling for growth or the specific phenotype being measured.Use a positive control cell line known to be sensitive to FGFR inhibition.[10] Consider cell lines with known FGFR amplifications or mutations.[10]
High cellular toxicity observed at effective concentrations. Off-Target Effects: At higher concentrations, this compound might be affecting other cellular pathways.[7]Use the lowest effective concentration of the inhibitor based on your dose-response experiments. If off-target effects are suspected, consider using another FGFR inhibitor with a different chemical structure to confirm the phenotype.[11]
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[7]Ensure the final concentration of DMSO in your cell culture media is low (typically <0.1%) and include a vehicle control (media with the same concentration of DMSO without the inhibitor) in your experiments.[7]
Variability in in vivo study results. Poor Bioavailability/Formulation Issues: The formulation used for oral administration may not be optimal, leading to inconsistent absorption.Ensure the formulation is a homogenous suspension. Follow established protocols for preparing the vehicle, such as 0.6% methylcellulose or a DMSO/PEG300/Tween80/water mixture.[2][3]
Tumor Model Resistance: The selected in vivo tumor model may be refractory to anti-FGFR therapy.This compound has shown efficacy in models that are refractory to anti-VEGFR2 antibodies.[12] Consider the specific genetic background of your tumor model.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

AssayLigandCell TypeIC50 ValueReference(s)
FGFR1 Kinase Activity-Cell-free1.9 µM[2][3][4]
EC ProliferationFGF2HUVECs31 ± 1.6 nM[2][4][9]
EC MigrationFGF2HUVECs15.2 ± 4.5 nM[2][4][9]
FGFR StimulationFGF2-15-28 nM[13]

Experimental Protocols

Cell Proliferation Assay (³H-Thymidine Incorporation)

This protocol is adapted from methodologies used to assess the effect of this compound on endothelial cell proliferation.[9]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • M199 medium supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, 30 mg/L endothelial cell growth factor supplements (EGCS), 10 units/mL heparin, and penicillin/streptomycin.

  • M199 medium with 2% FBS (starvation medium)

  • Recombinant human bFGF (FGF2)

  • This compound

  • DMSO

  • [³H]thymidine (1 µCi/mL)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Seed HUVECs in 96-well plates at a density of 4,000 cells/well in complete M199 medium and allow them to adhere overnight.

  • The next day, aspirate the medium and starve the cells for 16-24 hours in starvation medium.

  • Prepare serial dilutions of this compound in starvation medium. Also, prepare a vehicle control (DMSO) and a positive control (10% FBS).

  • After starvation, treat the cells with the different concentrations of this compound or vehicle control for 30 minutes.

  • Stimulate the cells with 10 ng/mL bFGF for 24 hours.

  • For the last 2 hours of incubation, add 1 µCi/mL [³H]thymidine to each well.

  • After incubation, wash the cells with cold PBS.

  • Precipitate the DNA by adding cold 10% TCA and incubating at 4°C for 30 minutes.

  • Wash the wells twice with 5% TCA.

  • Solubilize the precipitate with 0.1 N NaOH.

  • Transfer the contents of each well to a scintillation vial and measure the radioactivity using a scintillation counter.

Cell Migration Assay (Boyden Chamber)

This protocol provides a framework for assessing the effect of this compound on cell migration.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

  • Cell line of interest (e.g., HUVECs)

  • Serum-free culture medium

  • Chemoattractant (e.g., FGF2)

  • This compound

  • DMSO

  • Calcein-AM or similar fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Coat the underside of the polycarbonate membranes with an appropriate extracellular matrix protein (e.g., fibronectin) and allow it to dry.

  • Starve the cells in serum-free medium for at least 4 hours.

  • In the lower chamber of the Boyden apparatus, add serum-free medium containing the chemoattractant (e.g., 10 ng/mL FGF2).

  • In the upper chamber, add the starved cells that have been pre-treated with various concentrations of this compound or vehicle control (DMSO) for 30 minutes.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for your cell type (e.g., 4-24 hours).

  • After incubation, remove the non-migrated cells from the upper side of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower side of the membrane.

  • Alternatively, for a quantitative readout, pre-label the cells with a fluorescent dye like Calcein-AM before the experiment. After migration, lyse the cells that have migrated to the lower chamber and quantify the fluorescence using a plate reader.

Signaling Pathway and Experimental Workflow Diagrams

SSR128129E_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR (Extracellular Domain) FGF->FGFR Binds This compound This compound This compound->FGFR Allosterically Binds FGFR_Internalization FGFR_Internalization This compound->FGFR_Internalization Inhibits FGF-induced Receptor Internalization FGFR_TM FGFR (Transmembrane Domain) FGFR->FGFR_TM FGFR_Kinase FGFR (Kinase Domain) FGFR_TM->FGFR_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK Pathway) FGFR_Kinase->Downstream_Signaling Activates Cellular_Responses Cellular Responses (Proliferation, Migration) Downstream_Signaling->Cellular_Responses Leads to

Caption: Mechanism of action of this compound.

Cell_Proliferation_Assay_Workflow A Seed cells in 96-well plate B Starve cells in low-serum medium A->B C Pre-treat with this compound or Vehicle (DMSO) B->C D Stimulate with FGF2 C->D E Add [3H]thymidine D->E F Incubate and lyse cells E->F G Measure radioactivity F->G

Caption: Workflow for a cell proliferation assay.

References

Technical Support Center: Interpreting Unexpected Results with SSR128129E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SSR128129E, a potent, orally available, allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This compound is a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] It functions by binding to the extracellular domain of the receptor, thereby inhibiting FGF-induced signaling in an allosteric manner, rather than competing with FGF for its binding site.[3] This unique mechanism of action makes it a valuable tool for researchers studying FGFR signaling in various physiological and pathological contexts.

This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental results obtained with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I not observing the expected inhibition of cell proliferation with this compound in my FGFR-dependent cell line?

A1: Several factors can contribute to a lack of efficacy in cell proliferation assays. Below is a troubleshooting guide to help you identify the potential cause.

Possible Cause 1: Suboptimal Experimental Conditions

  • Incorrect Concentration Range: Ensure you are using a concentration range that brackets the expected IC50 value for your cell line. While IC50 values are cell-line specific, nanomolar concentrations are typically effective in sensitive lines.[1][4]

  • Insufficient Treatment Duration: The inhibitory effect of this compound on cell proliferation is time-dependent. A 72-hour incubation period is often used to observe a significant effect.[5]

  • Serum Concentration: High serum concentrations in the culture medium contain growth factors that may activate alternative signaling pathways, masking the effect of FGFR inhibition. Consider reducing the serum concentration or using serum-free medium for the assay.

Possible Cause 2: Cell Line-Specific Characteristics

  • Low or Absent FGFR Expression: Confirm that your cell line expresses the target FGFRs (FGFR1-4) at the protein level.

  • FGFR-Independence: The cell line you are using may not be dependent on FGFR signaling for proliferation, even if it expresses the receptors.

  • Acquired or Intrinsic Resistance: The cells may possess intrinsic resistance mechanisms or may have acquired resistance during culturing.

Possible Cause 3: Compound Integrity

  • Improper Storage or Handling: Ensure that this compound has been stored correctly and that the stock solutions are freshly prepared.

  • Precipitation in Media: Visually inspect the culture medium for any signs of compound precipitation after addition.

Troubleshooting Workflow

start No Inhibition of Proliferation Observed check_protocol Verify Experimental Protocol (Concentration, Duration, Serum) start->check_protocol check_cell_line Characterize Cell Line (FGFR Expression, Dependency) check_protocol->check_cell_line Protocol Correct outcome_sensitive Optimize Assay Conditions or Select a Sensitive Cell Line check_protocol->outcome_sensitive Protocol Issue Found check_compound Assess Compound Integrity (Storage, Solubility) check_cell_line->check_compound Cell Line Suitable check_cell_line->outcome_sensitive Cell Line Unsuitable resistance_mech Investigate Resistance Mechanisms (Mutation Analysis, Bypass Pathways) check_compound->resistance_mech Compound OK check_compound->outcome_sensitive Compound Issue Found outcome_resistant Select Alternative Inhibitor or Combination Therapy resistance_mech->outcome_resistant

Caption: Troubleshooting workflow for lack of cell proliferation inhibition.

Data Presentation: Expected IC50 Values of this compound

Cell LineAssay TypeIC50 (nM)Reference
Human Umbilical Vein Endothelial Cells (HUVEC)FGF2-induced Proliferation31 ± 1.6[1]
Human Umbilical Vein Endothelial Cells (HUVEC)FGF2-induced Migration15.2 ± 4.5[1]
Murine Pancreatic (Panc02)FGF7-induced ProliferationNot specified (nM potency)[1]

Experimental Protocols: Cell Proliferation Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be consistent and non-toxic (typically <0.1%).

  • Treatment: Replace the culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Q2: I'm seeing inconsistent or unexpected results in my Western blot analysis of downstream FGFR signaling pathways after this compound treatment. What could be the cause?

A2: Western blotting for signaling proteins can be sensitive to various experimental parameters. Here’s how to troubleshoot your results.

Expected Outcome: Treatment with this compound should lead to a decrease in the phosphorylation of downstream effectors of the FGFR pathway, such as FRS2, ERK (p44/42 MAPK), and potentially AKT, in cells stimulated with an appropriate FGF ligand.

Possible Cause 1: Inappropriate Stimulation Conditions

  • Basal Phosphorylation Levels: Some cell lines may have high basal levels of p-ERK or p-AKT due to autocrine signaling or mutations in other pathways. Ensure you are comparing FGF-stimulated conditions with and without the inhibitor.

  • Stimulation Time Course: The peak of phosphorylation for different signaling proteins can vary. Perform a time-course experiment to determine the optimal FGF stimulation time for your cell line.

Possible Cause 2: Activation of Bypass Signaling Pathways

  • Compensatory Activation: Inhibition of the FGFR pathway can sometimes lead to the compensatory activation of other receptor tyrosine kinases (RTKs) or signaling pathways, such as the PI3K/AKT/mTOR or RAS/MAPK pathways.[6] This can result in the maintenance or even an increase in p-ERK or p-AKT levels.

  • Resistance Mechanisms: If you are using a cell line with acquired resistance to this compound, bypass signaling is a common escape mechanism.

Possible Cause 3: Technical Issues with Western Blotting

  • Antibody Quality: Ensure that the primary antibodies for phosphorylated and total proteins are specific and validated for the application.

  • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.

  • Sample Preparation: Proper lysis and protein quantification are crucial for consistent results.

Signaling Pathway Diagram

FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 p PI3K PI3K FGFR->PI3K This compound This compound This compound->FGFR Allosteric Inhibition GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p AKT AKT PI3K->AKT p

Caption: Simplified FGFR signaling pathway showing the point of inhibition by this compound.

Experimental Protocols: Western Blot for p-ERK and p-AKT

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free medium for 12-24 hours. Pre-treat with this compound for 1-2 hours, followed by stimulation with FGF for the predetermined optimal time.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Q3: My in vivo tumor model is not responding to this compound treatment as expected. What are the potential reasons?

A3: A lack of in vivo efficacy can be due to a variety of factors, from the tumor model itself to pharmacokinetic and pharmacodynamic issues.

Possible Cause 1: Tumor Model Characteristics

  • Tumor Heterogeneity: The tumor may be composed of a mixed population of cells, some of which are not dependent on FGFR signaling.

  • Tumor Microenvironment: The tumor microenvironment can play a significant role in drug resistance. For example, stromal cells can secrete growth factors that activate bypass signaling pathways in the tumor cells.

  • In vivo Resistance Development: The tumor may develop resistance to this compound over the course of the treatment.

Possible Cause 2: Pharmacokinetics and Pharmacodynamics (PK/PD)

  • Insufficient Drug Exposure: The dosing regimen may not be achieving a sufficient concentration of this compound at the tumor site for a sustained period.

  • Poor Bioavailability: Although this compound is orally available, its bioavailability can be influenced by the formulation and the animal model.

  • Rapid Metabolism: The compound may be rapidly metabolized and cleared from circulation.

Troubleshooting and Considerations

  • Confirm In Vitro Sensitivity: Ensure that the cell line used to generate the xenograft is sensitive to this compound in vitro.

  • PK/PD Studies: If possible, conduct pharmacokinetic studies to measure the concentration of this compound in the plasma and tumor tissue over time. Correlate this with pharmacodynamic markers (e.g., p-ERK levels in the tumor).

  • Combination Therapy: Consider combining this compound with other targeted agents to overcome resistance or enhance efficacy. For example, this compound has been shown to have a radiosensitizing effect in a pancreatic tumor model.[7]

Q4: I'm observing an unexpected phenotype or signaling event that doesn't seem to be related to FGFR inhibition. Could this be an off-target effect?

A4: While this compound is described as an inhibitor of FGFRs, like many small molecule inhibitors, the possibility of off-target effects should be considered, especially at higher concentrations.

Investigating Potential Off-Target Effects

  • Dose-Response Relationship: Determine if the unexpected effect is dose-dependent and if it occurs at concentrations significantly higher than the IC50 for FGFR inhibition.

  • Use of Structurally Unrelated FGFR Inhibitors: Test whether other, structurally distinct FGFR inhibitors produce the same phenotype. If they do, it is more likely to be an on-target effect of FGFR inhibition.

  • Rescue Experiments: Attempt to rescue the phenotype by overexpressing a constitutively active form of a downstream effector of FGFR signaling.

  • Kinase Profiling: To definitively identify off-targets, consider having this compound profiled against a broad panel of kinases.

Logical Relationship Diagram for Off-Target Effect Investigation

unexpected_phenotype Unexpected Phenotype Observed dose_response Perform Dose-Response Curve unexpected_phenotype->dose_response compare_inhibitors Test with Structurally Different FGFR Inhibitors dose_response->compare_inhibitors Occurs at relevant concentrations rescue_experiment Conduct Rescue Experiment compare_inhibitors->rescue_experiment Phenotype is specific to this compound on_target Likely On-Target Effect compare_inhibitors->on_target Phenotype is common to FGFR inhibitors kinase_profiling Perform Kinase Selectivity Profiling rescue_experiment->kinase_profiling Phenotype not rescued rescue_experiment->on_target Phenotype is rescued off_target Potential Off-Target Effect kinase_profiling->off_target

References

Technical Support Center: SSR128129E Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of SSR128129E solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal long-term stability, this compound stock solutions should be stored under the following conditions:

Storage TemperatureDurationRecommendations
-80°CUp to 6-12 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2]
-20°CUp to 1-3 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2][3]

It is recommended to use freshly prepared working solutions for in vivo experiments on the same day.[2] Solid, powdered this compound can be stored at -20°C for up to 3 years.[1]

Q2: My this compound solution has changed color. Is it still usable?

A2: A change in the color of your stock or working solution may indicate chemical degradation or oxidation.[4] This can be caused by exposure to light, air, or impurities in the solvent. It is strongly advised to perform a quality control check, such as HPLC analysis, to assess the integrity of the compound before proceeding with your experiments.

Q3: I observe precipitation in my this compound stock solution after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[4] To address this, consider the following:

  • Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[4]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. If possible, consider storing your stock solution at a slightly lower concentration.[4]

  • Solvent Choice: While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[4] Ensure you are using high-quality, anhydrous DMSO.

Q4: Can the type of storage container affect the stability of my this compound solution?

A4: Yes, the storage container material can impact the stability of your compound.[4] For long-term storage, it is recommended to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert to minimize the risk of leaching contaminants or compound adsorption to the container surface.[4]

Troubleshooting Guides

Issue: Inconsistent Experimental Results or Loss of Compound Activity

This is a common problem that may arise from the degradation of this compound in solution. The following guide provides a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for Inconsistent Results A Inconsistent Results or Loss of Activity Observed B Prepare Fresh this compound Solution A->B C Assess Purity of Solid Compound A->C D Review Solution Preparation Protocol A->D E Evaluate Storage Conditions A->E G Still Inconsistent? B->G C->G D->G E->G F Perform Stability Test (e.g., HPLC) G->F If yes H Consider Experimental Design Factors G->H If no

Caption: A flowchart for troubleshooting inconsistent experimental results.

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in publicly available literature, small molecules with similar functional groups can be susceptible to the following degradation pathways:

  • Hydrolysis: The ester and amide functionalities in the this compound molecule could be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The amine and methoxy (B1213986) groups, as well as the aromatic rings, could be prone to oxidation, particularly if exposed to air and/or light.

  • Photodegradation: Exposure to UV or visible light can induce photochemical degradation.[4]

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solutions by HPLC

This protocol outlines a general procedure for assessing the stability of this compound solutions.

1. Preparation of Solutions:

  • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • Dilute the stock solution to the desired experimental concentration in the relevant buffer or medium.

2. Time-Point Zero (T=0) Analysis:

  • Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial purity and peak area of this compound. This will serve as your baseline.

3. Storage:

  • Store the remaining solution under the conditions you wish to test (e.g., -20°C in the dark, 4°C, room temperature, etc.).

4. Subsequent Time-Point Analysis:

  • At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), take another aliquot of the stored solution and re-analyze it by HPLC.

5. Data Analysis:

  • Compare the peak area of this compound at each time point to the T=0 value. A significant decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products.

A[label="Prepare Fresh\nthis compound Solution", fillcolor="#FBBC05", fontcolor="#202124"]; B[label="T=0 HPLC Analysis\n(Baseline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Store Solution under\nTest Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Collect Aliquots at\nDefined Time Points", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="HPLC Analysis of\nAliquots", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Compare Peak Areas\nto T=0", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; A -> C; C -> D; D -> E; B -> F; E -> F; }

Caption: A workflow for assessing the stability of this compound solutions.

Signaling Pathway

This compound is an allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[5] It binds to the extracellular part of the receptor, inhibiting FGF-induced signaling.[5]

Simplified FGFR Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds This compound This compound This compound->FGFR Inhibits (Allosteric) RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: this compound allosterically inhibits FGFR signaling.

References

Validation & Comparative

A Head-to-Head Comparison of SSR128129E and JNJ-42756493 (Erdafitinib) for FGFR-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fibroblast Growth Factor (FGF) signaling pathway, a crucial regulator of cell proliferation, differentiation, and angiogenesis, has emerged as a key target in oncology. Dysregulation of this pathway, often through mutations or amplification of FGF receptors (FGFRs), is a known driver of various malignancies. This guide provides a detailed, head-to-head comparison of two prominent FGFR inhibitors, SSR128129E and JNJ-42756493 (Erdafitinib), summarizing their distinct mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.

Executive Summary

This compound and Erdafitinib (B607360) represent two different classes of FGFR inhibitors. This compound is a first-in-class, orally active, allosteric inhibitor that binds to the extracellular domain of FGFRs, preventing conformational changes required for receptor dimerization and activation. In contrast, Erdafitinib is a potent, ATP-competitive, pan-FGFR tyrosine kinase inhibitor (TKI) that targets the intracellular kinase domain. Erdafitinib has received FDA approval for the treatment of metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations, while this compound remains in the preclinical and clinical investigation stages.

Mechanism of Action

The fundamental difference between these two inhibitors lies in their binding site and mechanism of inhibition.

This compound is an allosteric inhibitor that binds to the extracellular part of the FGFRs.[1][2] It does not compete with the natural FGF ligands for their binding site. Instead, its binding is thought to induce a conformational change that prevents the FGF-induced receptor dimerization and subsequent internalization, which is a critical step for signal transduction.[1][2] This extracellular, non-competitive mechanism may offer a distinct safety and selectivity profile compared to traditional TKIs.

JNJ-42756493 (Erdafitinib) is a classic ATP-competitive tyrosine kinase inhibitor. It binds to the ATP-binding pocket within the intracellular kinase domain of FGFRs 1, 2, 3, and 4.[3][4][5] By occupying this site, it prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[5]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:extracellular Binds This compound This compound This compound->FGFR:extracellular Allosteric Binding ADP ADP FGFR:intracellular->ADP Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR:intracellular->Downstream Activates ATP ATP ATP->FGFR:intracellular Phosphorylates Erdafitinib Erdafitinib Erdafitinib->FGFR:intracellular Competitive Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Figure 1: FGFR Signaling and Inhibitor Mechanisms

Preclinical Performance: A Comparative Overview

Direct head-to-head preclinical studies are limited. However, by comparing data from independent studies, we can draw a comparative picture of their in vitro and in vivo activities.

In Vitro Potency

Both inhibitors have demonstrated potent activity against FGFRs in various assays.

ParameterThis compoundJNJ-42756493 (Erdafitinib)
Biochemical IC50 (FGFR1) 1.9 µM[6][7]1.2 nM[2][3]
Biochemical IC50 (FGFR2) Not explicitly reported2.5 nM[2][3]
Biochemical IC50 (FGFR3) Not explicitly reported3.0 nM[2][3]
Biochemical IC50 (FGFR4) Not explicitly reported5.7 nM[2][3]
Cellular IC50 (FGF2-induced HUVEC proliferation) 31 nM[6][7]Not explicitly reported for HUVEC
Cellular IC50 (FGFR-dependent cell lines) Nanomolar potency in various cell lines[6][7]13.2 - 25 nM (BaF3 cells expressing FGFRs)[2]

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration for TKIs). The significant difference in biochemical IC50 for FGFR1 likely reflects the different mechanisms of action, with this compound's allosteric inhibition being less potent in a purified enzyme assay compared to the ATP-competitive Erdafitinib. However, in cellular assays that reflect a more physiological context, their potencies appear to be in a similar nanomolar range.

Kinase Selectivity

A key aspect of targeted therapies is their selectivity, which influences both efficacy and toxicity.

JNJ-42756493 (Erdafitinib) has been profiled against a large panel of kinases. While it is a pan-FGFR inhibitor, it also shows some activity against other kinases at higher concentrations, including VEGFR2, RET, and CSF1R.[5]

KinaseJNJ-42756493 (Erdafitinib) IC50 / Kd
FGFR1 1.2 nM (IC50), 0.24 nM (Kd)[2]
FGFR2 2.5 nM (IC50), 2.2 nM (Kd)[2]
FGFR3 3.0 nM (IC50), 1.1 nM (Kd)[2]
FGFR4 5.7 nM (IC50), 1.4 nM (Kd)[2]
VEGFR2 36.8 nM (IC50), 6.6 nM (Kd)[2]
RET Not explicitly reported in IC50, but binds[5]
CSF1R Not explicitly reported in IC50, but binds[5]
In Vivo Efficacy in Xenograft Models

Both compounds have demonstrated significant anti-tumor activity in various preclinical cancer models.

ModelThis compoundJNJ-42756493 (Erdafitinib)
Panc02 (Pancreatic) 44% tumor growth inhibition (30 mg/kg/day, p.o.)[7]Not reported
4T1 (Breast) 40% reduction in tumor weight, 53% in size (30 mg/kg/day, p.o.)[7]Not reported
CT26 (Colon) 34% tumor growth inhibition (30 mg/kg/day, p.o.)[7]Not reported
MCF7/ADR (Breast, MDR) 40% tumor growth inhibition (30 mg/kg/day, p.o.)[7]Not reported
SNU-16 (Gastric, FGFR2 amp) Not reportedDose-dependent TGI; 59.4% at 30 mg/kg/day (p.o.)[1]
NCI-H1581 (Lung, FGFR1 amp) Not reportedDose-dependent TGI
KMS-11 (Myeloma, FGFR3 trans) Not reportedSignificant TGI

Clinical Development and Performance

This compound has undergone some early clinical investigation, but detailed results from late-stage clinical trials are not widely published.[8]

JNJ-42756493 (Erdafitinib) has a more advanced clinical development profile. It has been evaluated in a multicenter Phase 1 study in patients with advanced solid tumors, which established its safety and preliminary efficacy.[9] A subsequent Phase 2 study in patients with metastatic or surgically unresectable urothelial carcinoma with FGFR alterations showed an overall response rate of 40%.[10] These promising results led to its accelerated FDA approval.

Clinical Trial PhaseThis compoundJNJ-42756493 (Erdafitinib)
Phase 1 Investigated[8]Completed, established recommended Phase 2 dose[9]
Phase 2 Data not widely available40% ORR in urothelial carcinoma with FGFR alterations[10]
Phase 3 Not yet reportedOngoing/completed for various indications
Regulatory Status InvestigationalApproved for urothelial carcinoma with FGFR alterations

Experimental Protocols

A generalized workflow for the evaluation of FGFR inhibitors is presented below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical Biochemical Assays (Kinase Activity, Binding) Cellular Cell-Based Assays (Proliferation, Viability, Signaling) Biochemical->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK PD Pharmacodynamics (Target Engagement) PK->PD Efficacy Xenograft/PDX Models (Tumor Growth Inhibition) PD->Efficacy Tox Toxicology Studies Efficacy->Tox Phase1 Phase I (Safety, PK/PD, Dose) Tox->Phase1 Phase2 Phase II (Efficacy, Safety) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy) Phase2->Phase3

Figure 2: Generalized Experimental Workflow for FGFR Inhibitor Development
Key Experimental Methodologies

  • In Vitro Kinase Assays:

    • This compound: A scintillation proximity assay (SPA) was used to assess the inhibition of 125I-FGF2 binding to the extracellular domain of FGFR1.[2]

    • Erdafitinib: Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are commonly used to measure the inhibition of FGFR kinase activity. These assays typically involve a recombinant FGFR enzyme, a substrate peptide, and ATP.

  • Cell-Based Assays:

    • Proliferation/Viability Assays: Both compounds have been evaluated using standard methods such as MTT, SRB, or CellTiter-Glo assays in various cancer cell lines.[2] These assays measure the metabolic activity or total protein content as an indicator of cell number.

    • Signaling Pathway Analysis: Western blotting is a standard technique used to assess the phosphorylation status of FGFRs and downstream signaling proteins like FRS2, ERK, and AKT, to confirm target engagement and mechanism of action.

  • In Vivo Xenograft Studies:

    • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used. Human cancer cell lines with known FGFR alterations are implanted subcutaneously or orthotopically.

    • Dosing and Monitoring: The compounds are administered orally at various doses and schedules. Tumor volume is measured regularly using calipers, and animal body weight is monitored as an indicator of toxicity.

    • Pharmacodynamic Analysis: Tumor samples can be collected at different time points to assess target inhibition (e.g., p-FGFR levels) by western blot or immunohistochemistry.

Conclusion

This compound and JNJ-42756493 (Erdafitinib) are both potent inhibitors of the FGFR signaling pathway, but they achieve this through distinct mechanisms. Erdafitinib's success in gaining regulatory approval for urothelial carcinoma underscores the clinical validity of targeting FGFRs. The allosteric, extracellular mechanism of this compound offers a novel therapeutic approach that may lead to a different efficacy and safety profile. Further head-to-head comparative studies and the progression of this compound through clinical trials will be crucial to fully understand its therapeutic potential relative to established FGFR TKIs like Erdafitinib. This guide provides a foundational comparison to aid researchers in their ongoing efforts to develop more effective and safer cancer therapies targeting the FGF/FGFR axis.

References

The Allosteric Advantage: A Comparative Guide to SSR128129E in FGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective and effective cancer therapeutics is paramount. In the realm of Fibroblast Growth Factor Receptor (FGFR) inhibition, the small molecule SSR128129E presents a compelling case for a paradigm shift from conventional orthosteric inhibitors. This guide provides a comprehensive comparison of this compound, highlighting the distinct advantages conferred by its allosteric mechanism of action, supported by experimental data.

This compound is an orally bioavailable, potent, and selective allosteric inhibitor of FGFRs 1, 2, 3, and 4. Unlike traditional ATP-competitive inhibitors that target the highly conserved kinase domain, this compound binds to a unique, less-conserved pocket on the extracellular domain of the receptor. This mode of action does not compete with the natural ligand, Fibroblast Growth Factor (FGF), but instead prevents the conformational changes necessary for receptor dimerization, internalization, and subsequent downstream signaling. This allosteric inhibition translates into several key advantages, including the potential for greater selectivity, a higher barrier to resistance, and a more favorable safety profile.

Superiority of Allosteric Inhibition with this compound

The primary advantage of this compound lies in its allosteric mechanism. Orthosteric inhibitors, by targeting the ATP-binding pocket, often suffer from off-target effects due to the high degree of homology in this region across the kinome. This can lead to undesirable toxicities. This compound's binding to a unique extracellular site circumvents this issue, offering a more targeted approach to FGFR inhibition.

Furthermore, mutations in the kinase domain that confer resistance to orthosteric inhibitors may not affect the binding of this compound, suggesting that it could be effective in patient populations that have developed resistance to conventional therapies. The non-competitive nature of its inhibition with respect to the natural FGF ligand also means that its efficacy is not compromised by fluctuating physiological concentrations of FGFs.

Performance Data: this compound in Preclinical Models

The efficacy of this compound has been demonstrated in a variety of in vitro and in vivo models.

In Vitro Efficacy
AssayCell LineTargetIC50 (nM)Reference
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVEC)Endogenous FGFRs31[Bono et al., 2013]
Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVEC)Endogenous FGFRs15.2[Bono et al., 2013]
ERK1/2 PhosphorylationHEK293 cells expressing human FGFR2FGFR228[Bono et al., 2013]
In Vivo Efficacy
Tumor ModelTreatmentTumor Growth InhibitionReference
Orthotopic Pancreatic (Panc02)This compound (30 mg/kg/day, p.o.)44%[Bono et al., 2013]
Subcutaneous Colon (CT26)This compound (30 mg/kg/day, p.o.)34%[Bono et al., 2013]
Multidrug-Resistant Breast (MCF7/ADR)This compound (30 mg/kg/day, p.o.)40%[Bono et al., 2013]

Comparative Analysis Against Other FGFR Inhibitors

While direct head-to-head clinical trial data is limited, preclinical studies suggest the unique advantages of this compound's allosteric mechanism.

InhibitorMechanismKey Distinctions
This compound Allosteric (Extracellular) High selectivity, potential to overcome resistance to orthosteric inhibitors, non-competitive with FGF.
DovitinibOrthosteric (ATP-competitive)Multi-kinase inhibitor targeting VEGFR, PDGFR, and FGFR. Potential for more off-target effects.
PD173074Orthosteric (ATP-competitive)Potent FGFR inhibitor, but as an ATP-competitive agent, may have a different resistance and off-target profile.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)
  • Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at a density of 5,000 cells/well in complete medium and allow to adhere overnight.

  • Starvation: Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treatment: Add this compound at various concentrations in the presence of 10 ng/mL FGF2. Include appropriate vehicle controls.

  • [³H]-Thymidine Pulse: After 24 hours of treatment, add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Cell Seeding: Plate HUVECs in 6-well plates and grow to a confluent monolayer.

  • Wound Creation: Create a linear scratch in the monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add serum-free medium containing various concentrations of this compound and 10 ng/mL FGF2.

  • Imaging: Capture images of the scratch at time 0 and after 18-24 hours using an inverted microscope.

  • Data Analysis: Measure the width of the scratch at multiple points for each condition and calculate the percentage of wound closure relative to the initial width. Determine the IC50 value based on the inhibition of migration.

In Vivo Subcutaneous Xenograft Model
  • Cell Preparation: Culture the desired cancer cell line (e.g., CT26 colon carcinoma) and harvest cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Animal Model: Use 6-8 week old female BALB/c nude mice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width²)/2.

  • Treatment: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg/day) or vehicle control via oral gavage daily.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Compare the mean tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition.

Western Blot for Phosphorylated ERK1/2
  • Cell Culture and Treatment: Plate cells (e.g., HEK293-FGFR2) and starve overnight. Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with FGF2 (e.g., 10 ng/mL) for 10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p44/42 MAPK) and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the FGF/FGFR signaling pathway, the mechanism of allosteric inhibition by this compound, and a typical experimental workflow.

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Transcription Allosteric_Inhibition cluster_orthosteric Orthosteric Inhibition cluster_allosteric Allosteric Inhibition (this compound) FGF_ortho FGF FGFR_ortho FGFR (Active Site) FGF_ortho->FGFR_ortho Binds Orthosteric_Inhibitor Orthosteric Inhibitor Orthosteric_Inhibitor->FGFR_ortho Blocks Binding FGF_allo FGF FGFR_allo FGFR (Extracellular Domain) FGF_allo->FGFR_allo Binds to Active Site This compound This compound This compound->Allosteric_Site FGFR_allo->FGFR_allo Allosteric_Site->FGFR_allo Binds to Allosteric Site Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Proliferation Cell Proliferation Assay ([³H]-Thymidine) Xenograft Subcutaneous Xenograft Model Proliferation->Xenograft Migration Cell Migration Assay (Wound Healing) Migration->Xenograft Signaling Signaling Pathway Analysis (Western Blot for p-ERK) Signaling->Xenograft TGI Tumor Growth Inhibition Assessment Xenograft->TGI Data_Analysis Data Analysis & Interpretation TGI->Data_Analysis Target_Identification Target Identification (FGFR Overexpression/Mutation) Compound_Screening Compound Screening (Identification of this compound) Target_Identification->Compound_Screening Lead_Optimization Lead Optimization Compound_Screening->Lead_Optimization Lead_Optimization->Proliferation Lead_Optimization->Migration Lead_Optimization->Signaling

A Comparative Guide to the Kinase Selectivity of SSR128129E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase cross-reactivity profile of SSR128129E with other prominent kinase inhibitors, supported by available experimental data. A key focus is placed on its unique mechanism of action as an allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).

Executive Summary

This compound is a first-in-class, orally bioavailable allosteric inhibitor of FGFRs 1-4.[1] Unlike traditional ATP-competitive kinase inhibitors, this compound binds to the extracellular domain of the FGFR, inducing a conformational change that prevents receptor internalization and subsequent downstream signaling.[2] This unique mechanism of action confers a high degree of selectivity for the FGFR family. While comprehensive quantitative data from a broad kinase panel screen for this compound is not publicly available, existing literature consistently reports its high selectivity for FGFRs over other related receptor tyrosine kinases (RTKs).[1] This guide will compare the selectivity profile of this compound with that of well-characterized ATP-competitive FGFR inhibitors, namely Infigratinib (BGJ398), AZD4547, and Dovitinib.

Mechanism of Action: A Key Differentiator

The primary distinction between this compound and many other kinase inhibitors lies in its allosteric mode of inhibition.

  • This compound (Allosteric Inhibitor): Binds to the extracellular domain of FGFRs, a site distinct from the ATP-binding pocket. This interaction does not compete with the natural ligand (FGF) but prevents the conformational changes required for receptor activation and internalization.[2]

  • ATP-Competitive Inhibitors (e.g., Infigratinib, AZD4547, Dovitinib): These inhibitors target the highly conserved ATP-binding pocket within the intracellular kinase domain of FGFRs. While effective, the similarity of the ATP-binding site across the kinome can lead to off-target inhibition of other kinases.

This fundamental difference in the mechanism is the basis for the high selectivity of this compound for the FGFR family.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR_ext FGFR (Extracellular Domain) FGF->FGFR_ext Ligand Binding This compound This compound This compound->FGFR_ext Allosteric Binding FGFR_kin FGFR (Kinase Domain) This compound->FGFR_kin Prevents Activation FGFR_mem Transmembrane Domain FGFR_ext->FGFR_mem FGFR_mem->FGFR_kin Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR_kin->Downstream Activates ATP ATP ATP->FGFR_kin Binds to ATP Pocket ATP_comp ATP-Competitive Inhibitor ATP_comp->FGFR_kin Blocks ATP Binding ATP_comp->Downstream Inhibits

Figure 1: Mechanism of Action Comparison

Cross-Reactivity Profile of this compound and Comparators

While a detailed kinome scan for this compound is not publicly available, the data strongly supports its classification as a highly selective FGFR inhibitor. In contrast, ATP-competitive inhibitors often exhibit a broader range of off-target activities.

Table 1: Comparison of Kinase Inhibition Profiles

InhibitorTarget KinasesNotable Off-Target Kinases (IC50 in nM)Selectivity Notes
This compound FGFR1-4Not reported to significantly inhibit other RTKs.Allosteric mechanism confers high selectivity for the FGFR family.[1]
Infigratinib (BGJ398) FGFR1, FGFR2, FGFR3LYN (300), KIT (750), YES (1100), FYN (1900), ABL (2300), LCK (2500)Highly selective for FGFR1-3 over other kinases, including FGFR4 and VEGFR2.[3]
AZD4547 FGFR1, FGFR2, FGFR3KDR (VEGFR2) (24), IGFR1Potent inhibitor of FGFR1-3 with weaker activity against FGFR4. Shows selectivity over KDR.[4][5][6]
Dovitinib FGFR1, FGFR3, FLT3, c-Kit, VEGFR1-4, PDGFRβInsR, EGFR, c-Met, EphA2, Tie2, IGF-1R, HER2A multi-targeted RTK inhibitor with potent activity against several kinase families.[7][8]

Note: IC50 values are from cell-free assays and may vary between different studies and experimental conditions.

Experimental Protocols

The following are generalized protocols for key assays used to determine kinase inhibitor selectivity and efficacy.

1. In Vitro Kinase Assay (General Protocol)

This assay measures the direct inhibition of kinase activity by a compound.

  • Principle: A purified recombinant kinase is incubated with a specific substrate, ATP (often radiolabeled or coupled to a detection system), and the test compound. The transfer of phosphate (B84403) from ATP to the substrate is measured to determine kinase activity.

  • Materials:

    • Purified recombinant kinase (e.g., FGFR1)

    • Kinase-specific substrate (e.g., a synthetic peptide)

    • ATP (e.g., [γ-³³P]ATP)

    • Assay buffer (containing MgCl₂, DTT, etc.)

    • Test compound (e.g., this compound)

    • Detection reagents (e.g., phosphocellulose paper, scintillation counter)

  • Procedure:

    • The kinase and test compound at various concentrations are pre-incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC50 values are calculated from the dose-response curves.

2. Cell-Based FGFR Phosphorylation Assay

This assay assesses the ability of a compound to inhibit FGFR autophosphorylation in a cellular context.

  • Principle: Cells overexpressing an FGFR are stimulated with FGF to induce receptor autophosphorylation. The cells are then lysed, and the level of phosphorylated FGFR is measured, typically by Western blot or ELISA.

  • Materials:

    • Cell line expressing the target FGFR (e.g., HEK293-FGFR1)

    • Cell culture medium and serum

    • FGF ligand (e.g., FGF2)

    • Test compound (e.g., this compound)

    • Lysis buffer

    • Antibodies: anti-phospho-FGFR and anti-total-FGFR

    • Western blot or ELISA reagents

  • Procedure:

    • Cells are seeded and grown to a suitable confluency.

    • Cells are serum-starved to reduce basal signaling.

    • Cells are pre-treated with various concentrations of the test compound.

    • Cells are stimulated with an FGF ligand for a short period.

    • Cells are lysed, and protein concentration is determined.

    • The levels of phosphorylated and total FGFR are analyzed by Western blot or ELISA.

3. Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cells that are dependent on FGFR signaling.

  • Principle: The proliferation of cells whose growth is driven by FGFR signaling is measured in the presence of varying concentrations of the test compound.

  • Materials:

    • FGFR-dependent cell line (e.g., certain cancer cell lines with FGFR amplification)

    • Cell culture medium

    • Test compound (e.g., this compound)

    • Cell proliferation detection reagent (e.g., MTT, CellTiter-Glo®)

  • Procedure:

    • Cells are seeded in a multi-well plate.

    • Cells are treated with a range of concentrations of the test compound.

    • Cells are incubated for a period of time (e.g., 72 hours).

    • A cell proliferation reagent is added, and the signal (e.g., absorbance, luminescence) is measured.

    • IC50 values for growth inhibition are determined.

cluster_workflow Kinase Selectivity Assay Workflow Start Start Compound Prepare Test Compound (e.g., this compound) Start->Compound Assay Perform In Vitro Kinase Assay Compound->Assay Kinase_Panel Prepare Kinase Panel (Multiple Kinases) Kinase_Panel->Assay Data Measure Kinase Activity Assay->Data Analysis Calculate % Inhibition and IC50 Values Data->Analysis Profile Generate Selectivity Profile Analysis->Profile End End Profile->End

Figure 2: Kinase Selectivity Assay Workflow

Conclusion

This compound represents a distinct class of FGFR inhibitors with a highly selective profile attributed to its allosteric mechanism of action. By binding to the extracellular domain of FGFRs, it avoids the off-target effects commonly associated with ATP-competitive inhibitors that target the conserved kinase domain. While a direct quantitative comparison of this compound against a broad kinome panel is not publicly available, the existing data strongly supports its specificity for the FGFR family. For researchers and drug developers, the choice between an allosteric inhibitor like this compound and an ATP-competitive inhibitor will depend on the specific therapeutic context, balancing the need for potent, targeted inhibition with the potential for off-target effects.

References

Validating SSR128129E Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of SSR128129E, an allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR). While direct binding assays in a cellular context for this compound are not extensively documented in publicly available literature, this guide will compare established indirect methods with powerful direct target engagement techniques like the Cellular Thermal Shift Assay (CETSA), providing a framework for robust validation.

Introduction to this compound

This compound is a small-molecule inhibitor that uniquely targets the extracellular domain of FGFRs.[1][2][3] Unlike traditional tyrosine kinase inhibitors that compete with ATP at the intracellular kinase domain, this compound acts allosterically. It does not prevent the binding of the natural ligand, Fibroblast Growth Factor (FGF), but instead inhibits FGF-induced signaling pathways.[1][2] This allosteric mechanism is linked to the inhibition of FGFR internalization.[1][2] this compound has been shown to inhibit signaling mediated by FGFR1-4.[4]

Comparison of Target Engagement Methodologies

Validating that a compound binds to its intended target within a cell is a critical step in drug development. This can be assessed through indirect methods, which measure downstream effects of target binding, or direct methods, which physically detect the drug-target interaction.

Method Principle Type Advantages Disadvantages
Western Blot (Downstream Signaling) Measures the phosphorylation status of key downstream signaling proteins (e.g., ERK1/2) upon FGF stimulation in the presence of the inhibitor.IndirectWell-established, provides functional readout of target inhibition.Does not directly confirm binding to the target protein; effects could be due to off-target activity.
Cell Proliferation/Migration Assays Quantifies the effect of the inhibitor on cellular processes known to be driven by FGFR signaling.IndirectHigh-throughput, provides a physiologically relevant readout of drug efficacy.Furthest downstream measure, susceptible to confounding factors and off-target effects.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding increases the thermal stability of the target protein. The amount of soluble protein remaining after heat treatment is quantified.[5][6]DirectLabel-free, can be performed in intact cells and tissues, provides direct evidence of target binding.[5][6]Requires a specific antibody for detection (e.g., by Western blot), may not be suitable for all membrane proteins.
Drug Affinity Responsive Target Stability (DARTS) Relies on the principle that drug binding can protect the target protein from proteolysis. The extent of protein degradation is assessed.DirectLabel-free, does not require modification of the small molecule.Less commonly applied to membrane proteins, optimization of protease digestion is critical.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound from functional cellular assays. Data from direct cellular binding assays is not currently available in the public domain.

Assay Type Cell Line Readout Ligand IC50 / EC50 Reference
Proliferation AssayEndothelial Cells (ECs)[³H]thymidine incorporationFGF231 nMSelleckchem
Migration AssayEndothelial Cells (ECs)Not SpecifiedFGF215.2 nMSelleckchem
FGFR StimulationNot SpecifiedNot SpecifiedFGF215-28 nM[4]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and potential experimental approaches, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds This compound This compound This compound->FGFR Allosteric Binding RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of this compound.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat cells with This compound or vehicle B 2. Heat cells to a range of temperatures A->B C 3. Lyse cells and separate soluble and aggregated proteins B->C D 4. Quantify soluble FGFR (e.g., Western Blot) C->D E 5. Plot thermal stability curves to determine shift D->E

Caption: Generalized workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Western Blot for pERK1/2 Inhibition
  • Cell Culture and Starvation: Plate cells (e.g., endothelial cells) and grow to 70-80% confluency. Starve cells in serum-free media for 16-24 hours.

  • Inhibitor Treatment: Pre-incubate cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Ligand Stimulation: Stimulate cells with FGF2 (e.g., 10 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an ECL substrate and quantify band intensities. The ratio of pERK to total ERK is calculated to determine the inhibitory effect of this compound.

Cellular Thermal Shift Assay (CETSA) - General Protocol
  • Cell Treatment: Treat intact cells in suspension or adherent plates with this compound or vehicle control for a specified time to allow for target engagement.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes or heat adherent cells in a thermal cycler or incubator across a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer without detergents that would disrupt protein aggregates.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Protein: Collect the supernatant and quantify the amount of soluble FGFR using a specific antibody, typically by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble FGFR as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.

Conclusion

The validation of target engagement in a cellular context is paramount for the progression of any drug candidate. For this compound, while indirect measures of activity are well-documented, the application of direct binding assays such as CETSA would provide definitive evidence of its interaction with FGFR in living cells. The protocols and comparative framework provided in this guide offer a roadmap for researchers to further investigate and confirm the cellular target engagement of this compound and other novel therapeutics.

References

A Comparative Guide to Resistance Mechanisms: SSR128129E vs. Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of cancers driven by aberrant fibroblast growth factor receptor (FGFR) signaling. However, the emergence of drug resistance remains a significant clinical challenge. This guide provides a comparative analysis of the mechanisms of resistance to the allosteric FGFR inhibitor, SSR128129E, and conventional ATP-competitive TKIs. While extensive data exists for ATP-competitive inhibitors, this guide synthesizes available information to draw potential comparisons and highlight areas for future research regarding allosteric inhibitor resistance.

Introduction to this compound and Other TKIs

This compound is a novel, orally available small molecule that functions as an allosteric inhibitor of FGFRs.[1] Unlike the majority of TKIs that compete with ATP at the intracellular kinase domain, this compound binds to the extracellular domain of the receptor.[1] This unique mechanism of action suggests that it may be subject to different resistance pathways compared to traditional TKIs.

ATP-competitive TKIs , such as infigratinib, pemigatinib, and erdafitinib, are the current standard of care for many FGFR-driven malignancies. These inhibitors prevent ATP from binding to the kinase domain, thereby inhibiting downstream signaling.

Comparative Analysis of Resistance Mechanisms

Resistance to TKIs can be broadly categorized into two main types: on-target resistance, which involves alterations to the drug's target protein, and off-target resistance, which involves the activation of alternative signaling pathways.

On-Target Resistance: Mutations in the FGFR Gene

Mutations in the FGFR gene are a common mechanism of acquired resistance to ATP-competitive TKIs. These mutations can interfere with drug binding or stabilize the active conformation of the kinase.

Table 1: Comparison of On-Target Resistance Mechanisms

Resistance MechanismATP-Competitive TKIsThis compound (Hypothesized)
Gatekeeper Mutations Mutations in the "gatekeeper" residue (e.g., V564F in FGFR2, V555M in FGFR3) sterically hinder the binding of ATP-competitive inhibitors to the kinase domain.[2][3]Unlikely to be a primary resistance mechanism as this compound binds to the extracellular domain, distant from the ATP-binding pocket.
Molecular Brake Mutations Mutations in the "molecular brake" region (e.g., N550K/H in FGFR2) can stabilize the active conformation of the kinase, reducing inhibitor efficacy.[3][4]May not directly impact this compound binding, but could potentially alter receptor conformation and allosteric regulation.
Extracellular Domain Mutations Less common for ATP-competitive TKIs.Mutations in the extracellular domain that disrupt the binding site of this compound are a highly probable mechanism of resistance.[5]
Off-Target Resistance: Bypass Signaling Pathways

The activation of alternative signaling pathways can bypass the inhibition of FGFR, leading to cell survival and proliferation. This is a common resistance mechanism for both ATP-competitive and potentially allosteric inhibitors.

Table 2: Comparison of Off-Target Resistance Mechanisms

Bypass Signaling PathwayATP-Competitive TKIsThis compound (Hypothesized)
Activation of other Receptor Tyrosine Kinases (RTKs) Upregulation or activation of other RTKs such as MET, EGFR, and HER2/3 can reactivate downstream signaling.[6]Likely a relevant resistance mechanism. Activation of parallel RTKs could compensate for FGFR inhibition, irrespective of the inhibitor's binding site.
Downstream Pathway Activation Activation of key downstream signaling nodes like PI3K/AKT/mTOR and MAPK pathways through mutations or other mechanisms can render FGFR inhibition ineffective.[2]A probable mechanism of resistance. If downstream effectors are constitutively active, inhibiting the upstream FGFR will have a limited effect.

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the signaling pathways involved in FGFR activation and the points at which different resistance mechanisms can occur.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds This compound This compound This compound->FGFR Allosteric Inhibition GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates ATP ATP ATP->FGFR Binds to Kinase Domain TKI ATP-Competitive TKI TKI->FGFR Competitive Inhibition RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK PI3K PI3K RAS->PI3K Cell_Survival Cell Survival & Proliferation RAF_MEK_ERK->Cell_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Survival

Caption: Overview of FGFR signaling and points of inhibition.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance (Bypass) Gatekeeper_Mutation Gatekeeper Mutation (Affects ATP-TKI binding) Cell_Survival Cell Survival & Proliferation Gatekeeper_Mutation->Cell_Survival Leads to Extracellular_Mutation Extracellular Domain Mutation (Affects this compound binding) Extracellular_Mutation->Cell_Survival Leads to Other_RTK Other RTK Activation (e.g., MET, EGFR) Other_RTK->Cell_Survival Leads to Downstream_Activation Downstream Pathway Activation (e.g., PI3K/AKT mutation) Downstream_Activation->Cell_Survival Leads to FGFR_Inhibition FGFR Inhibition (by TKI or this compound)

Caption: Major categories of TKI resistance mechanisms.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate TKI resistance. Specific details may need to be optimized for different cell lines and inhibitors.

Generation of TKI-Resistant Cell Lines

Objective: To generate cell lines with acquired resistance to a TKI through continuous exposure.

Protocol:

  • Determine IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the TKI using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Exposure: Culture the parental cells in media containing the TKI at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Gradually increase the concentration of the TKI in the culture medium as the cells adapt and resume proliferation. This is typically done in a stepwise manner over several months.

  • Confirmation of Resistance: Periodically assess the IC50 of the TKI in the continuously exposed cells. A significant increase in the IC50 (typically >10-fold) compared to the parental cell line indicates the development of resistance.

  • Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous resistant cell line for further experiments.

Resistant_Cell_Line_Workflow start Parental Cell Line ic50 Determine IC50 start->ic50 exposure Continuous Exposure to increasing TKI concentrations ic50->exposure ic50_check Periodically check IC50 exposure->ic50_check ic50_check->exposure Continue exposure resistant Resistant Cell Population ic50_check->resistant Resistance confirmed cloning Single-Cell Cloning resistant->cloning final_line Resistant Clonal Cell Line cloning->final_line

Caption: Workflow for generating TKI-resistant cell lines.

Cell Viability Assay (MTT Assay)

Objective: To quantify the effect of a TKI on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • TKI Treatment: Treat the cells with a serial dilution of the TKI for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blotting for Bypass Signaling Analysis

Objective: To detect changes in the expression and phosphorylation of proteins in signaling pathways.

Protocol:

  • Cell Lysis: Treat parental and resistant cells with the TKI for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT).

  • Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Compare the levels of protein expression and phosphorylation between the parental and resistant cell lines to identify activated bypass pathways.

Conclusion and Future Directions

The mechanisms of resistance to ATP-competitive FGFR inhibitors are well-characterized and primarily involve on-target mutations in the kinase domain and activation of bypass signaling pathways. In contrast, the resistance profile of the allosteric inhibitor this compound remains to be fully elucidated. Based on its unique binding site in the extracellular domain, it is hypothesized that resistance to this compound will likely be driven by mutations that disrupt its binding site rather than by kinase domain mutations that affect ATP-competitive TKI binding. However, bypass signaling is expected to be a common resistance mechanism for both classes of inhibitors.

Further research, including the generation and characterization of this compound-resistant cell lines, is crucial to validate these hypotheses and to develop strategies to overcome resistance to this novel class of FGFR inhibitors. Understanding the distinct resistance profiles of allosteric versus ATP-competitive inhibitors will be paramount for designing rational combination therapies and sequential treatment strategies to improve patient outcomes in FGFR-driven cancers.

References

A Comparative Guide to Pan-FGFR Inhibitors: Benchmarking SSR128129E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation, has emerged as a key target in oncology. Dysregulation of this pathway through mutations, amplifications, or fusions is implicated in a variety of cancers. This has spurred the development of numerous FGFR inhibitors. This guide provides a comparative analysis of SSR128129E, a novel allosteric inhibitor, against other prominent pan-FGFR tyrosine kinase inhibitors (TKIs), offering a resource for researchers in the field.

Distinguishing Features of this compound

This compound stands out due to its unique mechanism of action. Unlike the majority of pan-FGFR inhibitors that are ATP-competitive, targeting the intracellular kinase domain, this compound is an orally bioavailable, allosteric inhibitor that binds to the extracellular domain of FGFRs.[1][2] This distinct binding mode prevents the conformational changes required for receptor dimerization and activation, thereby inhibiting downstream signaling.[2] This allosteric inhibition offers the potential for a different selectivity and resistance profile compared to traditional TKIs.

Biochemical Potency: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other leading pan-FGFR inhibitors against the four FGFR isoforms. It is important to note that these values are derived from various studies and experimental conditions, which can influence the results.

InhibitorFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)Mechanism of Action
This compound 1900 (biochemical)[3]---Allosteric (extracellular)
Erdafitinib (JNJ-42756493)1.2[4]2.5[4]3.0[4]5.7[4]ATP-competitive TKI
Infigratinib (BGJ398)0.9[5][6]1.4[5][6]1.0[5][6]60[7]ATP-competitive TKI
Pemigatinib0.40.51.230ATP-competitive TKI
AZD45470.2[8]2.5[8]1.8[8]165[8]ATP-competitive TKI
Dovitinib (TKI258)8319-ATP-competitive TKI
Futibatinib (TAS-120)1.81.41.63.7Irreversible TKI

In Vitro Efficacy: Inhibition of Cell Proliferation and Signaling

The effectiveness of a pan-FGFR inhibitor is further determined by its ability to inhibit the proliferation of cancer cells with aberrant FGFR signaling and to block the downstream signaling cascades.

Cell Proliferation
InhibitorCell Line(s)IC50 (nM)Key Findings
This compound HUVEC (FGF2-induced)31[3]Inhibits endothelial cell proliferation.
ErdafitinibVarious FGFR-driven13.2 - 25[4]Potent anti-proliferative activity in FGFR-dependent cell lines.[4]
InfigratinibBa/F3-FGFR1, Ba/F3-FGFR310, 14[6]Effective against cells engineered to be dependent on FGFR signaling.[6]
AZD4547KG1a, Sum52-PE, KMS1118 - 281[9]Potent anti-proliferative activity in cell lines with deregulated FGFRs.[9]
DovitinibFGFR-amplified breast cancer<2000Inhibits proliferation in FGFR-amplified but not in FGFR-normal breast cancer cell lines.
Inhibition of Downstream Signaling

Pan-FGFR inhibitors are expected to block the phosphorylation of key downstream signaling proteins such as FRS2, ERK (MAPK), and AKT.

InhibitorDownstream TargetsKey Findings
This compound p-FRS2, p-ERK1/2Inhibited FGF2-induced phosphorylation of FRS2 and ERK1/2 in FGFR2-expressing HEK293 cells.[3]
Erdafitinibp-FGFR, p-ERKDose-dependent inhibition of p-FGFR and p-ERK in tumor xenografts.[4]
Infigratinibp-FRS2, p-ERKInhibition of p-FRS2 and p-ERK in a bladder cancer xenograft model.[10]
AZD4547p-FRS2, p-ERK, p-AKT, p-STAT3Decreased phosphorylation of key signaling proteins in pediatric solid tumor models.[11]
Dovitinibp-FRS2, p-ERK/MAPKInhibited FGFR downstream signaling in FGFR-amplified breast cancer cell lines.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The ultimate preclinical validation for a pan-FGFR inhibitor is its ability to inhibit tumor growth in animal models.

InhibitorTumor ModelDosingTumor Growth Inhibition
This compound Orthotopic Panc0230 mg/kg/day44% inhibition.[3]
This compound Murine 4T1 breast tumors30 mg/kg/day40% reduction in tumor weight, 53% reduction in tumor size.[3]
ErdafitinibSNU-16 gastric carcinoma3, 10, 30 mg/kgPotent and dose-dependent antitumor activity.[4]
InfigratinibRT112 bladder cancer5 mg/kgSignificant tumor growth inhibition.[10]
AZD4547KM12(Luc) xenograft40 mg/kgDramatically delayed tumor growth.[12]
DovitinibHBCx-3 breast cancer40 mg/kg/dayResulted in tumor regression.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are generalized protocols for key assays used in the characterization of pan-FGFR inhibitors.

Biochemical Kinase Assay (e.g., Radiometric Filter Binding Assay)

This assay quantifies the enzymatic activity of a purified FGFR kinase domain in the presence of an inhibitor.

  • Compound Preparation : Prepare serial dilutions of the test inhibitor in DMSO. Further dilute into the assay buffer.

  • Reaction Mixture : In a 96-well plate, combine the diluted inhibitor, a substrate mixture containing a generic peptide substrate (e.g., poly(Glu, Tyr) 4:1) and radiolabeled ATP (e.g., [γ-³³P]ATP).

  • Enzyme Addition : Initiate the kinase reaction by adding a purified recombinant FGFR kinase domain.

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes).

  • Stopping the Reaction : Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Filter Binding : Transfer the reaction mixture to a filter plate (e.g., phosphocellulose), where the phosphorylated substrate will bind.

  • Washing : Wash the filter plate multiple times to remove unbound radiolabeled ATP.

  • Detection : Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[6][13]

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines.

  • Cell Seeding : Seed cancer cells with known FGFR alterations in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the test inhibitor or a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the inhibitor concentration.[14][15]

Western Blotting for Downstream Signaling

This technique is used to detect changes in the phosphorylation status of key proteins in the FGFR signaling pathway.

  • Cell Treatment and Lysis : Treat cultured cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-FRS2, anti-p-ERK, anti-p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis : To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.[11][16]

Visualizing Key Pathways and Workflows

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg This compound This compound This compound->FGFR inhibits (extracellular) TKIs ATP-competitive TKIs TKIs->Dimerization inhibits (intracellular) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation

Caption: Simplified FGFR signaling pathway and points of inhibition.

Experimental Workflow for Pan-FGFR Inhibitor Evaluation

Experimental_Workflow start Start biochemical Biochemical Kinase Assay (IC50 Determination) start->biochemical cell_based Cell-Based Assays biochemical->cell_based proliferation Cell Proliferation Assay (e.g., MTT) cell_based->proliferation signaling Western Blot (p-FRS2, p-ERK, p-AKT) cell_based->signaling in_vivo In Vivo Xenograft Model proliferation->in_vivo signaling->in_vivo tgi Tumor Growth Inhibition in_vivo->tgi pd Pharmacodynamic Analysis (e.g., IHC for p-ERK) in_vivo->pd end End tgi->end pd->end

References

Safety Operating Guide

Navigating the Disposal of SSR128129E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling SSR128129E, understanding the proper disposal procedures is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, this guide provides essential safety and logistical information based on general laboratory chemical waste guidelines and the known properties of the compound.

This compound is known to be a combustible solid, which necessitates careful handling and disposal to mitigate risks.[1] Adherence to established protocols for chemical waste management is paramount to ensure the safety of laboratory personnel and the protection of the environment.

Recommended Disposal Procedures

In the absence of a specific SDS for this compound, the following procedural steps, derived from general laboratory chemical waste disposal guidelines, should be followed. These steps are designed to provide a safe and compliant framework for managing waste containing this compound.

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), should be treated as hazardous chemical waste.

    • Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions.[2] Incompatible chemicals should be separated by physical barriers.[1]

    • Specifically, keep this compound, a combustible solid, away from oxidizing agents.[2]

  • Containerization :

    • Use only appropriate, chemically compatible containers for waste collection.[1][3] The original container, if in good condition, is an ideal choice.[2]

    • Ensure waste containers are in good condition, free from damage or leaks, and have secure, leak-proof closures.[1]

    • Containers should be clearly labeled as "Hazardous Waste" and should identify the contents, including the name "this compound" and its approximate concentration and quantity.[2]

  • Storage :

    • Store waste containers in a designated and clearly marked "Satellite Accumulation Area" (SAA) at or near the point of generation.[2][3]

    • The SAA should be a well-ventilated area, and containers should be stored below eye level.

    • Regularly inspect the storage area for any signs of container leakage.[1][2]

  • Disposal :

    • Hazardous chemical waste must not be disposed of down the drain or in regular trash.[4][5] Evaporation is also not an acceptable method of disposal.[4][5]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. The Resource Conservation and Recovery Act (RCRA) establishes federal regulations for hazardous waste.[1]

Chemical and Physical Properties of this compound

The following table summarizes key quantitative data and properties of this compound, which are important for its safe handling and management.

PropertyValue
CAS Number 848318-25-2
Molecular Formula C₁₈H₁₅N₂NaO₄
Molecular Weight 346.31 g/mol
Storage Class 11 - Combustible Solids[1]
Solubility DMSO: ≥ 54 mg/mL (155.93 mM)[2]
Experimental Protocols Reference

For detailed experimental protocols involving this compound, researchers can refer to the methodologies described in studies such as the one by Bono F, et al., published in Cancer Cell in 2013. This study provides insights into the preparation of stock solutions and cell-based assays.

Visualizing the Disposal Workflow

To further clarify the procedural steps for proper chemical waste management in a laboratory setting, the following diagram illustrates a general workflow.

G General Laboratory Chemical Waste Disposal Workflow cluster_generation Waste Generation cluster_accumulation Waste Accumulation cluster_disposal Waste Disposal A Identify Waste Stream (e.g., this compound contaminated materials) B Segregate from Incompatible Waste A->B Prevent Reactions C Select Appropriate & Labeled Container B->C Safe Containment D Store in Designated Satellite Accumulation Area (SAA) C->D Secure Storage E Request Waste Pickup from Environmental Health & Safety (EHS) D->E Initiate Disposal F EHS Transports for Proper Disposal E->F Compliant Removal

Caption: A flowchart illustrating the key stages of laboratory chemical waste management, from generation to final disposal.

By adhering to these general guidelines and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.

References

Essential Safety and Logistical Information for Handling SSR128129E

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for SSR128129E, a potent, orally bioavailable, allosteric inhibitor of multi-fibroblast growth factor receptors (FGFRs).[1][2] Adherence to these guidelines is crucial for laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, it is mandatory to use the following personal protective equipment to minimize exposure and ensure personal safety.

PPE CategorySpecific Recommendations
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate footwear.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.

Operational Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.

  • Recommended storage temperature is -20°C.[2]

  • This compound is hygroscopic and should be protected from light.[2]

Disposal Plan

Unused this compound and its containers must be disposed of as hazardous waste.

Disposal Method:

  • Dispose of in accordance with local, state, and federal regulations.

  • Do not let the product enter drains.

  • Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocol: Reconstitution

To ensure accurate and reproducible experimental results, proper reconstitution of this compound is essential.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, nuclease-free water

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a stock solution by dissolving this compound in DMSO. For example, a 69 mg/mL solution can be prepared.[3]

  • For in vivo experiments, a common vehicle is 0.6% methylcellulose.[4]

  • For cell-based assays, further dilutions can be made in cell culture media.

  • Following reconstitution, it is recommended to aliquot the solution and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months at this temperature.[2]

Visualizing Safe Handling Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from receiving the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive & Log Receive & Log Don PPE Don PPE Receive & Log->Don PPE Proceed Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Proceed Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Proceed Reconstitute Reconstitute Weigh Compound->Reconstitute Proceed Perform Experiment Perform Experiment Reconstitute->Perform Experiment Proceed Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Proceed Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Proceed Doff PPE Doff PPE Dispose Waste->Doff PPE Proceed Wash Hands Wash Hands Doff PPE->Wash Hands Proceed

Safe handling workflow for this compound.

This compound Mechanism of Action

This compound is an allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[5][6] It binds to the extracellular domain of the receptor, preventing the conformational changes necessary for receptor dimerization and activation, thereby inhibiting downstream signaling pathways involved in cell proliferation and angiogenesis.[7]

cluster_pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Receptor Dimerization FGFR->Dimerization This compound This compound This compound->FGFR Inhibits (Allosteric) Activation Receptor Activation Dimerization->Activation Downstream Downstream Signaling Activation->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

Inhibitory action of this compound on the FGFR signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.